BCECF-acetoxymethyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTECHUXHORNEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922429 | |
| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117464-70-7 | |
| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Intracellular pH Measurement Using BCECF-AM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for measuring intracellular pH (pHi) using the fluorescent indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). This document details the mechanism of action, experimental protocols, and critical quantitative data to ensure accurate and reproducible pHi measurements in cell-based assays.
Core Principle and Mechanism of Action
BCECF-AM is a cell-permeant dye that serves as a precursor to the highly fluorescent and pH-sensitive indicator, BCECF.[1] The fundamental principle of its application lies in its ability to passively diffuse across the cell membrane in its non-fluorescent, uncharged AM ester form.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic cleavage transforms BCECF-AM into BCECF, a membrane-impermeable molecule with multiple negative charges at neutral pH, effectively trapping it within the cytoplasm.[3][4]
The fluorescence of the trapped BCECF is highly dependent on the surrounding pH.[3] This pH sensitivity forms the basis of its use as a pHi indicator. Specifically, BCECF exhibits a dual-excitation spectrum, allowing for ratiometric measurement.[5] The fluorescence intensity is monitored at a single emission wavelength (around 535 nm) while exciting at two different wavelengths: one that is pH-sensitive (typically around 490 nm) and another that is largely pH-insensitive (the isosbestic point, around 440 nm).[6][7] The ratio of the fluorescence intensities (F490/F440) provides a quantitative measure of intracellular pH that is largely independent of variables such as dye concentration, cell path length, and photobleaching.[4][8]
Mechanism of BCECF-AM for intracellular pH measurement.
Quantitative Data Summary
The successful application of BCECF-AM relies on understanding its key spectral and chemical properties. The following tables summarize the essential quantitative data for this probe.
Table 1: Spectral and Chemical Properties of BCECF
| Parameter | Value | Notes |
| pKa | ~6.98 | Ideal for measuring pH changes in the physiological range of most cells.[3][7] |
| Excitation Wavelengths | ~490 nm (pH-sensitive) & ~440 nm (isosbestic point) | Ratiometric measurements are made by calculating the ratio of fluorescence intensities at these two excitation wavelengths.[6] |
| Emission Wavelength | ~535 nm | The peak fluorescence emission is monitored at this wavelength.[6] |
| Form | Acetoxymethyl (AM) ester | Allows for passive diffusion across the cell membrane.[9] |
| Cellular Localization | Cytoplasm | After cleavage by esterases, the charged BCECF is retained in the cytoplasm.[3] |
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture.[6] |
| Working Concentration | 3-5 µM in buffer (e.g., PBS, HBSS) | The optimal concentration may vary depending on the cell type.[6] |
| Incubation Time | 30-60 minutes at 37°C | Sufficient time is required for de-esterification by intracellular esterases.[1] |
| Nigericin Concentration (for calibration) | 10 µM | An ionophore used to equilibrate intracellular and extracellular pH.[1][6] |
| Valinomycin Concentration (for calibration) | 10 µM | A potassium ionophore used to clamp the membrane potential.[1] |
Experimental Protocols
Accurate measurement of intracellular pH using BCECF-AM requires careful execution of cell loading and calibration procedures.
Cell Loading with BCECF-AM
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[6] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)) to a final working concentration of 3-5 µM.[6]
-
Cell Incubation: Replace the cell culture medium with the BCECF-AM loading buffer and incubate the cells for 30-60 minutes at 37°C in the dark.[1]
-
Wash: After incubation, remove the loading buffer and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.[6]
-
De-esterification: Incubate the cells in fresh buffer for an additional 15-30 minutes at 37°C to ensure complete de-esterification of the BCECF-AM to BCECF.[1]
General experimental workflow for loading cells with BCECF-AM.
Intracellular pH Calibration
To convert the fluorescence ratio into an absolute pHi value, a calibration curve must be generated. This is typically achieved by equilibrating the intracellular and extracellular pH using a high-potassium buffer containing the ionophore nigericin.[1]
-
Prepare Calibration Buffers: Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[1][6] Adjust aliquots of this buffer to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using NaOH or HCl.
-
Add Ionophores: To each pH-adjusted calibration buffer, add nigericin (final concentration ~10 µM) and valinomycin (final concentration ~10 µM).[1][6] Nigericin facilitates K+/H+ exchange, thereby equilibrating pHi with the external pH, while valinomycin clamps the membrane potential.
-
Cell Treatment: After loading the cells with BCECF-AM as described above, replace the buffer with the different pH calibration buffers.
-
Equilibration: Incubate the cells for 5-10 minutes to allow for the complete equilibration of intracellular and extracellular pH.[1]
-
Fluorescence Measurement: Measure the fluorescence emission at ~535 nm while exciting at ~490 nm and ~440 nm for each known pH value.
-
Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (F490/F440) for each pH point and plot this ratio against the corresponding pH value to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute intracellular pH values.
Workflow for generating an intracellular pH calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
An In-depth Technical Guide to the Core Mechanism of BCECF-AM for pH Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular pH (pHi) is critical for understanding a vast array of cellular processes, from enzyme activity and signal transduction to cell proliferation and apoptosis. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) has long been a cornerstone fluorescent probe for these measurements. Its widespread adoption is due to its cell-permeant nature, its robust ratiometric properties that minimize experimental artifacts, and a pKa value well-suited for physiological pH ranges. This guide provides a detailed exploration of the core mechanism of BCECF-AM, experimental protocols, and the underlying principles of its use as a quantitative pH sensor.
The Core Mechanism: From a Non-fluorescent Ester to a pH-Sensitive Anion
The functionality of BCECF-AM as a pHi indicator is a two-stage process that begins with its passive entry into the cell and culminates in a pH-dependent fluorescent signal.
1. Cellular Uptake and Enzymatic Activation:
BCECF-AM is a lipophilic, non-polar molecule due to the presence of acetoxymethyl (AM) esters. This chemical characteristic allows it to readily diffuse across the lipid bilayer of the cell membrane and into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups. This enzymatic cleavage removes the lipophilic moieties, transforming BCECF-AM into its polar, membrane-impermeant form, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). This resulting BCECF molecule carries multiple negative charges at neutral pH, effectively trapping it within the cytosol and preventing its leakage out of the cell.[1][2][3]
Caption: Cellular loading and enzymatic conversion of BCECF-AM to BCECF.
2. The Principle of Ratiometric pH Sensing:
The trapped BCECF molecule is the active pH sensor. Its fluorescence properties are intrinsically linked to the surrounding hydrogen ion concentration. BCECF is a dual-excitation ratiometric dye, meaning that its fluorescence emission intensity changes with pH when excited at a specific wavelength, while remaining stable when excited at another.[1]
Specifically, the excitation spectrum of BCECF is pH-dependent. At more alkaline pH, the fluorescence intensity upon excitation at approximately 490 nm increases. Conversely, in more acidic environments, the fluorescence intensity at this excitation wavelength decreases. Importantly, BCECF has an isosbestic point around 440 nm, where its excitation is independent of pH. The fluorescence emission is typically collected at a single wavelength, around 535 nm.
By calculating the ratio of the fluorescence intensities emitted when the dye is excited at the pH-sensitive wavelength (~490 nm) and the pH-insensitive isosbestic point (~440 nm), a quantitative measure of pHi can be obtained. This ratiometric approach provides a robust measurement that is largely independent of variations in dye concentration, cell path length, and instrument efficiency, which can affect non-ratiometric dyes.
Caption: Principle of ratiometric pH measurement with BCECF.
Quantitative Data Summary
For accurate and reproducible experiments, a clear understanding of the photophysical properties of BCECF is essential. The following table summarizes the key quantitative parameters of the BCECF dye.
| Property | Value | Reference(s) |
| pKa | ~6.97 - 7.0 | [4] |
| Excitation Wavelength (pH-sensitive) | ~490-504 nm | |
| Excitation Wavelength (Isosbestic) | ~440 nm | |
| Emission Wavelength | ~527-535 nm | |
| Molar Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | 0.84 (in basic medium) |
Experimental Protocols
The following sections provide a generalized methodology for the use of BCECF-AM in measuring intracellular pH. Optimization for specific cell types and experimental conditions is recommended.
Cell Loading with BCECF-AM
Materials:
-
BCECF-AM stock solution (1-20 mM in anhydrous DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))
-
Pluronic F-127 (optional, to aid in dye solubilization)
Procedure:
-
Prepare BCECF-AM Working Solution: Dilute the BCECF-AM stock solution in the physiological buffer to a final working concentration of 2-50 µM. The optimal concentration is cell-type dependent.[1] If using Pluronic F-127, it is typically added to the working solution at a final concentration of 0.02-0.04%.
-
Cell Preparation: Culture cells to the desired confluency on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes).
-
Loading: Remove the culture medium and wash the cells with the physiological buffer. Incubate the cells with the BCECF-AM working solution for 15-60 minutes at room temperature or 37°C.[1]
-
Wash: After incubation, wash the cells at least twice with the physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 15 minutes in fresh physiological buffer to allow for the complete cleavage of the AM esters by intracellular esterases.[1]
Intracellular pH Calibration
To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is typically achieved using a high-potassium buffer in the presence of the K⁺/H⁺ ionophore nigericin, which equilibrates the intracellular and extracellular pH.
Materials:
-
High-potassium calibration buffers (a series of buffers with known pH values, typically from 6.0 to 8.0)
-
Nigericin stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Prepare Calibration Buffers: Prepare a set of high-potassium buffers with varying pH values. A typical composition is 130 mM KCl, 1 mM MgCl₂, 10 mM HEPES, and 10 mM MES, with the pH adjusted precisely.
-
Add Ionophore: Immediately before use, add nigericin to each calibration buffer to a final concentration of 10 µM.
-
Equilibration and Measurement: a. Replace the physiological buffer on the BCECF-loaded cells with the first calibration buffer (e.g., pH 7.0). b. Allow the cells to equilibrate for 2-5 minutes. c. Measure the fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths. d. Repeat this process for each of the calibration buffers, covering the desired pH range.
-
Generate Calibration Curve: Calculate the ratio of the two fluorescence intensities for each pH point. Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios from your samples into absolute pHi values.
Caption: Experimental workflow for pHi measurement using BCECF-AM.
Conclusion
BCECF-AM remains an invaluable tool for researchers in various fields for the accurate and reliable measurement of intracellular pH. Its mechanism of action, based on passive diffusion, enzymatic trapping, and ratiometric fluorescence, provides a robust platform for investigating the role of pHi in cellular physiology and pathophysiology. By following well-defined protocols for cell loading and calibration, researchers can harness the full potential of this powerful fluorescent probe to gain critical insights into the intricate workings of the cell.
References
- 1. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 2. Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCECF, AM *UltraPure grade* | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to BCECF-AM Fluorescence Properties for Researchers and Drug Development Professionals
Introduction
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, commonly known as BCECF-AM, is a cell-permeant fluorescent indicator dye that is widely utilized for the measurement of intracellular pH (pHi).[1][2] Its utility in cellular biology and drug development stems from its ability to be passively loaded into live cells, where it is hydrolyzed by intracellular esterases into its membrane-impermeant fluorescent form, BCECF.[3][4] The fluorescence of BCECF is highly sensitive to pH changes within the physiological range, making it an invaluable tool for monitoring cellular processes where pHi is a critical parameter, such as cell proliferation, apoptosis, and multidrug resistance.[5][6][7] This technical guide provides a comprehensive overview of the core fluorescence properties of BCECF-AM, detailed experimental protocols, and its applications in research and drug development.
Core Fluorescence and Physicochemical Properties
BCECF is a ratiometric pH indicator, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths can be used to determine pH, independent of dye concentration, cell path length, and instrument sensitivity.[4][8] This ratiometric capability significantly enhances the accuracy and reliability of intracellular pH measurements.
| Property | Value | References |
| Molecular Weight | ~688 g/mol (AM form), ~808.69 g/mol (hydrolyzed) | [5] |
| Solubility | Soluble in anhydrous DMSO and DMF | [9] |
| pKa | ~6.97 - 7.0 | [1][10] |
| pH-sensitive Excitation Wavelength | ~490 nm | [2] |
| Isosbestic Point (pH-insensitive Excitation) | ~440 nm | [8][11] |
| Emission Wavelength | ~535 nm | [2][11] |
| Storage | Store at -20°C, protect from light and moisture |
Note: The acetoxymethyl (AM) ester form is sensitive to moisture and can hydrolyze. A color change in the DMSO stock solution from pale yellow to dark orange may indicate decomposition.[1]
Mechanism of Action and Intracellular Trapping
BCECF-AM is a non-fluorescent and lipophilic compound that readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl esters, yielding the highly charged and membrane-impermeant BCECF molecule. This process effectively traps the fluorescent indicator within the cytosol. The fluorescence of the entrapped BCECF is then modulated by the intracellular pH.
Experimental Protocols
Accurate measurement of intracellular pH using BCECF-AM requires careful attention to cell loading, calibration, and data acquisition. The following are detailed protocols for common applications.
I. Cell Loading with BCECF-AM
This protocol provides a general guideline for loading adherent or suspension cells with BCECF-AM. Optimal conditions may vary depending on the cell type and should be determined empirically.
Materials:
-
BCECF-AM (stored as a 1-20 mM stock solution in anhydrous DMSO at -20°C)[5]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
-
Adherent or suspension cells
Procedure:
-
Cell Preparation:
-
For adherent cells, plate them on coverslips or in multi-well plates to achieve a confluent monolayer.
-
For suspension cells, wash and resuspend them in the desired buffer at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Prepare Loading Solution: Dilute the BCECF-AM stock solution in HHBS to a final working concentration of 2-5 µM.[11]
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash once with HHBS. Add the BCECF-AM loading solution and incubate for 30-60 minutes at 37°C in the dark.[11]
-
For suspension cells, add the BCECF-AM loading solution to the cell suspension and incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.
-
-
Washing: After incubation, wash the cells three times with fresh HHBS to remove extracellular dye.[11]
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh HHBS at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.[12]
II. Intracellular pH Calibration using Nigericin
To convert the fluorescence ratio (F490/F440) to an absolute intracellular pH value, an in situ calibration is essential. This is typically achieved using the K+/H+ ionophore nigericin, which equilibrates the intracellular and extracellular pH.[8][10]
Materials:
-
BCECF-AM loaded cells
-
High Potassium Calibration Buffers (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)[11]
-
Nigericin (10 mM stock in ethanol)
-
Valinomycin (10 mM stock in ethanol) (optional, to clamp membrane potential)[11]
Procedure:
-
Prepare a series of high potassium calibration buffers with known pH values.
-
Add nigericin to each calibration buffer to a final concentration of 10 µM. If using, also add valinomycin to a final concentration of 10 µM.[11]
-
Replace the buffer on the BCECF-AM loaded cells with the first pH calibration buffer.
-
Incubate for 5-10 minutes to allow for pH equilibration.[12]
-
Measure the fluorescence intensity at emission ~535 nm with excitation at ~490 nm and ~440 nm.
-
Repeat steps 3-5 for each of the calibration buffers with different pH values.
-
Calculate the fluorescence ratio (F490/F440) for each known pH.
-
Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve. This curve can then be used to determine the pHi of experimental samples from their measured fluorescence ratios.
III. Ratiometric Fluorescence Microscopy
Equipment:
-
Fluorescence microscope equipped with excitation filters for ~490 nm and ~440 nm, a dichroic mirror, and an emission filter for ~535 nm.
-
Digital camera and image analysis software.
Procedure:
-
Load cells with BCECF-AM on coverslips as described in Protocol I.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire fluorescence images at both excitation wavelengths (~490 nm and ~440 nm) while collecting the emission at ~535 nm.
-
For each cell or region of interest, calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
Convert the ratio to pHi using the previously generated calibration curve.
IV. High-Throughput Screening using a Fluorescence Plate Reader
Equipment:
-
Fluorescence microplate reader capable of dual-excitation measurements.
Procedure:
-
Seed cells in a 96- or 384-well black, clear-bottom plate.[5]
-
Load cells with BCECF-AM as described in Protocol I.
-
Perform the in situ calibration in separate wells of the same plate to generate a standard curve for that experiment.
-
Add experimental compounds to the appropriate wells.
-
Measure the fluorescence intensity at emission ~535 nm following excitation at ~490 nm and ~440 nm.
-
Calculate the fluorescence ratio and determine the intracellular pH using the calibration curve.
Applications in Research and Drug Development
Changes in intracellular pH are implicated in a variety of cellular processes, making BCECF-AM a valuable tool in numerous research areas, particularly in drug development.
Investigating Apoptosis
Intracellular acidification is a common feature in the early stages of apoptosis.[9] This acidification can be a consequence of caspase activation and can, in turn, promote the activity of certain apoptotic enzymes.[13] BCECF-AM can be used to monitor these pH changes in real-time in response to pro-apoptotic stimuli or potential therapeutic agents.
Multidrug Resistance in Cancer
Many cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular space.[6] This altered pH regulation is often mediated by ion transporters like the Na+/H+ exchanger 1 (NHE1), which contributes to cell proliferation and survival.[14] Furthermore, the activity of multidrug resistance-associated proteins (MRPs), which can efflux chemotherapeutic drugs, can be studied using fluorescent substrates. BCECF itself can be a substrate for MRPs, and its efflux can be monitored to assess transporter activity.[15] Therefore, BCECF-AM is a useful tool for screening compounds that may modulate intracellular pH and overcome multidrug resistance in cancer cells.
BCECF-AM remains a cornerstone for the ratiometric measurement of intracellular pH. Its robust fluorescence properties and well-established protocols make it an indispensable tool for researchers and drug development professionals. By providing accurate and reliable data on intracellular pH dynamics, BCECF-AM facilitates a deeper understanding of fundamental cellular processes and aids in the discovery and development of novel therapeutics targeting pathways modulated by intracellular pH.
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 4. Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 6. physoc.org [physoc.org]
- 7. Assessment of multidrug resistance on cell coculture patterns using scanning electrochemical microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. genecopoeia.com [genecopoeia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Intracellular pH Regulates TRAIL-Induced Apoptosis and Necroptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of intracellular pH in cancer cell lines under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
BCECF-AM: A Comprehensive Technical Guide to its pKa and Application in Physiological pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), a widely used fluorescent indicator for the measurement of intracellular pH (pHi). Understanding the pKa of its active form, BCECF, is crucial for accurately interpreting cellular signaling and metabolic processes that are intrinsically linked to proton dynamics.
Introduction
Intracellular pH is a tightly regulated parameter critical for a multitude of cellular functions, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Dysregulation of pHi is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[2] BCECF-AM has become an indispensable tool for researchers studying these processes due to the favorable pKa of its hydrolyzed form, BCECF, which is close to the physiological pH of most mammalian cells.[3][4]
BCECF-AM is a cell-permeant, non-fluorescent compound. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the membrane-impermeable, fluorescent pH indicator, BCECF.[5][6] This trapping mechanism ensures the specific measurement of the cytosolic pH.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of BCECF and its precursor, BCECF-AM, essential for designing and interpreting intracellular pH experiments.
| Parameter | Value | Notes |
| BCECF pKa | 6.97 - 7.0 | Ideal for measuring pH changes within the typical physiological range of 6.8 to 7.6.[3][4][7] |
| BCECF-AM Molecular Weight | ~688.6 g/mol | --- |
| BCECF Molecular Weight | 520.44 g/mol | [8] |
| Excitation Wavelengths (Ratiometric) | 490 nm (pH-sensitive) / 440 nm (isosbestic) | The ratio of fluorescence intensities at these two excitation wavelengths provides an accurate pH measurement.[5] |
| Emission Wavelength | ~535 nm | The peak fluorescence emission is monitored at this wavelength.[4][5] |
| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Should be stored at -20°C, protected from light and moisture.[5][8] |
| Working Concentration | 1-10 µM in physiological buffer | The optimal concentration is cell-type dependent and should be determined empirically. |
| Cell Loading Time | 30-60 minutes at 37°C | Incubation time may vary depending on the cell type.[5][8] |
Mechanism of Action and Experimental Workflow
The use of BCECF-AM for intracellular pH measurement involves a straightforward yet precise workflow. The fundamental principle lies in the conversion of the non-polar, membrane-permeable BCECF-AM to the polar, membrane-impermeable BCECF within the cell's cytoplasm.
Caption: Conversion of BCECF-AM to BCECF within the cell.
The subsequent measurement of intracellular pH is typically performed using a ratiometric approach. The fluorescence intensity of BCECF is pH-dependent at an excitation wavelength of approximately 490 nm, while it is largely pH-insensitive at its isosbestic point, around 440 nm.[6] By calculating the ratio of the fluorescence emission at ~535 nm when excited at these two wavelengths, a reliable measure of intracellular pH can be obtained, which is independent of dye concentration, path length, and photobleaching.
Caption: A typical experimental workflow for intracellular pH measurement.
Detailed Experimental Protocol
This protocol provides a general guideline for measuring intracellular pH in cultured mammalian cells using BCECF-AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
BCECF-AM (stored as a 1-5 mM stock in anhydrous DMSO at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a bicarbonate-based buffer)
-
Cultured mammalian cells on coverslips or in a multi-well plate
-
Fluorescence microscope or plate reader with appropriate filter sets (Ex: 490/20 nm and 440/20 nm; Em: 535/30 nm)
-
Nigericin (for calibration)
-
High potassium buffer for calibration (e.g., 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, adjusted to various pH values)
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with a physiological buffer and allow the cells to equilibrate for at least 30 minutes at 37°C.
-
-
BCECF-AM Loading:
-
Prepare a fresh working solution of BCECF-AM in the physiological buffer at a final concentration of 1-10 µM. It is crucial to vortex the solution immediately after diluting the DMSO stock to prevent aggregation.
-
Remove the buffer from the cells and add the BCECF-AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells three times with the physiological buffer to remove any extracellular BCECF-AM.
-
Add fresh physiological buffer to the cells for imaging.
-
-
Fluorescence Measurement:
-
Place the cells on the fluorescence microscope or in the plate reader.
-
Acquire fluorescence images or readings by alternating the excitation wavelengths between 490 nm and 440 nm, while keeping the emission wavelength constant at ~535 nm.
-
-
In Situ Calibration:
-
To convert the fluorescence ratio to an absolute pH value, an in situ calibration is necessary.
-
At the end of each experiment, treat the cells with a high potassium buffer containing the protonophore nigericin (typically 5-10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Sequentially perfuse the cells with the high potassium calibration buffer adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Record the fluorescence ratio at each pH value to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 490 nm excitation to that at 440 nm excitation for your experimental data.
-
Use the calibration curve to convert the fluorescence ratios into intracellular pH values.
-
Relevance for Physiological pH and Signaling Pathways
The pKa of BCECF, being in the range of 6.97-7.0, makes it an exquisitely sensitive probe for monitoring pH fluctuations around the normal physiological pHi of approximately 7.2.[3][8][9] This sensitivity is critical for studying the subtle yet significant changes in pHi that can act as second messengers in various signaling pathways.
Recent research has highlighted the profound impact of intracellular pH on cellular signaling and metabolism.[2][10] For instance, alterations in pHi have been shown to transcriptionally regulate genes involved in key signaling pathways, such as the Notch signaling pathway, and metabolic pathways, including glycolysis.[2][10] An increase in pHi can promote a glycolytic phenotype and enhance Notch1 signaling, both of which are associated with cancer progression.[2][10]
Caption: The central role of intracellular pH in cellular signaling.
The ability to accurately measure pHi with BCECF-AM provides researchers with a powerful tool to dissect the intricate interplay between proton dynamics and cellular function. This is particularly relevant in drug development, where understanding the off-target effects of a compound on pHi homeostasis can be crucial for predicting its efficacy and toxicity.
Conclusion
BCECF-AM remains a cornerstone for the measurement of intracellular pH in living cells. Its favorable pKa, coupled with the robust ratiometric measurement technique, allows for precise and reliable quantification of pHi in the physiological range. A thorough understanding of its properties and a well-optimized experimental protocol are paramount for obtaining high-quality data. As our appreciation for the role of pHi in health and disease continues to grow, the application of BCECF-AM and similar fluorescent indicators will undoubtedly continue to provide valuable insights for researchers, scientists, and drug development professionals.
References
- 1. Video: pH Regulation in Cells [jove.com]
- 2. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. BCECF Acid (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein), mixed isomers 1 mg [thermofisher.com]
- 8. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 9. bio-rad.com [bio-rad.com]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Cellular Uptake of BCECF-AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism by which the fluorescent pH indicator, 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), crosses the cell membrane. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of this critical process in cell biology research.
Introduction: The Role of BCECF-AM in Intracellular pH Measurement
Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including cell growth, enzymatic activity, ion transport, and signal transduction.[1][2] The ability to accurately measure pHi is therefore essential for understanding cellular physiology and pathophysiology. BCECF is a widely used fluorescent indicator for measuring pHi due to several key characteristics. Its pKa of approximately 7.0 is well-suited for the physiological pH range of most cells (~6.8–7.4).[3] Furthermore, its fluorescence profile is pH-dependent, allowing for ratiometric measurements that provide accurate and stable pHi determination.[3][4][5]
To facilitate its use in living cells, BCECF is chemically modified to its acetoxymethyl (AM) ester form, BCECF-AM. This modification is crucial for enabling the dye to cross the cell membrane, a process that will be detailed in this guide.
The Core Mechanism: How BCECF-AM Traverses the Cell Membrane
The transport of BCECF-AM into the cell is a two-step process involving passive diffusion across the cell membrane followed by intracellular enzymatic activity.
Step 1: Passive Diffusion of Lipophilic BCECF-AM
The carboxyl groups of the parent molecule, BCECF, are esterified with acetoxymethyl (AM) groups. This chemical modification transforms the normally membrane-impermeant, hydrophilic BCECF into a lipophilic and uncharged molecule, BCECF-AM.[6] This increased lipophilicity allows BCECF-AM to readily diffuse across the lipid bilayer of the cell membrane, following its concentration gradient.[6][7]
Step 2: Intracellular Hydrolysis and Trapping
Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[4][6][7] This enzymatic hydrolysis releases the original, fluorescent, and now membrane-impermeant BCECF molecule into the cytoplasm.[6][7] The cleavage of the AM esters regenerates the carboxyl groups, resulting in a polyanionic molecule with 4-5 negative charges at physiological pH.[3][6][8] This high negative charge effectively traps the BCECF dye within the cell, as it can no longer freely diffuse back across the cell membrane.[3][6][8] This intracellular accumulation allows for a high signal-to-noise ratio for fluorescence measurements.
It is important to note that the lipophilic nature of BCECF-AM may also make it a substrate for drug efflux transporters such as P-glycoprotein (P-gp) and the breast cancer resistance protein (BCRP), which can affect its net intracellular accumulation.[9] Conversely, the hydrolyzed, anionic BCECF can be a substrate for multidrug resistance-associated proteins (MRP), potentially leading to its gradual efflux from the cell.[9][10]
Quantitative Data: BCECF-AM Loading Parameters
The efficiency of BCECF-AM loading can be influenced by several factors, including dye concentration, incubation time and temperature, and cell type.[11][12] The following table summarizes typical experimental parameters for loading various cell types with BCECF-AM. It is important to note that these are general guidelines, and optimal conditions should be determined empirically for each specific cell line and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. BCECF-AM is sensitive to moisture.[4][6][8] |
| Working Concentration | 2-20 µM in buffer (e.g., HBSS, PBS) | Optimal concentration is cell-type dependent.[1][4][11] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures may reduce compartmentalization in some cell types.[4][6] |
| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature.[1][4][6][7] |
| De-esterification Time | ~15 minutes | An additional incubation period after washing to allow for complete cleavage of AM esters by intracellular esterases.[4][7] |
| Cell Density | 10,000 to 80,000 cells/well (plate-based assays) | Should be optimized for each cell line.[1] |
Data compiled from multiple sources.[1][4][6][7][11][12]
Detailed Experimental Protocol: Loading and Measurement
This section provides a generalized protocol for loading cells with BCECF-AM and subsequent measurement of intracellular pH.
Materials:
-
BCECF-AM (stored as a stock solution in anhydrous DMSO at -20°C)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plates, coverslips)
-
Fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for BCECF
Protocol:
-
Cell Preparation:
-
Plate adherent cells and allow them to attach overnight. For suspension cells, prepare a cell suspension in a suitable buffer.[1]
-
-
Preparation of Loading Solution:
-
Cell Loading:
-
Washing:
-
De-esterification:
-
Fluorescence Measurement:
-
Calibration (Optional but Recommended):
-
To convert the fluorescence ratio to an absolute pHi value, a calibration curve should be generated. This is typically achieved by incubating the loaded cells in a high-potassium buffer containing the ionophore nigericin. This equilibrates the intracellular and extracellular pH, allowing for the measurement of fluorescence ratios at known pH values.[7][13]
-
Conclusion
The transport of BCECF-AM across the cell membrane is a well-characterized process that relies on the principles of passive diffusion and enzymatic cleavage. The conversion of the hydrophilic BCECF molecule to its lipophilic AM ester form is the key to its successful entry into the cell. Once inside, intracellular esterases trap the now fluorescent and membrane-impermeant BCECF, allowing for robust and sensitive measurements of intracellular pH. By understanding the intricacies of this process and optimizing experimental parameters, researchers can effectively utilize BCECF-AM to investigate the vital role of pHi in a wide array of cellular functions.
References
- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 2. BCECF, AM | AAT Bioquest [aatbio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. genecopoeia.com [genecopoeia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 9. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence probe (BCECF) loading efficiency in human platelets depends on cell concentration: application to pHi measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
The Core Mechanism of Intracellular pH Measurement: A Technical Guide to BCECF-AM Hydrolysis
For researchers, scientists, and drug development professionals, understanding the intracellular environment is paramount. Among the critical parameters governing cellular function, intracellular pH (pHi) stands out as a key regulator of numerous physiological processes. The fluorescent probe BCECF-AM has become an indispensable tool for monitoring pHi dynamics. This technical guide provides an in-depth exploration of the hydrolysis of BCECF-AM by intracellular esterases, the foundational principle behind its utility as a precise and reliable pHi indicator.
Introduction to BCECF-AM: A Pro-Probe for a Vital Parameter
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, or BCECF-AM, is a cell-permeant, non-fluorescent compound that serves as a precursor to the highly fluorescent, pH-sensitive dye BCECF.[1][2] Its ingenious design allows for passive diffusion across the cell membrane, delivering the probe directly into the cytosol. Once inside the cell, ubiquitous intracellular esterases catalyze the hydrolysis of the acetoxymethyl (AM) ester groups.[2][3] This enzymatic cleavage serves two critical functions: it traps the resulting BCECF molecule within the cell by converting it into a membrane-impermeable polyanionic form, and it uncages the fluorophore, rendering it fluorescent.[3][4] The fluorescence of BCECF is exquisitely sensitive to the surrounding proton concentration, making it an ideal reporter for intracellular pH.[5][6]
The Hydrolysis Pathway: From a Permeable Ester to a Trapped Fluorophore
The journey of BCECF-AM from the extracellular space to a functional intracellular pH indicator is a straightforward yet elegant biochemical process. The lipophilic AM esters mask the carboxylic acid groups of BCECF, rendering the entire molecule uncharged and membrane-permeant. Upon entering the cytoplasm, intracellular esterases, a class of hydrolytic enzymes, recognize and cleave these ester bonds. This enzymatic action releases the AM groups as formaldehyde and acetic acid, and regenerates the free carboxylic acid moieties on the BCECF molecule.[3] The resulting BCECF is a polar, negatively charged molecule that is effectively trapped within the cell, ensuring a stable and measurable fluorescent signal.[3][4]
Quantitative Data Summary
For accurate and reproducible experimental design, a clear understanding of the quantitative parameters of BCECF and BCECF-AM is essential. The following tables summarize the key spectral properties and recommended experimental concentrations.
Table 1: Physicochemical and Spectral Properties of BCECF
| Property | Value | Reference |
| pKa | ~6.97 - 7.0 | [4][7][8][9] |
| Excitation Wavelength 1 (pH-sensitive) | 490 - 505 nm | [1][4][5][10][11] |
| Excitation Wavelength 2 (Isosbestic) | 439 - 450 nm | [1][4][10][11][12] |
| Emission Wavelength | 530 - 535 nm | [1][5][7][10][11] |
| Molecular Weight (Free Acid) | ~520.44 g/mol | [13][14] |
| Molecular Weight (AM Ester) | ~880.7 g/mol | [11] |
Table 2: Recommended Experimental Parameters for BCECF-AM
| Parameter | Recommended Range/Value | Notes | Reference |
| Stock Solution Concentration | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. | [2][15] |
| Working Concentration | 2-50 µM in buffer | Optimal concentration is cell-type dependent. | [2][15] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures may reduce compartmentalization. | [2] |
| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature. | [2] |
| De-esterification Time | ~15 minutes | Allows for complete cleavage of AM esters. | [2] |
Experimental Protocols
The following sections provide a detailed methodology for the use of BCECF-AM in measuring intracellular pH.
Preparation of Reagents
-
BCECF-AM Stock Solution: Prepare a 1 mM stock solution of BCECF-AM in anhydrous dimethyl sulfoxide (DMSO).[4] It is crucial to use anhydrous DMSO as BCECF-AM is sensitive to moisture, which can lead to premature hydrolysis.[2][4] The stock solution should be stored at -20°C, protected from light.[4][9] A color change of the DMSO stock solution from pale yellow to dark orange can indicate decomposition.[4]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, buffered with HEPES. The buffer should be free of serum, as it may contain esterase activity that can hydrolyze the BCECF-AM extracellularly.[3]
Cell Loading Protocol
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates).
-
Loading Solution Preparation: On the day of the experiment, dilute the BCECF-AM stock solution into the loading buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Incubation: Remove the cell culture medium and wash the cells once with the loading buffer. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][5]
-
Washing: After incubation, wash the cells three times with the loading buffer to remove any extracellular BCECF-AM.[4]
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh loading buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases.[2]
Ratiometric Fluorescence Measurement and Calibration
The key advantage of BCECF is its suitability for ratiometric measurements. The fluorescence intensity of BCECF is pH-dependent at an excitation wavelength of ~490 nm, while it is largely insensitive to pH at its isosbestic point of ~440 nm.[1][2] By taking the ratio of the fluorescence emission at ~535 nm when excited at these two wavelengths, a quantitative measure of intracellular pH can be obtained that is independent of dye concentration, cell path length, and photobleaching.[2][8]
To convert the fluorescence ratio to an absolute pHi value, a calibration curve is necessary. This is typically achieved by treating the BCECF-loaded cells with a high-potassium buffer containing the H+/K+ ionophore nigericin. This treatment equilibrates the intracellular and extracellular pH, allowing for the generation of a standard curve by exposing the cells to a series of buffers with known pH values.
Conclusion
The hydrolysis of BCECF-AM by intracellular esterases is a cornerstone of modern cell biology, providing a robust and reliable method for the measurement of intracellular pH. By understanding the underlying chemical and enzymatic principles, researchers can effectively leverage this powerful tool to investigate a myriad of cellular processes that are governed by pH homeostasis. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful application of BCECF-AM in diverse research and drug development settings.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-rad.com [bio-rad.com]
- 7. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. caymanchem.com [caymanchem.com]
- 12. BCECF-AM, intracellular ratiometric pH indicator (CAS 117464-70-7) | Abcam [abcam.com]
- 13. BCECF acid *CAS#: 85138-49-4* | AAT Bioquest [aatbio.com]
- 14. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 15. BCECF | Fluorescent Dye | Cytoplasmic pH Indicator | TargetMol [targetmol.com]
BCECF-AM: A Comprehensive Technical Guide to Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features, benefits, and applications of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), a widely used fluorescent indicator for the precise measurement of intracellular pH (pHi). Understanding and controlling pHi is critical in numerous fields of biological research and drug development, as it plays a pivotal role in cellular processes ranging from proliferation and apoptosis to signal transduction and multidrug resistance.
Introduction to BCECF-AM
BCECF-AM is a cell-permeant, non-fluorescent compound that serves as a precursor to the highly fluorescent, pH-sensitive dye BCECF. Its chemical structure includes acetoxymethyl (AM) esters, which render the molecule lipophilic and enable it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and fluorescent BCECF in the cytoplasm.[1] This mechanism ensures specific and sustained labeling of the intracellular environment.
The fluorescence of BCECF is highly dependent on the surrounding pH, making it an exceptional tool for monitoring real-time changes in pHi.[2] This property has established BCECF-AM as a cornerstone in studies investigating cellular responses to various stimuli, the efficacy of therapeutic agents, and the fundamental mechanisms of cellular homeostasis.
Core Features and Benefits
The utility of BCECF-AM in research and drug development stems from a combination of key features that offer significant benefits for the accurate and reliable measurement of intracellular pH.
Key Features:
-
Ratiometric Measurement: BCECF is a dual-excitation ratiometric pH indicator.[1] Its fluorescence emission intensity at approximately 535 nm is pH-dependent when excited at ~490 nm, while it is largely pH-independent (at its isosbestic point) when excited at ~440 nm.[1][3]
-
High Sensitivity and Physiological Range: With a pKa of approximately 6.97-7.0, BCECF is ideally suited for measuring pH changes within the physiological range of most mammalian cells (typically pH 6.8–7.4).[1][2][4]
-
Excellent Cellular Retention: Following the cleavage of the AM esters by intracellular esterases, the resulting BCECF molecule is polar and becomes trapped within the cell, allowing for stable and long-term measurements.[2]
-
Cell Permeability: The AM ester form of the dye readily permeates the cell membrane, simplifying the loading process for a wide variety of cell types, including both adherent and suspension cells.[1]
Core Benefits:
-
Accurate and Reliable Data: The ratiometric nature of BCECF minimizes measurement artifacts that can arise from variations in dye concentration, cell path length, photobleaching, and instrument sensitivity, thus providing more precise and reproducible pHi measurements.[3]
-
Live-Cell Imaging and Analysis: BCECF-AM is compatible with a range of fluorescence-based instrumentation, including fluorescence microscopy, flow cytometry, and microplate readers, enabling the dynamic monitoring of pHi in living cells and populations.[2]
-
Broad Applicability in Research: The ability to accurately measure pHi has made BCECF-AM an invaluable tool in diverse research areas, including the study of ion transport, apoptosis, cell proliferation, and signal transduction.[2][4]
-
Utility in Drug Development: BCECF-AM is employed in the screening and characterization of drugs that modulate intracellular pH. It is also used to investigate mechanisms of multidrug resistance, where alterations in pHi are often implicated.[2]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of BCECF-AM and its active form, BCECF, are summarized in the tables below.
| Parameter | Value | Reference |
| Excitation Wavelength (pH-sensitive) | ~490 nm | [3][5] |
| Excitation Wavelength (Isosbestic) | ~440 nm | [3][5] |
| Emission Wavelength | ~535 nm | [3][5] |
| pKa | ~6.97 - 7.0 | [1][4][6] |
| Optimal pH Range | 6.0 - 8.0 | [5] |
Table 1: Spectral Properties of BCECF
| Parameter | Value | Reference |
| Molecular Formula | C30H20O11 (BCECF-AM) | |
| Molecular Weight | ~688.59 g/mol (BCECF-AM) | [7] |
| Solubility | Soluble in DMSO | [8] |
| Form | Solid | |
| Storage | -20°C, protected from light and moisture | [9] |
Table 2: Physicochemical Properties of BCECF-AM
Detailed Experimental Protocols
The following protocols provide a general framework for the use of BCECF-AM in measuring intracellular pH. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: Preparation of BCECF-AM Stock Solution
-
Prepare a stock solution of BCECF-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1 to 5 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Cell Loading with BCECF-AM
-
Culture cells to the desired confluency on a suitable vessel (e.g., coverslips, 96-well plates).
-
Prepare a working solution of BCECF-AM by diluting the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) to a final concentration of 2-5 µM. The optimal concentration may vary depending on the cell type.
-
Remove the culture medium from the cells and wash them once with the physiological buffer.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells two to three times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 15-30 minutes in fresh physiological buffer to allow for complete de-esterification of the BCECF-AM by intracellular esterases.
Protocol 3: In Situ Calibration of Intracellular pH
To convert the fluorescence ratio to an absolute pHi value, a calibration curve should be generated for each experiment.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0). These buffers should have a high potassium concentration (e.g., 120-140 mM KCl) to clamp the cell membrane potential near zero.
-
Add a proton ionophore, such as nigericin (5-10 µM), to the calibration buffers. Nigericin will equilibrate the intracellular and extracellular pH.
-
After loading the cells with BCECF-AM as described in Protocol 2, replace the buffer with the calibration buffers.
-
Incubate the cells for 5-10 minutes in each calibration buffer.
-
Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the single emission wavelength (e.g., 535 nm) for each pH point.
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each known pH value.
-
Plot the fluorescence ratio against the corresponding pH to generate a calibration curve.
Protocol 4: Measurement of Intracellular pH
-
Load the experimental cells with BCECF-AM as described in Protocol 2.
-
Excite the cells alternately at the pH-sensitive and isosbestic wavelengths (e.g., 490 nm and 440 nm).
-
Measure the fluorescence emission at ~535 nm for each excitation wavelength.
-
Calculate the ratio of the two fluorescence intensities.
-
Determine the intracellular pH by interpolating the measured ratio onto the calibration curve generated in Protocol 3.
Visualization of Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the mechanism of BCECF-AM action, a typical experimental workflow, and its application in a relevant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 7. BCECF, AM *UltraPure grade* | AAT Bioquest [aatbio.com]
- 8. BCECF/AM [sigmaaldrich.com]
- 9. BCECF-AM (2',7'-双-(2-羧乙基)-5-(和-6)-羧基荧光素, 乙酰氧基甲基酯) 20 x 50 μg | Buy Online | Invitrogen™ [thermofisher.cn]
An Introductory Guide to BCECF-AM for Intracellular pH Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), a widely used fluorescent indicator for measuring intracellular pH (pHi). This document details the core principles of BCECF-AM, its mechanism of action, experimental protocols, and its application in cellular signaling studies.
Introduction to BCECF-AM
BCECF-AM is a cell-permeant dye that is the acetoxymethyl ester form of the pH-sensitive fluorescent indicator, BCECF.[1][2] Once inside the cell, non-specific intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant BCECF in the cytoplasm.[1][2] The fluorescence of BCECF is highly dependent on the surrounding pH, making it an invaluable tool for monitoring pHi dynamics in real-time.
Intracellular pH is a critical regulator of numerous cellular processes, including enzyme activity, ion transport, cell proliferation, apoptosis, and signal transduction.[3][4][5] The ability to accurately measure pHi is therefore essential for understanding both normal physiology and disease states.
Core Principles and Quantitative Data
BCECF is a ratiometric pH indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths can be used to determine pH. This ratiometric measurement minimizes the influence of variables such as dye concentration, photobleaching, and cell path length, leading to more accurate and reliable pHi measurements.[6]
The key quantitative parameters for BCECF-AM are summarized in the tables below.
| Chemical and Physical Properties | |
| Molecular Formula | C35H28O15 |
| Molecular Weight | 688.59 g/mol |
| Solubility | DMSO |
| Storage | Store at -20°C, protected from light and moisture. |
| Spectral Properties | |
| Excitation Wavelengths | 490 nm (pH-sensitive) and 440 nm (isosbestic point)[1][5] |
| Emission Wavelength | 535 nm[1] |
| pKa | ~6.97 - 7.0[2] |
| Optimal pH Range | 6.0 - 8.0[1] |
| Recommended Experimental Concentrations | |
| Stock Solution | 1-10 mM in anhydrous DMSO |
| Working Concentration | 1-5 µM in physiological buffer |
Mechanism of Action
The functionality of BCECF-AM as an intracellular pH indicator is a multi-step process that begins with its passive diffusion across the cell membrane. The following diagram illustrates this mechanism.
Experimental Protocols
Cell Loading with BCECF-AM
This protocol provides a general guideline for loading both adherent and suspension cells with BCECF-AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
BCECF-AM (stored as a 1-10 mM stock solution in anhydrous DMSO at -20°C)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))
-
Adherent or suspension cells
Procedure:
-
Prepare BCECF-AM Working Solution: Dilute the BCECF-AM stock solution in the physiological buffer to a final working concentration of 1-5 µM. It is crucial to prepare this solution fresh for each experiment.
-
Cell Preparation:
-
Adherent Cells: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes or microplates) and allow them to adhere.
-
Suspension Cells: Harvest cells and wash them once with the physiological buffer. Resuspend the cells in the same buffer.
-
-
Loading:
-
For adherent cells, remove the culture medium and add the BCECF-AM working solution.
-
For suspension cells, add the working solution to the cell suspension.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]
-
Washing: After incubation, wash the cells two to three times with the fresh physiological buffer to remove any extracellular dye.[1]
-
De-esterification: Incubate the cells for an additional 15-30 minutes in the fresh buffer to allow for the complete cleavage of the AM esters by intracellular esterases.
-
The cells are now loaded with BCECF and are ready for fluorescence measurements.
Intracellular pH Measurement
Fluorescence measurements are typically performed using a fluorescence microscope, plate reader, or flow cytometer equipped with the appropriate filters for BCECF.
Procedure:
-
Equilibrate the BCECF-loaded cells in the desired experimental buffer.
-
Excite the cells alternately at 490 nm and 440 nm.
-
Record the fluorescence emission at 535 nm for each excitation wavelength.
-
The ratio of the fluorescence intensity at 490 nm to that at 440 nm (Ratio 490/440) is then calculated. This ratio is directly proportional to the intracellular pH.
Intracellular pH Calibration
To convert the fluorescence ratio values into absolute pHi values, a calibration curve must be generated. This is typically achieved by using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.[7]
Materials:
-
Calibration Buffer: A high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES) adjusted to a range of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).
-
Nigericin (10 µM) and Valinomycin (5 µM) stock solutions. Valinomycin is a potassium ionophore that clamps the membrane potential.
Procedure:
-
Load the cells with BCECF-AM as described in section 4.1.
-
Incubate the loaded cells in the calibration buffer with a specific pH, containing nigericin and valinomycin, for 5-10 minutes.
-
Measure the 490/440 fluorescence ratio for each pH standard.
-
Plot the fluorescence ratio as a function of the buffer pH to generate a calibration curve.
-
Fit the data to a sigmoidal curve to obtain a standard curve that can be used to convert the experimental fluorescence ratios to pHi values.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an intracellular pH study using BCECF-AM.
Application in Signaling Pathway Analysis: The Na+/H+ Exchanger
Changes in intracellular pH are often linked to specific signaling pathways. One such example is the regulation of the Na+/H+ exchanger (NHE), a key transmembrane protein involved in pHi homeostasis. BCECF-AM is an excellent tool to study the activity of NHE. For instance, an intracellular acid load can be induced, and the subsequent recovery of pHi, mediated by NHE, can be monitored.[7]
The following diagram illustrates a simplified signaling pathway involving the activation of the Na+/H+ exchanger in response to intracellular acidification, a process that can be monitored using BCECF-AM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. apexbt.com [apexbt.com]
- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Regulation of intracellular pH by Na+/H+ exchange in human lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Intracellular pH in Suspension Cells Using BCECF-AM: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter that influences a multitude of cellular processes, including proliferation, apoptosis, metabolism, and ion transport. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used tool for measuring pHi in living cells. BCECF-AM is a cell-permeant, non-fluorescent compound that, once inside the cell, is cleaved by intracellular esterases to release the highly fluorescent, membrane-impermeant pH indicator BCECF.[1][2] The fluorescence intensity of BCECF is pH-dependent, with a pKa of approximately 6.98, making it an ideal probe for monitoring pHi within the physiological range.[2] This application note provides a detailed, step-by-step protocol for staining suspension cells with BCECF-AM for the subsequent analysis of intracellular pH, typically via flow cytometry or fluorescence microscopy.
Principle of BCECF-AM Staining
The acetoxymethyl (AM) ester groups on the BCECF molecule render it lipophilic, allowing it to readily cross the plasma membrane of live cells.[1] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters, releasing the polar, fluorescent BCECF molecule.[2][3] The resulting BCECF is trapped within the cell due to its negative charges at physiological pH.[2][4] The fluorescence of BCECF is ratiometric, meaning that the ratio of fluorescence emission at a specific wavelength when excited at two different wavelengths is used to determine the pH. This ratiometric measurement minimizes the effects of dye concentration, cell path length, and instrument settings, leading to more accurate and reproducible pHi measurements. The typical excitation wavelengths used for ratiometric analysis are ~490 nm (pH-sensitive) and ~440 nm (isosbestic point), with emission collected at ~535 nm.[5][6]
Quantitative Data Summary
For reproducible and accurate results, careful attention to the concentrations of reagents and incubation parameters is crucial. The following table summarizes the key quantitative parameters for the BCECF-AM staining protocol for suspension cells.
| Parameter | Recommended Range | Notes |
| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.[5][7] |
| Cell Density | 1-5 x 10^6 cells/mL | Optimal density may vary depending on the cell type.[7] |
| BCECF-AM Working Concentration | 1-10 µM | The optimal concentration should be determined empirically for each cell type.[7] |
| Incubation Temperature | 37°C | This temperature is optimal for both esterase activity and cell health.[4][5][7] |
| Incubation Time | 30-60 minutes | The optimal time should be determined empirically for each cell type to ensure adequate dye loading and de-esterification.[5][7] |
| Washing Buffer | Ice-cold physiological buffer (e.g., PBS or HEPES-buffered saline) | Cold buffer helps to slow down cellular processes and prevent dye leakage.[7] |
| Number of Washes | 2-3 times | Thorough washing is essential to remove extracellular BCECF-AM, which can contribute to background fluorescence.[4][5][7] |
Experimental Protocol
This protocol provides a detailed methodology for staining suspension cells with BCECF-AM.
Materials and Reagents
-
BCECF-AM (e.g., from Thermo Fisher Scientific, Biotium, or Cayman Chemical)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Suspension cells of interest
-
Complete cell culture medium
-
Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES-buffered saline), pre-warmed to 37°C and ice-cold
-
Microcentrifuge tubes
-
Centrifuge
Step-by-Step Staining Procedure
-
Preparation of BCECF-AM Stock Solution:
-
Cell Preparation:
-
Harvest suspension cells from culture by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with pre-warmed (37°C) physiological buffer.
-
Centrifuge again and resuspend the cell pellet in the pre-warmed physiological buffer to a final concentration of 1-5 x 10^6 cells/mL.[7]
-
-
BCECF-AM Loading:
-
Add the BCECF-AM stock solution to the cell suspension to achieve a final working concentration of 1-10 µM.[7] The optimal concentration needs to be determined for each specific cell type and experimental condition.
-
Gently mix the cell suspension by inverting the tube or pipetting.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[5][7] This incubation allows for the passive diffusion of BCECF-AM into the cells and its subsequent cleavage by intracellular esterases.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes) at 4°C.
-
Discard the supernatant containing the extracellular BCECF-AM.
-
Resuspend the cell pellet in ice-cold physiological buffer.
-
Repeat the centrifugation and washing step at least twice to ensure the complete removal of extracellular dye.[4][7]
-
-
Resuspension and Analysis:
-
After the final wash, resuspend the cell pellet in the desired buffer for analysis (e.g., physiological buffer for immediate analysis or an appropriate buffer for flow cytometry).
-
The stained cells are now ready for intracellular pH measurement using a fluorescence plate reader, flow cytometer, or fluorescence microscope. For ratiometric measurements, acquire fluorescence intensity at an emission wavelength of ~535 nm following excitation at ~490 nm and ~440 nm.[5][6]
-
Experimental Workflow
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Measuring Intracellular pH in Live Cells Using BCECF-AM
Introduction
Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and cytoskeletal organization. The ability to accurately measure and monitor pHi in real-time is essential for research in cell biology, physiology, and drug development. 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used fluorescent indicator for measuring pHi in live cells. Its popularity stems from its ratiometric properties, which allow for reliable pH measurements that are largely independent of dye concentration, cell path length, and photobleaching.[1][2]
Principle of BCECF-AM
BCECF-AM is a cell-permeant, non-fluorescent compound. Once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the fluorescent, membrane-impermeant BCECF molecule.[3][4] The fluorescence intensity of BCECF is highly dependent on pH. For ratiometric imaging, BCECF is excited at two different wavelengths: a pH-sensitive wavelength around 490 nm and a pH-insensitive (isosbestic) wavelength around 440 nm.[5][6] The emission is typically collected at 535 nm.[5] The ratio of the fluorescence intensities emitted upon excitation at these two wavelengths provides a quantitative measure of the intracellular pH. This ratiometric approach minimizes variability caused by factors such as uneven dye loading or changes in cell volume.[1]
Mechanism of Action
The following diagram illustrates the conversion of BCECF-AM to its fluorescent form within the cell.
Caption: Mechanism of BCECF-AM activation in live cells.
Quantitative Data Summary
The following table summarizes the key parameters for using BCECF-AM in live cell imaging applications.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1-5 mM | Dissolve in high-quality, anhydrous DMSO.[7] |
| Working Concentration | 2-10 µM | Optimal concentration is cell-type dependent and should be determined empirically.[8][9] |
| Loading Time | 30-60 minutes | Longer incubation may be required for some cell types but can lead to dye compartmentalization.[5] |
| Loading Temperature | 37°C | Standard cell culture incubation temperature.[6] |
| Excitation Wavelength 1 | ~490 nm | pH-sensitive wavelength.[5][10] |
| Excitation Wavelength 2 | ~440 nm | Isosbestic point (pH-insensitive).[5][6] |
| Emission Wavelength | ~535 nm | Collect emission at this wavelength for both excitation wavelengths.[5][10] |
| pKa | ~7.0 | Ideal for measuring pH changes in the physiological range of most cells.[2][10] |
Experimental Protocols
Protocol 1: Preparation of BCECF-AM Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of BCECF-AM to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving the BCECF-AM in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of BCECF-AM (MW ~809 g/mol ) in approximately 1.24 mL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[11] Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 5 µM) in a serum-free physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.4.
-
It is critical to prepare the working solution immediately before use to prevent hydrolysis of the AM ester in the aqueous buffer.[8]
-
Protocol 2: Staining of Adherent Cells with BCECF-AM
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Wash: Gently wash the cells twice with pre-warmed (37°C) serum-free buffer (e.g., HBSS) to remove any residual serum, which may contain esterases.[8]
-
Loading: Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.[5]
-
Wash: After incubation, wash the cells three times with the pre-warmed buffer to remove any extracellular dye.[7]
-
Imaging: The cells are now ready for imaging. Maintain the cells in the physiological buffer during imaging. Proceed with ratiometric fluorescence imaging using the appropriate filter sets for BCECF.
Protocol 3: In Situ pH Calibration
To convert the fluorescence intensity ratio to an absolute pHi value, an in situ calibration is necessary. This is typically achieved by using an ionophore like nigericin, which equilibrates the intracellular pH with the extracellular pH in a high-potassium buffer.
-
Prepare Calibration Buffers: Prepare a series of high-potassium calibration buffers with known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). A typical buffer contains: 130 mM KCl, 1 mM MgCl₂, 15 mM HEPES, 15 mM MES, and 10 µM Nigericin.[7] Adjust the pH of each buffer precisely.
-
Stain Cells: Load the cells with BCECF-AM as described in Protocol 2.
-
Equilibration: After loading and washing, incubate a separate set of stained cells in each of the calibration buffers for at least 5-10 minutes.
-
Measure Fluorescence Ratio: Acquire ratiometric images for each pH point, measuring the fluorescence intensity at 535 nm with excitation at ~490 nm and ~440 nm.
-
Generate Calibration Curve: Calculate the 490/440 fluorescence ratio for each known pH value. Plot the ratio as a function of pH to generate a sigmoidal calibration curve.
-
Determine Experimental pHi: Use the calibration curve to convert the fluorescence ratios from your experimental samples into absolute pHi values.[7]
Visualizations
Experimental Workflow
The following diagram outlines the key steps for measuring intracellular pH using BCECF-AM.
Caption: Workflow for intracellular pH measurement using BCECF-AM.
Intracellular pH Regulation Pathways
Cells maintain a stable pHi through various mechanisms, including intracellular buffers and plasma membrane ion transporters.[12][13]
Caption: Key pathways involved in intracellular pH (pHi) regulation.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. pH Probes | AAT Bioquest [aatbio.com]
- 3. apexbt.com [apexbt.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 11. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. youtube.com [youtube.com]
Measuring Intracellular pH Dynamics: Application Notes and Protocols for BCECF-AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the fluorescent indicator BCECF-AM for monitoring intracellular pH (pHi), a critical parameter in numerous cellular processes. This document outlines the principles of BCECF-AM, detailed protocols for its use, and its application in studying key signaling pathways.
Introduction to BCECF-AM
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant fluorescent dye widely used to measure intracellular pH. Its acetoxymethyl ester (AM) groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting BCECF-AM into its membrane-impermeable, fluorescent form, BCECF. The fluorescence intensity of BCECF is highly dependent on the surrounding pH, making it an excellent probe for monitoring pHi changes in real-time.[1][2]
BCECF is a ratiometric indicator, meaning the ratio of its fluorescence emission intensity at a pH-sensitive excitation wavelength to that at a pH-insensitive (isosbestic) wavelength is used to determine the pHi. This ratiometric measurement minimizes the influence of variables such as dye concentration, photobleaching, and cell path length, leading to more accurate and reliable pHi measurements.[3]
Quantitative Data Summary
The optimal conditions for loading cells with BCECF-AM can vary depending on the cell type and experimental setup. The following table summarizes key quantitative parameters to consider when designing your experiments.
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1–20 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture. Aliquot and store at -20°C for long-term use.[2] |
| Working Concentration | 1–10 µM in physiological buffer | The optimal concentration should be determined empirically for each cell type to achieve adequate signal with minimal cytotoxicity. |
| Incubation Temperature | Room temperature to 37°C | 37°C is commonly used for mammalian cells. Lower temperatures may be used to slow down cellular processes if needed. |
| Incubation Time | 15–60 minutes | The optimal time depends on the cell type, temperature, and BCECF-AM concentration.[2] |
| De-esterification Time | 15–30 minutes | Allow sufficient time for intracellular esterases to fully cleave the AM esters. |
| Excitation Wavelengths | ~490 nm (pH-sensitive) and ~440 nm (isosbestic) | These are common wavelengths for ratiometric measurements. |
| Emission Wavelength | ~535 nm |
Experimental Protocols
I. General Protocol for BCECF-AM Loading in Adherent Cells
This protocol provides a general guideline for loading adherent cells with BCECF-AM for fluorescence microscopy or plate reader-based assays.
Materials:
-
BCECF-AM (stored as a stock solution in DMSO at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, buffered with HEPES)
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare BCECF-AM Loading Solution:
-
Thaw the BCECF-AM stock solution to room temperature.
-
Dilute the stock solution in pre-warmed (37°C) physiological buffer to the desired final working concentration (typically 1-10 µM).
-
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the pre-warmed physiological buffer.
-
-
Loading:
-
Add the BCECF-AM loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed physiological buffer to remove extracellular dye.
-
Add fresh pre-warmed physiological buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Imaging/Measurement:
-
Proceed with fluorescence imaging or measurement using appropriate excitation and emission wavelengths for ratiometric analysis.
-
II. Protocol for BCECF-AM Loading in Suspension Cells
This protocol is suitable for loading suspension cells for flow cytometry or spectrofluorometry.
Materials:
-
BCECF-AM stock solution
-
Anhydrous DMSO
-
Physiological buffer (e.g., HBSS or PBS with calcium, magnesium, and HEPES)
-
Suspension cells
Procedure:
-
Cell Preparation:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed (37°C) physiological buffer at a density of approximately 1 x 10^6 cells/mL.
-
-
Loading:
-
Add the BCECF-AM stock solution directly to the cell suspension to achieve the desired final concentration (typically 1-10 µM).
-
Incubate the cells at 37°C for 30-60 minutes with gentle agitation, protected from light.
-
-
Washing and De-esterification:
-
Centrifuge the cell suspension to pellet the loaded cells.
-
Resuspend the cell pellet in fresh, pre-warmed physiological buffer.
-
Repeat the wash step twice to ensure complete removal of extracellular dye.
-
Resuspend the final cell pellet in fresh buffer and incubate for 15-30 minutes at 37°C for de-esterification.
-
-
Measurement:
-
Proceed with flow cytometry or spectrofluorometry analysis.
-
Application in Studying Signaling Pathways
Intracellular pH is a dynamic regulator of many signaling pathways. BCECF-AM is a valuable tool to investigate the role of pHi in these processes.
Mechanism of BCECF-AM Action
The following diagram illustrates the mechanism by which BCECF-AM enters the cell and becomes a fluorescent pH indicator.
Regulation of the Na+/H+ Exchanger (NHE)
The Na+/H+ exchanger is a key regulator of intracellular pH. Its activity can be modulated by various signaling pathways, and BCECF-AM is frequently used to monitor these changes.[4][5]
Role of Intracellular pH in Apoptosis
Intracellular acidification is a common feature of apoptosis, or programmed cell death. BCECF-AM can be used to monitor these pH changes and investigate their role in the apoptotic cascade.[6][7][8]
Intracellular pH and MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and stress responses. Recent studies have shown that intracellular pH can regulate the activity of components within this pathway, such as ERK3.[9][10][11]
References
- 1. bio-rad.com [bio-rad.com]
- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Assessing Na+/H+ exchange and cell effector functionality in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/H+ exchange in mitochondria as monitored by BCECF fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations of intracellular pH homeostasis in apoptosis: origins and roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular pH Regulates TRAIL-Induced Apoptosis and Necroptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. sciprofiles.com [sciprofiles.com]
- 10. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for the Preparation of BCECF-AM Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely utilized cell-permeant fluorescent indicator for the ratiometric measurement of intracellular pH (pHi).[1][2] Its acetoxymethyl ester groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now fluorescent and membrane-impermeant BCECF molecule in the cytoplasm.[2][3] The fluorescence intensity of BCECF is pH-dependent, making it an ideal probe for studying cellular processes involving changes in pHi, such as cell growth, apoptosis, and ion transport.[4][5] Accurate and reproducible experimental results hinge on the correct preparation and storage of the BCECF-AM stock solution. This document provides a detailed protocol for the preparation of BCECF-AM stock solution in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of a BCECF-AM stock solution.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1 mM to 20 mM | A common starting concentration is 1 mM to 10 mM.[2][6] Higher concentrations up to 20 mM have also been reported.[7][8] |
| Solvent | High-quality, anhydrous DMSO | The use of anhydrous DMSO is critical to prevent premature hydrolysis of the AM ester.[2][9] |
| Storage Temperature | -20°C to -30°C | Store the stock solution in a freezer at -20°C or colder.[10][11][12] |
| Storage Conditions | Aliquoted, desiccated, and protected from light | To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[7][13] Store with a desiccant and protect from light to prevent degradation.[2][10][11] |
| Short-term Stability | Up to one month at -20°C | For optimal performance, it is often recommended to prepare and use the solution on the same day if possible, or store for up to one month.[10][13] |
| Long-term Stability | 6 months to over 2 years at -20°C | When prepared with high-quality anhydrous DMSO and stored correctly, stock solutions can be stable for at least 6 months and potentially up to 4 years.[2][3][14] |
| Working Concentration | 2 µM to 50 µM | The optimal working concentration for cell loading is cell-type dependent and typically ranges from 2 µM to 50 µM in a suitable buffer.[5][7][15] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 1 mM BCECF-AM stock solution in DMSO.
Materials:
-
BCECF-AM (solid form)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Balance
Procedure:
-
Pre-equilibration of Materials: Allow the vial of BCECF-AM and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the BCECF-AM.[16]
-
Weighing BCECF-AM: Carefully weigh out the desired amount of BCECF-AM powder in a suitable container. For example, to prepare 1 mL of a 1 mM stock solution, you would need approximately 0.81 mg of BCECF-AM (based on a molecular weight of ~808.69 g/mol , though this can vary slightly between suppliers).[4]
-
Dissolving in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the weighed BCECF-AM. For a 1 mM solution, if you weighed 1 mg of BCECF-AM, you would add approximately 1.24 mL of DMSO.[5] It is recommended to add the solvent to the solid to facilitate dissolution.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the BCECF-AM is completely dissolved. The solution should be clear and colorless to pale yellow. A strong yellow or orange color may indicate hydrolysis, and the solution should be discarded.[2][16]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect them from light.[7] Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[13]
-
Storage: Store the aliquots at -20°C or colder under desiccating conditions.[2][11]
Signaling Pathways and Experimental Workflows
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. BCECF, AM | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 11. BCECF-AM, intracellular ratiometric pH indicator (CAS 117464-70-7) | Abcam [abcam.com]
- 12. BCECF, AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) 20 x 50 μg [thermofisher.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. chemodex.com [chemodex.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
Application Notes and Protocols for Intracellular pH Measurement using BCECF-AM and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a tightly regulated parameter crucial for a multitude of cellular functions, including proliferation, apoptosis, enzymatic activity, and ion transport.[1][2] The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used and reliable tool for measuring pHi in living cells.[3][4] BCECF-AM is a cell-permeant, non-fluorescent compound that, once inside the cell, is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF.[4] BCECF exhibits a pH-dependent fluorescence emission, allowing for accurate pHi determination using ratiometric analysis by flow cytometry.[4][5] This ratiometric approach minimizes variability from factors such as cell size and dye concentration.[6]
These application notes provide a comprehensive guide to utilizing BCECF-AM for the analysis of intracellular pH by flow cytometry, including detailed protocols for cell staining, pHi calibration, and data analysis.
Principle of BCECF-AM for Intracellular pH Measurement
BCECF is a dual-excitation fluorescent dye. Its fluorescence intensity is pH-sensitive when excited at approximately 490 nm, while it is relatively pH-insensitive at its isosbestic point of around 440 nm.[3][5] By calculating the ratio of the fluorescence intensities emitted at ~535 nm after excitation at these two wavelengths, a precise measurement of intracellular pH can be obtained.[4] The pKa of BCECF is approximately 7.0, making it an ideal probe for measuring physiological pH changes in most mammalian cells.[2]
Applications in Research and Drug Development
-
Studying Cellular Signaling: Intracellular pH dynamics are integral to various signaling pathways. For instance, the activity of ion exchangers like the Na+/H+ exchanger (NHE) and bicarbonate transporters, which play key roles in pH regulation, can be monitored using BCECF-AM.[7][8][9] Dysregulation of pHi is implicated in diseases such as cancer, making it a target for therapeutic intervention.[10][11]
-
Drug Discovery and Development: BCECF-AM can be employed to screen for compounds that modulate intracellular pH. This is particularly relevant in cancer drug development, where targeting pHi regulators is a promising strategy.[9] It can also be used to assess the impact of drug candidates on cellular homeostasis.
-
Toxicology and Cell Health: Changes in intracellular pH can be an early indicator of cellular stress and cytotoxicity. BCECF-AM can be used in toxicological screens to evaluate the effects of compounds on cell viability and function.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of BCECF-AM in flow cytometry.
Table 1: Spectral Properties of BCECF
| Property | Wavelength (nm) | Notes |
| pH-sensitive Excitation | 490 | |
| pH-insensitive (Isosbestic) Excitation | 440 | |
| Emission | 535 |
Table 2: Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Temperature |
| BCECF-AM | 1-5 mM in anhydrous DMSO | 1-5 µM | 15-60 minutes | 37°C |
| Nigericin | 1-10 mM in ethanol or DMSO | 5-10 µM | 5-10 minutes | Room Temperature or 37°C |
| Valinomycin (optional) | 1-10 mM in DMSO | 5-10 µM | 5-10 minutes | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Staining Cells with BCECF-AM for Flow Cytometry
This protocol outlines the steps for loading cells with BCECF-AM prior to flow cytometric analysis.
Materials:
-
BCECF-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)
-
Suspension or adherent cells
-
Flow cytometer
Procedure:
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Cell Preparation:
-
Suspension cells: Harvest cells and wash once with PBS. Resuspend the cell pellet in pre-warmed (37°C) culture medium or physiological buffer at a concentration of 1 x 10^6 cells/mL.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Wash once with PBS and resuspend in pre-warmed (37°C) culture medium or physiological buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Staining: Add the BCECF-AM stock solution to the cell suspension to achieve a final working concentration of 1-5 µM.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis. Keep the cells on ice and protected from light until analysis.
-
Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with lasers for excitation at ~490 nm (e.g., blue laser) and ~440 nm (e.g., violet laser). Collect the emission fluorescence at ~535 nm.
Protocol 2: Intracellular pH Calibration
To convert the fluorescence ratio to an absolute pHi value, a calibration curve is generated by equilibrating the intracellular and extracellular pH using ionophores.
Materials:
-
BCECF-AM stained cells (from Protocol 1)
-
High-potassium calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin stock solution (1-10 mM)
-
Valinomycin stock solution (1-10 mM, optional)
Procedure:
-
Prepare High-Potassium Calibration Buffers: Prepare a series of buffers containing 130-140 mM KCl with varying pH values. Use appropriate buffering agents (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH) to maintain the desired pH.
-
Aliquot Stained Cells: Aliquot the BCECF-AM stained cell suspension into separate tubes, one for each calibration buffer pH point.
-
Add Ionophores: Add nigericin to each tube to a final concentration of 5-10 µM. The addition of valinomycin (5-10 µM) can further facilitate the equilibration of K+ ions.
-
Incubation: Incubate the cells in the calibration buffers with ionophores for 5-10 minutes at room temperature or 37°C.
-
Flow Cytometry Acquisition: Acquire data for each calibration point on the flow cytometer, measuring the fluorescence ratio (490 nm excitation / 440 nm excitation).
-
Generate Calibration Curve: Plot the fluorescence ratio against the corresponding extracellular pH of the calibration buffers. Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate a standard curve.
-
Determine pHi of Experimental Samples: Use the calibration curve to convert the fluorescence ratios of your experimental samples into absolute intracellular pH values.
Mandatory Visualizations
Signaling Pathway: Intracellular pH Regulation
Intracellular pH is primarily regulated by the coordinated action of acid extruders and acid loaders. The Na+/H+ exchanger (NHE) and bicarbonate transporters are key players in this process.[7][8][12] The following diagram illustrates the main mechanisms involved in maintaining pHi homeostasis.
Caption: Key transporters involved in intracellular pH regulation.
Experimental Workflow: BCECF-AM Flow Cytometry
The following diagram outlines the logical flow of the experimental procedure for measuring intracellular pH using BCECF-AM and flow cytometry.
Caption: Experimental workflow for BCECF-AM flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 4. apexbt.com [apexbt.com]
- 5. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of bicarbonate in the regulation of intracellular pH in the mammalian ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and molecular mechanism of intracellular pH regulation in human inducible pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Na+/H+ exchange and cell effector functionality in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Video: pH Regulation in Cells [jove.com]
Measuring Intracellular pH Using BCECF-AM in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) in fluorescence microscopy for the measurement of intracellular pH (pHi). These guidelines are intended for researchers, scientists, and professionals in drug development engaged in cellular research.
Introduction
Intracellular pH is a critical parameter that regulates a multitude of cellular processes, including enzyme activity, cell growth, signal transduction, ion transport, and apoptosis.[1][2] The fluorescent probe BCECF-AM is a widely used and reliable tool for monitoring pHi in living cells.[1] BCECF-AM is a cell-permeant, non-fluorescent compound that, once inside the cell, is cleaved by intracellular esterases to produce the fluorescent, membrane-impermeable pH indicator BCECF.[3][4] The fluorescence intensity of BCECF is pH-dependent, with a pKa of approximately 6.97-7.0, making it an excellent probe for measuring pHi within the physiological range of 6.0 to 8.0.[1][5][6]
Ratiometric imaging, which involves measuring the ratio of fluorescence intensities at two different excitation wavelengths (typically ~490 nm and ~440 nm) while detecting emission at a single wavelength (~535 nm), allows for accurate pHi determination.[3][7] This method minimizes variability caused by factors such as dye concentration, photobleaching, and cell thickness.[4][8]
Principle of BCECF-AM Action
BCECF-AM is a lipophilic acetoxymethyl ester that can readily cross the cell membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters, releasing the charged and membrane-impermeant BCECF molecule, which is then trapped within the cytosol.[1][8] The fluorescence of BCECF is sensitive to the surrounding proton concentration. At higher pH, the fluorescence intensity increases, while at lower pH, it decreases.[5] By exciting the dye at a pH-sensitive wavelength (~490 nm) and an isosbestic point (~440 nm, where fluorescence is pH-independent), a ratio of the emitted fluorescence can be calculated and correlated to the intracellular pH through a calibration curve.[6][7]
Mechanism of BCECF-AM action within a cell.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for using BCECF-AM.
Table 1: BCECF-AM Properties and Spectral Characteristics
| Parameter | Value | Reference(s) |
| Molecular Weight (AM form) | ~688 - 808.69 g/mol | [9][10][11] |
| Molecular Weight (Free Acid) | ~520.5 g/mol | [5] |
| pKa | ~6.97 - 7.0 | [5][6][12] |
| Excitation Wavelength 1 (pH-sensitive) | ~490-505 nm | [5][7][12] |
| Excitation Wavelength 2 (Isosbestic) | ~439-440 nm | [6][7][12] |
| Emission Wavelength | ~524-535 nm | [7][12] |
| Solvent for Stock Solution | Anhydrous DMSO | [2][9] |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Stock Solution Concentration | 1 - 20 mM | Prepare fresh or store desiccated at ≤-20°C. | [2][9] |
| Working Concentration | 2 - 50 µM | Optimal concentration is cell-type dependent. | [2][4] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is common. | [4][7] |
| Incubation Time | 15 - 60 minutes | Varies with cell type and temperature. | [4][7] |
| De-esterification Time | 15 - 30 minutes | Allows for complete cleavage of AM esters. | [7][13] |
| pH Calibration Range | 5.5 - 8.5 | To cover the physiological and experimental range. | [7][14] |
| Nigericin Concentration (for calibration) | 10 - 50 µM | Used to equilibrate intracellular and extracellular pH. | [8] |
| Valinomycin Concentration (for calibration) | 10 µM | Used in conjunction with nigericin to clamp membrane potential. | [7] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
BCECF-AM Stock Solution (1-10 mM):
-
Dissolve the solid BCECF-AM in high-quality, anhydrous DMSO.[8]
-
For example, to make a 1 mM solution, add the appropriate volume of DMSO to 1 mg of BCECF-AM (check the molecular weight provided by the supplier).
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[9][15] Avoid repeated freeze-thaw cycles.[9]
-
-
Loading Buffer:
-
BCECF-AM Working Solution (2-10 µM):
-
On the day of the experiment, dilute the BCECF-AM stock solution into the loading buffer to the desired final concentration.[2]
-
The optimal concentration should be determined empirically for each cell type to achieve adequate signal with minimal cytotoxicity.[9]
-
The nonionic detergent Pluronic® F-127 (at a final concentration of ~0.02%) can be added to the working solution to improve the aqueous solubility of BCECF-AM.[2]
-
-
pH Calibration Buffers:
-
Prepare a series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.5 pH unit increments).[7]
-
A common calibration buffer composition is: 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES.[7]
-
Adjust the pH of each buffer precisely using NaOH or HCl.[7]
-
To each calibration buffer, add an ionophore cocktail of nigericin (10 µM) and valinomycin (10 µM) immediately before use.[7] These ionophores will equilibrate the intracellular pH with the extracellular pH.
-
Protocol 2: Cell Loading and Imaging
Experimental workflow for intracellular pH measurement.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.[9]
-
For suspension cells, they can be used directly from culture.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with the loading buffer.
-
Add the BCECF-AM working solution to the cells and incubate for 15-60 minutes at 37°C in the dark.[7] The optimal loading time should be determined for each cell type.
-
After incubation, wash the cells three times with fresh loading buffer to remove any extracellular dye.[7]
-
-
De-esterification:
-
Fluorescence Imaging:
-
Mount the coverslip or dish onto the stage of a fluorescence microscope equipped with appropriate filter sets for BCECF.
-
Acquire fluorescence images by sequentially exciting the cells at ~490 nm and ~440 nm, while collecting the emission at ~535 nm.
-
It is crucial to keep illumination times to a minimum to reduce phototoxicity and photobleaching.[16]
-
Protocol 3: In Situ pH Calibration
-
After acquiring baseline fluorescence ratios from the loaded cells, perfuse the cells with the prepared pH calibration buffers, starting from one end of the pH range (e.g., pH 6.0).
-
Incubate the cells in each calibration buffer for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH.[7]
-
Acquire fluorescence images at both excitation wavelengths for each pH point.
-
Calculate the 490/440 nm fluorescence ratio for each pH value after subtracting the background fluorescence.
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve. The data can be fitted to a sigmoidal curve to determine the pKa of the dye in the intracellular environment.[17]
-
Use the calibration curve to convert the experimentally measured fluorescence ratios from your samples into intracellular pH values.[7]
Applications in Drug Development
The measurement of intracellular pH is crucial in various aspects of drug development.
-
Drug Efflux and Multidrug Resistance (MDR): BCECF-AM and its free acid form, BCECF, are substrates for drug efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[18] Therefore, BCECF-AM can be used in high-throughput screening assays to identify inhibitors of these transporters, which are often implicated in cancer drug resistance.[8][18][19]
-
Cytotoxicity and Apoptosis: Changes in intracellular pH are associated with cytotoxicity and the induction of apoptosis.[3][8] BCECF-AM can be used to monitor these pH changes in response to drug candidates.
-
Ion Channel and Transporter Modulation: Many drugs target ion channels and transporters that are involved in pH regulation (e.g., Na+/H+ exchangers). BCECF-AM is an essential tool for studying the effects of compounds on these transport systems.[1]
Growth factor signaling and pHi regulation via NHE1.
Troubleshooting and Considerations
-
Uneven Dye Loading: Some cell types may exhibit compartmentalization of the dye into organelles such as mitochondria or vacuoles.[8][13] This can be minimized by using lower loading concentrations or temperatures.
-
Dye Leakage: Over time, the charged BCECF can leak out of the cells. Experiments should be conducted within a reasonable timeframe after loading.[20]
-
Phototoxicity: Prolonged exposure to excitation light can damage cells and alter their physiology, potentially affecting pHi.[16] Use the lowest possible light intensity and exposure time.
-
Calibration is Key: The fluorescence properties of BCECF can be influenced by the intracellular environment. Therefore, performing an in situ calibration for each cell type and experimental condition is critical for accurate pHi measurements.[8]
References
- 1. bio-rad.com [bio-rad.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. biocompare.com [biocompare.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 16. Use of fluorescent dye BCECF to measure intracellular pH in cortical collecting tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quick and accurate method to convert BCECF fluorescence to pHi: calibration in three different types of cell preparations [pubmed.ncbi.nlm.nih.gov]
- 18. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high throughput flow cytometric assay platform targeting transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Intracellular pH in Mammalian Cells Using BCECF-AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, enzymatic activity, and ion transport.[1][2] The ability to accurately measure and monitor pHi in live cells is essential for understanding cellular physiology and for the development of novel therapeutics. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a widely used fluorescent indicator for measuring pHi in the physiological range.[3][4][5]
BCECF-AM is a cell-permeant, non-fluorescent compound that readily crosses the cell membrane.[6] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the membrane-impermeable, fluorescent dye BCECF.[3][7] The fluorescence intensity of BCECF is pH-sensitive, with its pKa of approximately 6.97-6.98 making it an ideal probe for measuring pHi within the physiological range of 6.0 to 8.0.[2][4][8] Ratiometric imaging, which involves measuring the ratio of fluorescence intensities at two different excitation wavelengths (typically ~490 nm and ~440 nm) while monitoring emission at a single wavelength (~535 nm), allows for a more accurate determination of pHi. This method minimizes the effects of variations in dye concentration, cell path length, and photobleaching.[3][4]
These application notes provide a detailed protocol for using BCECF-AM to perform ratiometric imaging of intracellular pH in mammalian cells.
Principle of Action
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful BCECF-AM ratiometric imaging experiments.
Table 1: Spectral Properties of BCECF
| Parameter | Wavelength (nm) | Notes |
| Excitation 1 (pH-sensitive) | ~490-505 | Fluorescence intensity increases with increasing pH.[9][10] |
| Excitation 2 (Isosbestic point) | ~439-440 | Fluorescence intensity is independent of pH.[2][11] |
| Emission | ~524-535 |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Solution | Working Concentration | Solvent |
| BCECF-AM | 1-20 mM | 1-10 µM | Anhydrous DMSO |
| Nigericin | 10 mM | 10 µM | Ethanol or DMSO |
| Valinomycin | 10 mM | 10 µM | Ethanol or DMSO |
Experimental Protocols
This section provides detailed methodologies for cell preparation, dye loading, image acquisition, and intracellular pH calibration.
Materials and Reagents
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
HEPES
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl2)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
Nigericin sodium salt
-
Valinomycin
-
Mammalian cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow Diagram
Detailed Protocol
1. Cell Preparation a. Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. b. Culture cells in their appropriate growth medium until they reach the desired confluency (typically 50-80%).
2. BCECF-AM Solution Preparation a. Prepare a 1 to 20 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.[1] Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.[1][12] b. On the day of the experiment, prepare a working solution of 1-10 µM BCECF-AM in a physiological buffer such as HBSS or a custom buffer (e.g., NMG buffer: 10 mM HEPES, 60 mM KCl, 3 mM MgCl2, pH 6.8).[3] The optimal concentration should be determined empirically for each cell type.
3. Dye Loading a. Aspirate the culture medium from the cells and wash once with pre-warmed physiological buffer. b. Add the BCECF-AM working solution to the cells. c. Incubate the cells for 30-60 minutes at 37°C in the dark.[3][4] The optimal incubation time may vary depending on the cell type.
4. Washing and De-esterification a. After incubation, remove the dye-loading solution and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular BCECF-AM.[4] b. Incubate the cells in fresh buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the BCECF-AM by intracellular esterases.[3][4]
5. Ratiometric Image Acquisition a. Place the dish or coverslip on the stage of a fluorescence microscope equipped with appropriate filter sets for BCECF. b. Acquire fluorescence images by alternating excitation between approximately 490 nm and 440 nm, while collecting the emission at approximately 535 nm.[3] c. It is crucial to minimize the exposure time and light intensity to reduce phototoxicity and photobleaching.[3]
6. Intracellular pH Calibration To convert the fluorescence ratio values into absolute pHi values, a calibration curve must be generated at the end of each experiment. This is typically achieved using the ionophore nigericin, which equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.[4][13]
a. Calibration Buffer Preparation: Prepare a high-potassium calibration buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[3][4] Adjust aliquots of this buffer to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using NaOH or HCl.[3] b. Ionophore Addition: To each pH-adjusted calibration buffer, add nigericin (final concentration ~10 µM) and valinomycin (final concentration ~10 µM).[3][4] Valinomycin is a potassium ionophore that clamps the membrane potential to zero.[4] c. Cell Treatment: After acquiring the experimental data, replace the buffer on the cells with the different pH calibration buffers sequentially, starting from a pH close to the expected pHi. d. Equilibration and Measurement: Incubate the cells in each calibration buffer for 5-10 minutes to allow for pH equilibration.[4] Measure the fluorescence ratio (490 nm / 440 nm) for each known pH value. e. Generate Calibration Curve: Plot the measured fluorescence ratio as a function of the known pH values to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios to intracellular pH values.
Data Presentation and Analysis
The primary data output from a BCECF-AM ratiometric imaging experiment is the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength (~490 nm) to the fluorescence intensity at the isosbestic wavelength (~440 nm). This ratio is then converted to an absolute pHi value using the calibration curve generated for each experiment.
Quantitative data, such as the mean pHi under different experimental conditions, should be summarized in tables for clear comparison. Statistical analysis should be performed to determine the significance of any observed changes in pHi.
Applications in Drug Development
BCECF-AM ratiometric imaging is a valuable tool in various stages of drug development:
-
Target Validation: Investigating the role of pH-regulating proteins in disease models.
-
Compound Screening: High-throughput screening of compound libraries to identify modulators of intracellular pH.
-
Mechanism of Action Studies: Elucidating how lead compounds affect cellular pH homeostasis.
-
Toxicity and Viability Assays: Assessing the impact of drug candidates on cell health, as changes in pHi can be an early indicator of cytotoxicity.[12]
-
Drug Efflux Transporter Studies: BCECF-AM and its hydrolyzed form, BCECF, are known substrates for multidrug resistance-associated proteins (MRP) and other drug efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[14] This allows for the study of transporter activity and inhibition.
By providing a robust and quantitative method for measuring intracellular pH, BCECF-AM imaging can significantly contribute to the understanding of drug action and the development of more effective and safer therapeutics.
References
- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular pH Calibration using BCECF-AM
Introduction
Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely utilized tool for the sensitive and dynamic measurement of pHi in living cells.[1][2] BCECF-AM is a cell-permeant, non-fluorescent compound that, once inside the cell, is cleaved by intracellular esterases to its fluorescent, membrane-impermeant form, BCECF.[1][2]
BCECF exhibits a pH-dependent dual-excitation spectrum, making it an ideal candidate for ratiometric measurements. The fluorescence intensity at an emission wavelength of approximately 535 nm is high when excited at ~490-505 nm and low when excited at an isosbestic point of ~440 nm, where the fluorescence is largely pH-independent.[1][3][4] The ratio of the fluorescence intensities at these two excitation wavelengths provides a robust measure of pHi that is largely independent of dye concentration, cell path length, and photobleaching.[2] With a pKa of approximately 6.97-7.0, BCECF is optimally suited for measuring pH changes within the physiological range of most mammalian cells.[1][2][4]
To accurately determine the pHi of experimental samples, a calibration curve must be generated. This is typically achieved by treating BCECF-loaded cells with a high-potassium buffer containing the K+/H+ ionophore nigericin.[2][5] Nigericin equilibrates the intracellular and extracellular pH, allowing for the generation of a standard curve by exposing the cells to a series of buffers with known pH values.[2][5]
Experimental Protocols
1. Reagent Preparation
-
BCECF-AM Stock Solution (1-10 mM): Dissolve BCECF-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.[2][6] Avoid repeated freeze-thaw cycles.[7]
-
Loading Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS): Prepare a physiologically compatible buffer for cell loading.
-
High K+ Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8). The key components are high potassium concentration to clamp the membrane potential and ionophores to equilibrate pH.
| Component | Final Concentration |
| KCl | 130-150 mM |
| MgCl2 | 1 mM |
| HEPES | 15 mM |
| MES | 15 mM |
| Nigericin | 10 µM |
| Valinomycin | 10 µM |
| Table 1: Composition of High K+ Calibration Buffer. The pH of each buffer should be carefully adjusted using NaOH or HCl.[3] |
2. Cell Loading with BCECF-AM
-
Plate cells in a suitable format (e.g., 96-well plate, coverslips for microscopy) and allow them to adhere overnight.
-
Prepare a fresh BCECF-AM working solution (typically 3-5 µM) in the loading buffer.[3]
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[3] The optimal concentration and loading time may vary depending on the cell type and should be determined empirically.
-
After incubation, wash the cells three times with the loading buffer to remove extracellular dye.[3]
3. Intracellular pH Calibration Curve Generation
-
After washing, add the High K+ Calibration Buffer with the lowest pH (e.g., 6.2) to the BCECF-loaded cells.
-
Incubate for 5-10 minutes to allow for equilibration of intracellular and extracellular pH.[3]
-
Measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and a single emission wavelength (~535 nm).
-
Repeat steps 1-3 for each of the High K+ Calibration Buffers with increasing pH values.
-
For each pH point, calculate the ratio of the fluorescence intensities (Intensity at 490 nm / Intensity at 440 nm).
-
Plot the fluorescence ratio as a function of the buffer pH to generate the calibration curve. The resulting curve should be sigmoidal.[3]
-
Fit the data to a suitable equation (e.g., a four-parameter logistic regression or the Henderson-Hasselbalch equation) to determine the relationship between the fluorescence ratio and pHi.[3]
4. Measurement of Intracellular pH in Experimental Samples
-
Load the experimental cells with BCECF-AM as described in the "Cell Loading with BCECF-AM" protocol.
-
After washing, subject the cells to the experimental conditions.
-
Measure the fluorescence intensities at the two excitation wavelengths.
-
Calculate the fluorescence ratio for the experimental samples.
-
Use the generated calibration curve to convert the experimental fluorescence ratios into intracellular pH values.
Data Presentation
| pH | Fluorescence Intensity (Ex: 490 nm) | Fluorescence Intensity (Ex: 440 nm) | Fluorescence Ratio (490/440) |
| 6.2 | Low | Stable | Low Ratio |
| 6.6 | Intermediate | Stable | Intermediate Ratio |
| 7.0 | Higher | Stable | Higher Ratio |
| 7.4 | High | Stable | High Ratio |
| 7.8 | Very High | Stable | Very High Ratio |
| Table 2: Example Data for Intracellular pH Calibration Curve. Note that the absolute fluorescence intensities will vary depending on the instrument and experimental setup, but the trend in the fluorescence ratio should be consistent. |
Mandatory Visualizations
Caption: Principle of intracellular pH measurement using BCECF-AM.
Caption: Experimental workflow for intracellular pH calibration.
References
- 1. benchchem.com [benchchem.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
BCECF-AM Assay for Measuring Cytosolic pH Changes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) assay is a widely utilized and robust method for the real-time measurement of intracellular pH (pHi) changes in live cells. This fluorescent, ratiometric indicator is a powerful tool in cellular biology and drug discovery, enabling the investigation of various cellular processes modulated by pHi, such as apoptosis, ion transport, cell proliferation, and enzymatic activity.[1][2][3][4]
Principle of the Assay:
BCECF-AM is a cell-permeant, non-fluorescent compound. Once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the fluorescent, membrane-impermeant BCECF.[1][5][6] This traps the dye within the cytoplasm, allowing for the specific measurement of cytosolic pH.[5]
The key advantage of BCECF is its ratiometric nature. The fluorescence excitation spectrum of BCECF is pH-dependent, while the emission spectrum remains relatively constant.[5] By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 490 nm and 440 nm) at a single emission wavelength (around 535 nm), a quantitative measure of pHi can be obtained that is independent of dye concentration, cell path length, and instrument sensitivity.[5] BCECF has a pKa of approximately 6.97-7.0, making it an ideal probe for measuring pH changes within the physiological range of most mammalian cells (~6.8–7.4).[5][7][8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the BCECF-AM assay.
Table 1: Spectral Properties of BCECF
| Parameter | Wavelength (nm) | Notes |
| Ratiometric Excitation 1 | 490 | pH-sensitive wavelength |
| Ratiometric Excitation 2 | 440 | Isosbestic point (pH-insensitive)[5] |
| Emission | 535 | |
| Non-Ratiometric Excitation | ~505 | |
| Non-Ratiometric Emission | ~524-535 | [7] |
Table 2: Key Physicochemical and Assay Parameters
| Parameter | Value |
| pKa | ~6.97 - 7.0[7][8][9][10] |
| Molecular Weight (BCECF-AM) | ~808.69 g/mol [11] |
| Stock Solution Concentration | 1 - 10 mM in anhydrous DMSO[6] |
| Working Concentration | 1 - 10 µM[11] |
| Incubation Time | 30 - 60 minutes[12] |
| Incubation Temperature | 37°C[12] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
BCECF-AM Stock Solution (1 mM):
-
Dissolve 1 mg of BCECF-AM in 1.24 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.[2]
-
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS):
-
Prepare Hanks' Balanced Salt Solution (HBSS) according to the manufacturer's instructions.
-
Add 20 mM HEPES and adjust the pH to 7.4.
-
Sterile filter and store at 4°C.
-
-
In Situ Calibration Buffer:
-
Prepare a high potassium buffer containing: 105 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, 10 mM glucose, 20 mM HEPES-Tris.[12]
-
Adjust the pH to a range of values (e.g., 6.5, 7.0, 7.5, 8.0) to generate a calibration curve.
-
Just before use, add the ionophore nigericin to a final concentration of 10-50 µM.[6] Nigericin equilibrates the intracellular pH with the extracellular pH in the presence of high extracellular potassium.[6]
-
Protocol 2: Cell Loading with BCECF-AM
-
Cell Seeding:
-
Plate cells on a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight. The optimal cell density should be determined for each cell line.[2]
-
-
Dye Loading:
-
Prepare a working solution of BCECF-AM at a final concentration of 1-10 µM in serum-free medium or HHBS.
-
Remove the culture medium from the cells and wash once with HHBS.
-
Add the BCECF-AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[12]
-
-
Washing:
-
Remove the dye-loading solution and wash the cells two to three times with HHBS to remove any extracellular dye.[12]
-
The cells are now ready for fluorescence measurement.
-
Protocol 3: Fluorescence Measurement and Data Analysis
-
Instrumentation Setup:
-
Use a fluorescence plate reader, fluorescence microscope, or flow cytometer equipped with the appropriate filters for BCECF.
-
For ratiometric measurements, set the excitation wavelengths to 490 nm and 440 nm, and the emission wavelength to 535 nm.
-
-
Data Acquisition:
-
Acquire baseline fluorescence readings before adding any experimental compounds.
-
Add the test compound and monitor the change in fluorescence intensity over time.
-
-
In Situ Calibration:
-
At the end of the experiment, perfuse the cells with the calibration buffers of known pH containing nigericin.
-
Measure the fluorescence ratio (F490/F440) for each pH point.
-
Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.
-
-
Data Conversion:
-
Convert the experimental fluorescence ratios to intracellular pH values using the generated calibration curve.
-
Visualizations
Caption: Mechanism of BCECF-AM activation within the cell.
Caption: Experimental workflow for the BCECF-AM assay.
Caption: Example signaling pathway investigated using the BCECF-AM assay.
Applications in Research and Drug Development
The BCECF-AM assay is a versatile tool with numerous applications, including:
-
Studying Ion Transport Mechanisms: Investigating the activity of proton pumps, ion exchangers, and channels that regulate intracellular pH.[2][3]
-
Apoptosis Research: Monitoring the intracellular acidification that often accompanies programmed cell death.[1][6]
-
Drug Discovery and Screening: Assessing the effects of drug candidates on cellular pH homeostasis and identifying compounds that target pH-regulating proteins.
-
Cancer Biology: Investigating the role of altered pH dynamics in tumor progression, metastasis, and drug resistance.[13]
-
Cell Viability and Cytotoxicity Assays: Using the conversion of BCECF-AM to BCECF by viable cells as an indicator of cell health.[6]
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Solution |
| Low Fluorescence Signal | Inefficient dye loading | Optimize BCECF-AM concentration and incubation time.[14] |
| Low esterase activity | Ensure cells are healthy and viable. | |
| Incorrect filter sets | Verify excitation and emission filters are appropriate for BCECF.[14] | |
| High Background Fluorescence | Extracellular hydrolysis of BCECF-AM | Prepare working solutions immediately before use and wash cells thoroughly.[14] |
| Autofluorescence | Measure and subtract the fluorescence of mock-treated cells (without dye). | |
| Rapid Signal Loss (Photobleaching) | Excessive excitation light | Reduce exposure time and/or excitation intensity. Use neutral density filters if available. |
| Dye Leakage | Activity of multidrug resistance transporters | Consider using a modified dye with improved cellular retention, such as CytoFix™ BCECF.[4] |
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize the BCECF-AM assay to gain valuable insights into the critical role of cytosolic pH in cellular function and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 3. BCECF, AM | AAT Bioquest [aatbio.com]
- 4. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. biotium.com [biotium.com]
- 9. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 10. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 11. biocompare.com [biocompare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Applications of BCECF-AM in Cytotoxicity Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The acetoxymethyl ester of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF-AM) is a valuable fluorescent probe for assessing cell viability and cytotoxicity. This lipophilic, non-fluorescent compound readily permeates the cell membrane of living cells. Once inside, intracellular esterases cleave the AM ester groups, converting it into the highly fluorescent and membrane-impermeable BCECF. In healthy cells with intact plasma membranes, the fluorescent BCECF is retained in the cytoplasm. However, in response to cytotoxic agents that compromise membrane integrity, BCECF leaks out of the cell, resulting in a measurable decrease in intracellular fluorescence. This principle forms the basis of a sensitive and reliable method for quantifying cytotoxicity, offering a non-radioactive alternative to traditional methods like the 51Cr-release assay.[1]
This document provides detailed application notes and protocols for the use of BCECF-AM in cytotoxicity assays, tailored for researchers, scientists, and professionals in drug development.
Principle of the BCECF-AM Cytotoxicity Assay
The BCECF-AM cytotoxicity assay is predicated on two key cellular functions: enzymatic activity and membrane integrity.[1]
-
Esterase Activity: Live cells possess active intracellular esterases that are essential for cleaving the AM ester of BCECF-AM, rendering it fluorescent.
-
Membrane Integrity: Viable cells maintain a selectively permeable plasma membrane, which effectively retains the hydrophilic BCECF within the cytoplasm.
A cytotoxic event, whether induced by a chemical compound, immune cell-mediated killing, or other stimuli, often leads to the disruption of the plasma membrane. This loss of membrane integrity allows the entrapped BCECF to leak into the extracellular medium, leading to a decrease in the fluorescence associated with the cell population. The reduction in fluorescence intensity is directly proportional to the degree of cytotoxicity.
Applications in Cytotoxicity and Cell Viability Assessment
BCECF-AM is a versatile tool with a range of applications in the study of cell health:
-
Drug Discovery and High-Throughput Screening: The assay is readily adaptable for high-throughput screening of compound libraries to identify cytotoxic agents. Its microplate format compatibility makes it ideal for this purpose.
-
Immunology: BCECF-AM is used to measure the cytotoxic activity of immune effector cells, such as Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs), against target tumor cells or virus-infected cells.[2]
-
Apoptosis Research: While BCECF leakage is a marker of late-stage apoptosis or necrosis where membrane integrity is compromised, it can be used in conjunction with other markers to study the progression of cell death.
-
General Cytotoxicity Studies: Investigating the cytotoxic effects of various substances, including chemicals, nanoparticles, and environmental toxins.
Quantitative Data Summary
The following table provides representative quantitative data that can be obtained from cytotoxicity assays. It is important to note that IC50 values are dependent on the cell line, drug, and assay method used. The data presented here are illustrative examples from various cytotoxicity studies.
| Compound | Cell Line | Assay Method | Incubation Time (h) | IC50 Value | Reference |
| Etoposide | A549 (Lung Carcinoma) | CellTiter-Glo | 72 | ~5 µM | Fictional Representation |
| Cisplatin | MCF7 (Breast Cancer) | MTT Assay | 48 | 12 µM | [3] |
| Bortezomib | HCC38 (Breast Cancer) | Resazurin Assay | 24 | 0.04 µM | [3] |
| Doxorubicin | SW620 (Colon Cancer) | CellTiter-Glo | 72 | ~0.1 µM | Fictional Representation |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using a Fluorescence Microplate Reader
This protocol is suitable for assessing the cytotoxicity of chemical compounds on adherent or suspension cells.
Materials:
-
BCECF-AM (stored as a 1-10 mM stock solution in anhydrous DMSO at -20°C)
-
Target cells (adherent or suspension)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (with excitation ~485 nm and emission ~535 nm filters)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and grow for 24 hours.
-
Suspension Cells: Centrifuge cells and resuspend in fresh medium. Add the cell suspension to the wells of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the compound dilutions to the appropriate wells. Include wells with untreated cells (negative control) and wells for a maximum lysis control (e.g., treated with a detergent like Triton X-100).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Labeling with BCECF-AM:
-
Prepare a fresh BCECF-AM working solution (typically 2-5 µM) in HBSS or serum-free medium.
-
Carefully remove the culture medium containing the test compounds from the wells.
-
Wash the cells once with warm HBSS.
-
Add the BCECF-AM working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the BCECF-AM loading solution.
-
Wash the cells two to three times with warm HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Add fresh HBSS or culture medium to each well.
-
Measure the fluorescence intensity (FI) using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Percent Cytotoxicity = 100 x [(FIspontaneous - FIexperimental) / (FIspontaneous - FImaximum)]
-
FIspontaneous: Fluorescence of untreated cells.
-
FIexperimental: Fluorescence of cells treated with the test compound.
-
FImaximum: Fluorescence of cells lysed with a detergent (representing 100% cell death).
-
-
Protocol 2: Natural Killer (NK) Cell-Mediated Cytotoxicity Assay using Flow Cytometry
This protocol allows for the specific quantification of target cell death mediated by effector immune cells.
Materials:
-
BCECF-AM
-
Target cells (e.g., K562 tumor cell line)
-
Effector cells (e.g., primary NK cells or an NK cell line)
-
Complete RPMI-1640 medium
-
Propidium Iodide (PI) or 7-AAD for dead cell discrimination
-
FACS tubes
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and wash them with serum-free medium.
-
Resuspend the cells at 1 x 106 cells/mL in serum-free medium containing 2-5 µM BCECF-AM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium.
-
-
Co-incubation of Effector and Target Cells:
-
In FACS tubes, mix the BCECF-labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 10:1).
-
Include control tubes with target cells alone (spontaneous release) and target cells lysed with detergent (maximum release).
-
Centrifuge the tubes briefly to facilitate cell-cell contact and incubate for 2-4 hours at 37°C.
-
-
Staining for Dead Cells:
-
Just before analysis, add a dead cell stain such as PI (to a final concentration of 1-5 µg/mL) to each tube.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the BCECF-positive target cell population.
-
Within the target cell gate, quantify the percentage of cells that have lost BCECF fluorescence and/or have taken up the dead cell stain (PI-positive).
-
-
Data Analysis:
-
Percent Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)]
-
% Experimental Lysis: Percentage of dead target cells in the presence of effector cells.
-
% Spontaneous Lysis: Percentage of dead target cells in the absence of effector cells.
-
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for BCECF-AM Cytotoxicity Assay
Caption: Experimental workflow for a BCECF-AM-based cytotoxicity assay.
Signaling Pathway: Etoposide-Induced Apoptosis
Etoposide is a topoisomerase II inhibitor that induces DNA damage, leading to the activation of apoptotic pathways. While BCECF-AM measures a late event in this process (loss of membrane integrity), understanding the upstream signaling cascade is crucial. A key pathway involves the tumor suppressor protein p53.
Caption: Etoposide-induced apoptotic signaling pathway leading to cell death.
Logical Relationships and Considerations
-
Relationship between Signaling and Readout: The BCECF-AM assay directly measures the downstream consequence of the apoptotic signaling cascade, specifically the loss of plasma membrane integrity. This is a relatively late event in apoptosis, following caspase activation and the execution of the cell death program.
-
Assay Limitations:
-
Timing: Since BCECF leakage occurs at a late stage, early apoptotic events will not be detected. For a more comprehensive analysis, it is advisable to use BCECF-AM in combination with early markers of apoptosis, such as Annexin V staining.
-
Necrosis vs. Apoptosis: The assay does not distinguish between apoptosis and necrosis, as both can result in membrane integrity loss.
-
Compound Interference: Test compounds that have inherent fluorescence or that interfere with esterase activity can affect the assay results. Appropriate controls are essential.
-
-
Optimization: The optimal concentration of BCECF-AM and the incubation time should be determined empirically for each cell type to ensure maximal dye loading with minimal cytotoxicity from the dye itself.
By following these detailed protocols and considering the underlying principles, researchers can effectively utilize BCECF-AM as a powerful tool for the quantitative assessment of cytotoxicity in a variety of research and drug development applications.
References
- 1. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to reduce BCECF-AM photobleaching during imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating BCECF-AM photobleaching during intracellular pH imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during BCECF-AM imaging, with a focus on resolving problems related to photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescent signal | Photobleaching due to excessive excitation light intensity or prolonged exposure. | - Reduce Illumination Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters to decrease the excitation light reaching the sample. - Minimize Exposure Time: Use the shortest possible camera exposure time. - Limit Illumination Duration: Only expose the sample to excitation light when actively acquiring an image. Use a shutter to block the light path between acquisitions. - Use Antifade Reagents: Incorporate antifade reagents like Trolox or commercial solutions such as ProLong™ Live Antifade Reagent into your imaging medium.[1][2] |
| Weak or no initial fluorescent signal | Incomplete hydrolysis of BCECF-AM: The AM ester form is not fluorescent and requires cleavage by intracellular esterases. | - Optimize Loading Time: Ensure an adequate incubation period (typically 30-60 minutes at 37°C) for complete de-esterification.[3] - Check Cell Health: Unhealthy or dead cells have reduced esterase activity. Verify cell viability before and during the experiment. |
| Improper dye concentration: Suboptimal BCECF-AM concentration can lead to a weak signal. | - Titrate Dye Concentration: The optimal concentration is cell-type dependent. Test a range of concentrations (e.g., 2-5 µM) to find the best balance between signal intensity and potential cytotoxicity.[3] | |
| High background fluorescence | Extracellular BCECF: Residual, uncleaved BCECF-AM in the extracellular medium can be hydrolyzed by extracellular esterases, contributing to background noise. | - Thorough Washing: After loading, wash the cells at least three times with fresh, warm, serum-free buffer to remove extracellular dye.[3] |
| Autofluorescence: Cells and some media components can have intrinsic fluorescence. | - Acquire Background Images: Image a sample of unstained cells using the same imaging parameters to determine the level of autofluorescence and subtract it from the experimental images. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for BCECF-AM imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, BCECF, upon exposure to excitation light. This leads to a progressive decrease in the fluorescent signal, which can compromise the accuracy and duration of time-lapse imaging experiments for measuring intracellular pH.[1]
Q2: How can I quantitatively assess photobleaching in my experiments?
A2: To quantify photobleaching, you can create a photobleaching curve. This involves acquiring a time-lapse series of images of your BCECF-loaded cells under your standard imaging conditions and plotting the fluorescence intensity over time. This allows you to determine the rate of signal loss and to normalize your experimental data for any fluorescence decay that is not related to pH changes.
Q3: Are there alternatives to BCECF-AM that are more photostable?
A3: Yes, several alternatives to BCECF-AM are reported to have improved photostability. These include BCFL-AM and seminaphthorhodafluor (SNARF) dyes. While direct quantitative comparisons of photobleaching rates are not always readily available in the literature, qualitative assessments suggest that these alternatives can offer advantages in experiments requiring long-term imaging.[4]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They typically work by scavenging reactive oxygen species that are generated during fluorescence excitation and are a major cause of fluorophore degradation.[1]
Q5: Can I use antifade reagents for live-cell imaging with BCECF-AM?
A5: Yes, there are antifade reagents specifically formulated for live-cell imaging. Commercial products like ProLong™ Live Antifade Reagent and reagents like Trolox are cell-permeable and have been shown to reduce photobleaching in live-cell experiments with minimal cytotoxicity.[1][2][5][6]
Quantitative Data Summary
Direct quantitative comparisons of photobleaching rates for BCECF-AM and its alternatives are not extensively available in published literature. The following tables provide a summary of key characteristics and recommended starting concentrations for imaging and the use of antifade reagents.
Table 1: Comparison of Intracellular pH Indicators
| Parameter | BCECF | Carboxy SNARF-1 |
| Ratiometric Method | Dual-Excitation | Dual-Emission |
| pKa | ~7.0 | ~7.5 |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.0 |
| Phototoxicity | High | Lower than BCECF |
| Intracellular Retention | Moderate to Poor | Good |
| Signal-to-Noise Ratio | Can be low | Generally good |
| Note: This data is based on qualitative assessments from multiple studies, as direct quantitative comparisons of photobleaching rates under identical conditions are not readily available in the literature.[4] |
Table 2: Recommended Starting Concentrations for Antifade Reagents in Live-Cell Imaging
| Antifade Reagent | Stock Solution | Recommended Final Concentration | Incubation Time |
| ProLong™ Live Antifade Reagent | 100X | 1X (Dilute 1:100 in imaging medium) | 15 minutes to 2 hours |
| Trolox | 100 mM in ethanol | 0.1 mM to 1 mM | Dependent on experimental design |
| The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.[5][6] |
Experimental Protocols
Protocol 1: BCECF-AM Loading and Intracellular pH Measurement
This protocol provides a general guideline for loading cells with BCECF-AM and measuring intracellular pH.
Materials:
-
BCECF-AM
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells plated on coverslips or imaging dishes
-
High potassium calibration buffers of known pH containing 10 µM nigericin
Procedure:
-
Prepare BCECF-AM Stock Solution: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare Loading Solution: On the day of the experiment, dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.
-
Cell Loading: a. Remove the culture medium from the cells and wash once with warm (37°C) HBSS. b. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: After incubation, wash the cells at least three times with fresh, warm HBSS to remove any extracellular dye.[3]
-
De-esterification: Allow the cells to rest for at least 30 minutes at 37°C to ensure complete hydrolysis of the BCECF-AM.
-
Image Acquisition: a. Mount the coverslip or dish on the microscope. b. Acquire fluorescence images using the appropriate filter sets for ratiometric imaging of BCECF (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm).[3] c. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time that provide a good signal.
-
In Situ Calibration: a. At the end of the experiment, sequentially perfuse the cells with the high potassium calibration buffers of known pH. b. Acquire images at each pH step to generate a calibration curve of the fluorescence ratio (490 nm / 440 nm) versus pH.
-
Data Analysis: a. For each time point in your experiment, calculate the ratio of the fluorescence intensity at ~490 nm to the intensity at ~440 nm. b. Use the calibration curve to convert these ratios to intracellular pH values.
Protocol 2: Using ProLong™ Live Antifade Reagent with BCECF-AM
This protocol describes how to use ProLong™ Live Antifade Reagent to reduce photobleaching during live-cell imaging with BCECF-AM.
Materials:
-
Cells loaded with BCECF-AM (as described in Protocol 1)
-
ProLong™ Live Antifade Reagent (100X)
-
Live cell imaging medium or buffer
Procedure:
-
Prepare Working Solution: Dilute the 100X ProLong™ Live Antifade Reagent 1:100 in your live cell imaging medium or buffer to create a 1X working solution.
-
Incubation: After loading and washing the cells with BCECF-AM, replace the buffer with the 1X ProLong™ Live Antifade Reagent working solution.
-
Incubate: Incubate the cells for at least 15 minutes to 2 hours at 37°C, protected from light. A 2-hour incubation is often recommended for optimal performance.
-
Imaging: Proceed with your imaging experiment. The cells can be imaged for up to 24 hours in the presence of the antifade reagent.
Visualizations
Signaling Pathway: Regulation of Intracellular pH
Caption: Key transporters involved in intracellular pH regulation.
Experimental Workflow: Minimizing BCECF-AM Photobleaching
Caption: Workflow for reducing BCECF-AM photobleaching.
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. VectaCell Trolox Antifade Reagent for Live Cell Imaging (CB-1000-2-NB): Novus Biologicals [novusbio.com]
troubleshooting guide for low BCECF-AM fluorescence signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low BCECF-AM fluorescence signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BCECF-AM and how does it work to measure intracellular pH?
A1: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeable dye used to measure intracellular pH (pHi). It is a non-fluorescent derivative of the pH-sensitive fluorescent dye, BCECF.[1][2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting BCECF-AM into the membrane-impermeable and fluorescent BCECF.[1][3] The fluorescence intensity of BCECF is dependent on the surrounding pH, with a pKa of approximately 6.97-6.98, making it ideal for measuring pHi within the physiological range of 6.0 to 8.0.[1][4] For accurate measurements, ratiometric analysis is often employed, comparing the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while measuring emission at a single wavelength (around 535 nm).[1][5] This method minimizes variability from factors like dye concentration and cell path length.[1]
Q2: What are the key steps in a general BCECF-AM loading protocol?
A2: A typical protocol involves preparing a stock solution of BCECF-AM in anhydrous DMSO, diluting it to a working concentration in a suitable buffer, and incubating the cells with this solution.[5][6] After incubation, the cells are washed to remove extracellular dye and then imaged or analyzed.[4][6]
Troubleshooting Guide for Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue when using BCECF-AM. The following guide addresses potential causes and provides solutions in a question-and-answer format.
Q3: My BCECF-AM signal is very low or non-existent. What are the possible reasons?
A3: Several factors can contribute to a low fluorescence signal. These can be broadly categorized into issues with the reagent, problems with cell health and dye loading, and incorrect instrument settings.
Reagent-Related Issues
Q4: How can I be sure my BCECF-AM reagent is viable?
A4: BCECF-AM is highly sensitive to moisture and can hydrolyze, rendering it ineffective.[1][4]
-
Proper Storage: Store the BCECF-AM stock solution, prepared in anhydrous DMSO, in small aliquots at -20°C and protected from light.[6] Avoid repeated freeze-thaw cycles.[6]
-
Visual Inspection: Hydrolyzed BCECF-AM in DMSO will change color from pale yellow to dark orange.[4] If you observe this color change, the reagent has likely degraded and should be discarded.
-
Fresh Preparation: Prepare the working solution of BCECF-AM immediately before use and do not store it in aqueous media.[7]
Cell Health and Dye Loading Issues
Q5: Could the health of my cells be affecting the signal?
A5: Yes, cell viability is crucial for successful BCECF-AM loading and signal generation.
-
Esterase Activity: Dead or unhealthy cells have compromised intracellular esterase activity, which is necessary to convert the non-fluorescent BCECF-AM into the fluorescent BCECF.[7] Always ensure you are working with a healthy cell population.
-
Cell Density: The optimal cell density for plating should be determined for each cell line to ensure adequate signal without causing artifacts from over-confluence.[6]
Q6: I suspect improper dye loading. How can I optimize this step?
A6: Optimizing the loading protocol is often necessary as loading efficiency can be cell-type dependent.[7]
-
Concentration and Incubation Time: The working concentration of BCECF-AM and the incubation time are critical parameters. Refer to the table below for recommended ranges and optimize for your specific cell type.[1][7]
-
Loading Medium: The loading medium should be free of serum, as serum can contain esterases that cleave the AM ester extracellularly, leading to high background and low intracellular signal.[7][8] Buffers containing primary or secondary amines should also be avoided as they can cleave the AM esters.[8]
-
Temperature: Incubation is typically performed at 37°C, but lower temperatures may reduce dye compartmentalization into organelles.[1][8]
-
Washing: After incubation, it is essential to wash the cells thoroughly (2-3 times) with fresh, pre-warmed buffer to remove any extracellular dye.[1][7]
Instrumentation and Data Acquisition Issues
Q7: Are my microscope/plate reader settings correct for BCECF?
A7: Incorrect instrument settings will lead to poor signal detection.
-
Filter Sets: Ensure you are using the correct excitation and emission filters for BCECF. For ratiometric measurements, you will need two excitation filters (e.g., ~490 nm and ~440 nm) and one emission filter (~535 nm).[1][7]
-
Photobleaching: BCECF can be susceptible to photobleaching (rapid signal loss upon exposure to excitation light). To minimize this, reduce the exposure time and/or the intensity of the excitation light.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a successful BCECF-AM loading protocol. Note that optimal conditions are cell-type dependent and may require empirical determination.[1][6]
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C.[1][6] |
| Working Concentration | 2-50 µM in buffer (e.g., HBSS, PBS) | Optimal concentration is cell-type dependent.[1] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures may reduce compartmentalization.[1][8] |
| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature.[1][6] |
| De-esterification Time | ~15 minutes | Allows for complete cleavage of AM esters by intracellular esterases.[1] |
| Excitation Wavelengths | 490 nm (pH-sensitive) and 440 nm (isosbestic point) | For ratiometric measurements.[1] |
| Emission Wavelength | ~535 nm |
Experimental Protocols
General Protocol for BCECF-AM Loading in Adherent Cells
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[6]
-
Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., 96-well plate) and grow overnight to the desired confluency (e.g., 40,000 to 80,000 cells/well/100 µL for a 96-well plate).[6]
-
Prepare BCECF-AM Stock Solution: Prepare a 2 to 20 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.[6]
-
Prepare BCECF-AM Working Solution: Dilute the stock solution in a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired final concentration (e.g., 2-10 µM).
-
Cell Loading: Remove the growth medium from the cells and add the BCECF-AM working solution.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes in the dark.[1][6]
-
Washing: Remove the dye-loading solution and wash the cells two to three times with fresh, pre-warmed HBSS or other appropriate buffer to remove extracellular dye.[1][6]
-
De-esterification: Incubate the cells in the wash buffer for an additional 15 minutes to allow for complete de-esterification of the dye.[1]
-
Measurement: Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (Ex/Em = 490/535 nm and 440/535 nm for ratiometric measurements).[5][6]
Visualizations
BCECF-AM Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotium.com [biotium.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: BCECF-AM Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent BCECF-AM dye leakage from cells during intracellular pH measurements.
Troubleshooting Guide
Problem: Rapid loss of fluorescent signal after loading.
This is often a direct indication of BCECF dye leakage from the cells. Once the AM ester is cleaved, the resulting BCECF acid is negatively charged and should be well-retained. However, various transporters can actively extrude the dye.
Possible Cause 1: Activity of Organic Anion Transporters (OATs)
Many cell types express organic anion transporters, such as Multidrug Resistance Protein 1 (MDR1), which recognize BCECF as a substrate and actively pump it out of the cell.[1][2]
Solution:
-
Use of OAT Inhibitors: The most common method to block these transporters is to use inhibitors like probenecid or sulfinpyrazone.[2][3] These agents compete with BCECF for the transporters, thus reducing its efflux.
-
Alternative Dyes: Consider using modified dyes with improved cellular retention, such as CytoFix™ BCECF, which has been designed to be less susceptible to transporter-mediated leakage.[4]
Experimental Protocol: Using Probenecid to Reduce BCECF Leakage
-
Prepare Probenecid Stock Solution: Prepare a 100 mM stock solution of probenecid in 1N NaOH and adjust the pH with HCl.[3]
-
Loading with Probenecid: During the BCECF-AM loading step, include probenecid in the loading buffer at a final concentration of 0.5-1 mM.[3]
-
Post-Loading Incubation: After washing the cells to remove extracellular BCECF-AM, maintain the same concentration of probenecid in the imaging buffer throughout the experiment.
Possible Cause 2: Suboptimal Loading Temperature
Loading at physiological temperatures (37°C) can sometimes increase the activity of transporters responsible for dye extrusion.
Solution:
-
Optimize Loading Temperature: While 37°C is common, loading at a lower temperature, such as room temperature, may reduce both dye compartmentalization into organelles and leakage.[3][5] An optimal temperature should be determined empirically for each cell type.
Problem: High background fluorescence.
High background can obscure the intracellular signal and reduce the accuracy of pH measurements.
Possible Cause 1: Extracellular Hydrolysis of BCECF-AM
BCECF-AM can be hydrolyzed by esterases present in the serum of the culture medium or in the aqueous buffer, leading to an increase in extracellular fluorescence.[6]
Solution:
-
Serum-Free Loading: Always load cells in a serum-free medium.[6]
-
Fresh Working Solutions: Prepare the BCECF-AM working solution immediately before use and do not store it in aqueous media.[6][7]
-
Thorough Washing: After loading, wash the cells thoroughly (at least 2-3 times) with fresh, serum-free buffer to remove any extracellular dye.[6]
Possible Cause 2: Incomplete De-esterification
If the AM esters are not completely cleaved, the dye will not be fully activated and may not be well-retained.
Solution:
-
Allow Sufficient Time: After the initial loading period, incubate the cells in fresh, dye-free buffer for an additional 15-30 minutes to ensure complete de-esterification by intracellular esterases.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of BCECF-AM dye leakage?
A1: The primary mechanism of BCECF dye leakage after it has been cleaved from its AM ester form is active transport out of the cell by endogenous organic anion transporters, such as MDR1.[1][2][4]
Q2: How does probenecid prevent BCECF leakage?
A2: Probenecid is an inhibitor of organic anion transporters.[2] It competes with the negatively charged BCECF for these transporters, thereby reducing the efflux of the dye from the cytoplasm.[3]
Q3: What is the recommended concentration of probenecid to use?
A3: A final concentration of 0.5-1 mM probenecid in both the loading and imaging buffer is commonly recommended.[3]
Q4: Are there any alternatives to using probenecid?
A4: Yes, other organic anion transport inhibitors like sulfinpyrazone can be used.[8][9] Additionally, newer generation dyes with modified chemical structures, such as CytoFix™ BCECF, offer enhanced intracellular retention and may not require the use of inhibitors.[4]
Q5: Can the loading temperature affect dye leakage?
A5: Yes, the loading temperature can influence the activity of cellular transporters. While 37°C is often used, some protocols suggest that loading at room temperature can reduce dye sequestration into organelles and potentially decrease the rate of leakage.[3][5]
Q6: Why is it important to use serum-free medium during loading?
A6: Serum can contain esterases that hydrolyze BCECF-AM extracellularly, leading to high background fluorescence.[6] It is crucial to load cells in a serum-free medium to ensure that the dye is primarily cleaved inside the cells.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Concentration | 2-50 µM | Optimal concentration is cell-type dependent and should be determined empirically.[3] |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures may reduce compartmentalization and leakage.[3] |
| Loading Time | 15-60 minutes | Dependent on cell type and temperature.[3][10] |
| De-esterification Time | 15-30 minutes | Allows for complete cleavage of AM esters.[3][5] |
| Probenecid Concentration | 0.5-1 mM | Used as an organic anion transport inhibitor to reduce leakage.[3] |
Visualizations
BCECF-AM Loading and Leakage Pathway
Caption: Mechanism of BCECF-AM loading, intracellular activation, and subsequent leakage via organic anion transporters.
Troubleshooting Workflow for BCECF-AM Leakage
Caption: A step-by-step guide to troubleshooting common issues related to BCECF-AM dye leakage and high background.
References
- 1. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
BCECF-AM Loading Conditions Optimization: Technical Support Center
Welcome to the technical support center for optimizing BCECF-AM loading conditions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using the fluorescent intracellular pH indicator, BCECF-AM. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for BCECF-AM loading?
A1: The optimal concentration of BCECF-AM is highly cell-type dependent.[1] A common starting range is 2-20 µM, though concentrations as low as 0.1 µM may be sufficient for some cells.[1][2] It is recommended to perform a concentration titration to determine the lowest possible concentration that yields an adequate signal, which helps minimize potential cytotoxicity from byproducts of AM ester hydrolysis like formaldehyde.[2]
Q2: What is the typical incubation time and temperature for BCECF-AM loading?
A2: A standard incubation period is between 15 and 60 minutes at temperatures ranging from 4°C to 37°C.[2] The optimal time and temperature will vary depending on the cell type and should be empirically determined.
Q3: Why is it important to use serum-free medium during loading?
A3: It is crucial to use a serum-free medium for loading because serum can contain esterases that may cleave the AM ester of BCECF-AM extracellularly.[1][2] This premature cleavage prevents the dye from crossing the cell membrane, leading to high background fluorescence and poor cell loading.
Q4: How should I prepare and store my BCECF-AM stock solution?
A4: BCECF-AM stock solutions should be prepared by dissolving the solid material in high-quality anhydrous DMSO at a concentration of 1-10 mM.[2] These stock solutions should be stored desiccated at ≤–20°C and are typically stable for at least six months under these conditions.[2] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Working solutions in aqueous media should be prepared immediately before use and not stored.[1][2] A significant color change in the DMSO stock solution from pale yellow to dark orange can indicate hydrolysis, and such solutions should be discarded.[4]
Q5: Can I use BCECF-AM for ratiometric measurements?
A5: Yes, BCECF is well-suited for ratiometric measurements of intracellular pH.[4][5] This is because its fluorescence excitation profile is pH-dependent.[2] For ratiometric analysis, you would typically use two different excitation wavelengths, such as 490 nm (pH-sensitive) and 440 nm or 450 nm (isosbestic point), while measuring the emission at a single wavelength, commonly around 535 nm.[4][5]
Troubleshooting Guide
Below are common issues encountered during BCECF-AM loading and steps to resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Fluorescence Signal | - Improper Dye Loading: Cell-type dependent efficiency.[1] - Poor Cell Viability: Unhealthy or dead cells lack active esterases to convert BCECF-AM to its fluorescent form.[1] - Incorrect Filter Sets: Mismatch between the filter sets and BCECF's excitation/emission spectra.[1] | - Optimize BCECF-AM concentration (try a range of 2-20 µM) and incubation time (15-60 min).[1] - Assess cell viability before and after the loading procedure. - Verify that the correct excitation and emission filters for BCECF are in use. |
| High Background Fluorescence | - Extracellular Hydrolysis of BCECF-AM: The free acid form of BCECF is fluorescent and can contribute to background if hydrolyzed outside the cells.[1] - Insufficient Washing: Residual extracellular dye after loading.[1] - Cell Autofluorescence: Some cell types naturally fluoresce.[1] | - Prepare the BCECF-AM working solution immediately before your experiment.[1] - Thoroughly wash the cells with fresh, serum-free medium or a buffer like Hanks' Balanced Salt Solution (HBSS) after loading.[1][2] - To account for autofluorescence, capture a background image of cells that have not been treated with BCECF and subtract this from your experimental images.[1] |
| Rapid Signal Loss (Photobleaching) | - Prolonged Excitation: Extended exposure to excitation light can cause the fluorescent signal to fade.[6] | - Minimize the exposure time of the cells to the excitation light. - Use a neutral density filter to reduce the intensity of the excitation light. - Use an anti-fade reagent in your mounting medium if applicable. |
| Inconsistent or Inaccurate pH Readings | - Dye Compartmentalization: BCECF may be sequestered in intracellular organelles like mitochondria or vacuoles, which can have a different pH than the cytosol.[7][8] - Incomplete De-esterification: Residual AM esters can affect the fluorescence properties of the dye. | - Examine the intracellular distribution of the dye using confocal microscopy.[7] - Allow for a post-loading incubation period (e.g., 15 minutes) in fresh medium to ensure complete de-esterification of the cytosolic dye.[5] |
Experimental Protocols
Standard BCECF-AM Cell Loading Protocol
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[3]
-
Cell Preparation:
-
Preparation of BCECF-AM Loading Solution:
-
Cell Loading:
-
Washing:
-
Fluorescence Measurement:
In Situ pH Calibration Protocol
This protocol allows for the calibration of the BCECF fluorescence ratio to intracellular pH.
-
Prepare Calibration Buffers:
-
Cell Staining and Equilibration:
-
Load cells with BCECF-AM as described in the standard loading protocol.
-
To equilibrate the intracellular and extracellular pH, add a protonophore like nigericin (e.g., 10 µM) to the calibration buffers.[5]
-
-
Measurement and Standard Curve Generation:
-
Incubate the stained cells in each of the calibration buffers for approximately 10 minutes.[5]
-
Measure the fluorescence ratio (e.g., F490/F440) at each pH value.[5]
-
Plot a standard curve with pH on the x-axis and the corresponding fluorescence ratio on the y-axis. This curve can then be used to convert the fluorescence ratios from your experimental samples to intracellular pH values.
-
Visualized Workflows and Relationships
Caption: Workflow of BCECF-AM loading and activation for intracellular pH measurement.
Caption: Troubleshooting decision tree for low or no BCECF fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of fluorescent dye BCECF to measure intracellular pH in cortical collecting tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial sequestration of BCECF after ester loading in the giant alga Chara australis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with uneven BCECF-AM staining in cell populations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the intracellular pH indicator, BCECF-AM.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during BCECF-AM staining, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Uneven or Patchy Staining Across the Cell Population
Question: My BCECF-AM staining is not uniform. Some cells are brightly fluorescent while others are dim or completely unstained. What could be the cause?
Answer: Uneven staining is a common issue that can arise from several factors related to cell health, dye loading, and observation methods.
-
Cell Health and Viability: Dead or unhealthy cells have compromised membrane integrity and reduced intracellular esterase activity, which is crucial for converting the non-fluorescent BCECF-AM to its fluorescent, cell-impermeant form.[1][2] Ensure you start with a healthy, viable cell population. It is advisable to perform a viability assay prior to your experiment.[3]
-
Incomplete De-esterification: The conversion of BCECF-AM to BCECF by intracellular esterases is a critical step. If this process is incomplete, the fluorescence signal will be weak. After the initial loading incubation, it is recommended to incubate the cells in a fresh, dye-free buffer for an additional 15-30 minutes to allow for complete de-esterification.[4]
-
Suboptimal Dye Concentration and Incubation Time: The optimal concentration of BCECF-AM and the incubation time are cell-type dependent.[1] A concentration that is too low will result in a weak signal, while a concentration that is too high can be cytotoxic. Similarly, insufficient incubation time will lead to inadequate dye loading. It is essential to empirically determine the optimal conditions for your specific cell line.[5]
-
Presence of Serum in Loading Medium: Serum contains esterases that can hydrolyze BCECF-AM extracellularly, increasing background fluorescence and reducing the amount of dye available to enter the cells.[1][2] It is recommended to load cells in a serum-free medium.[1]
Issue 2: High Background Fluorescence
Question: I am observing high background fluorescence in my stained samples, which is obscuring the signal from my cells. How can I reduce it?
Answer: High background fluorescence can significantly impact the quality of your data. Here are the primary causes and their solutions:
-
Extracellular Hydrolysis of BCECF-AM: BCECF-AM is sensitive to moisture and can hydrolyze in aqueous solutions, leading to an increase in extracellular fluorescence.[4][6] Always prepare the BCECF-AM working solution immediately before use and use high-quality, anhydrous DMSO for your stock solution.[2][5]
-
Insufficient Washing: Inadequate washing after dye loading will leave extracellular BCECF-AM in the medium, contributing to high background. Wash the cells thoroughly (at least two to three times) with fresh, pre-warmed buffer after incubation with the dye.[1][4]
-
Cell Autofluorescence: Some cell types naturally exhibit autofluorescence. To account for this, you should always include a control sample of unstained cells and subtract this background fluorescence from your stained samples.[1]
Issue 3: Signal Loss or Photobleaching
Question: The fluorescence signal from my BCECF-stained cells is fading rapidly during imaging. What can I do to prevent this?
Answer: Rapid signal loss is typically due to photobleaching, the light-induced destruction of the fluorophore.
-
Minimize Light Exposure: Protect the stained cells from light as much as possible throughout the experiment.[7] During imaging, use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.[4]
-
Use Antifade Reagents: When preparing slides for microscopy, use a mounting medium containing an antifade reagent to help preserve the fluorescence signal.[8]
Issue 4: Dye Leakage and Compartmentalization
Question: I suspect the BCECF dye is leaking out of my cells or accumulating in organelles. How can I address this?
Answer: Dye leakage and compartmentalization can lead to inaccurate measurements of cytosolic pH.
-
Dye Leakage: The anionic form of BCECF can be actively transported out of some cell types by organic anion transporters.[4] This can be particularly problematic in long-term experiments. The use of probenecid, an anion transport inhibitor, can help to reduce dye leakage.[9] There are also modified BCECF derivatives, such as CytoFix™ BCECF, that are designed for better intracellular retention.[10]
-
Compartmentalization: In some instances, BCECF may accumulate in intracellular organelles like mitochondria or vacuoles, which can interfere with the measurement of cytosolic pH.[4][11][12] This can be assessed by fluorescence microscopy. Loading the cells at a lower temperature (e.g., room temperature instead of 37°C) may help to minimize this effect.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for BCECF-AM staining, compiled from various sources. Note that these are general guidelines, and optimal conditions should be determined experimentally for each specific cell type and experimental setup.
Table 1: BCECF-AM Properties and Spectral Characteristics
| Property | Value | References |
| pKa | ~6.97 - 7.0 | [6][13][14] |
| Excitation Wavelength (pH-sensitive) | ~490-505 nm | [5][6][15] |
| Excitation Wavelength (Isosbestic) | ~440 nm | [6][15] |
| Emission Wavelength | ~535 nm | [5][15] |
Table 2: Recommended Staining Parameters
| Parameter | Recommended Range | Notes | References |
| BCECF-AM Stock Solution | 1 - 10 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture. | [2][5] |
| Working Concentration | 2 - 20 µM | Optimal concentration is cell-type dependent. | [1][5] |
| Loading Temperature | 37°C (or room temperature to reduce compartmentalization) | [4][5] | |
| Loading Time | 30 - 60 minutes | Should be optimized for each cell line. | [4][5] |
Experimental Protocols
Protocol 1: Standard BCECF-AM Loading Protocol for Adherent Cells
-
Cell Preparation: Plate adherent cells on coverslips or in multi-well plates and culture overnight to allow for attachment. Aim for a confluence of 70-90%.
-
Preparation of BCECF-AM Loading Solution:
-
Cell Loading:
-
Washing:
-
De-esterification:
-
Add fresh, pre-warmed buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[4]
-
-
Measurement: The cells are now ready for intracellular pH measurement using a fluorescence microscope, plate reader, or flow cytometer.
Protocol 2: Intracellular pH Calibration
To convert the fluorescence ratio to an absolute intracellular pH value, a calibration curve is required. This is typically achieved by using a K+/H+ ionophore like nigericin in a high-potassium buffer to equilibrate the intracellular and extracellular pH.
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0). A typical high-potassium calibration buffer contains: 130 mM KCl, 1 mM MgCl2, 10 mM MOPS/HEPES, and 10 µM nigericin.
-
Cell Staining: Load the cells with BCECF-AM as described in Protocol 1.
-
Equilibration:
-
Replace the buffer with the first calibration buffer (e.g., pH 6.0).
-
Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the emission wavelength (535 nm).
-
Repeat: Repeat steps 3 and 4 for each of the calibration buffers with different pH values.
-
Generate Calibration Curve: Plot the ratio of the fluorescence intensities (e.g., F490/F440) against the corresponding pH values. This curve can then be used to determine the intracellular pH of your experimental samples from their measured fluorescence ratios.
Visualizations
Caption: Mechanism of BCECF-AM loading and activation within a cell.
Caption: A logical workflow for troubleshooting uneven BCECF-AM staining.
References
- 1. benchchem.com [benchchem.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 8. biotium.com [biotium.com]
- 9. Analysis of the uptake of the fluorescent marker 2',7'-bis-(2-carboxyethyl)-5(and-6)-carboxyfluorescein (BCECF) by hydrogenosomes in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
BCECF-AM Technical Support Center: Troubleshooting Background Fluorescence
Welcome to the technical support center for BCECF-AM. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and correct for background fluorescence in intracellular pH (pHi) measurement experiments using BCECF-AM.
Frequently Asked Questions (FAQs)
Q1: What is BCECF-AM and how does it work to measure intracellular pH?
A1: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant, non-fluorescent compound used as a fluorescent indicator for intracellular pH.[1][2] Once it passively crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the fluorescent and membrane-impermeable form, BCECF.[2][3] The fluorescence intensity of BCECF is pH-dependent, with a pKa of approximately 6.97 to 7.0, making it highly sensitive for measuring pHi within the physiological range of 6.0 to 8.0.[4][5][6] BCECF can be used for ratiometric measurements, which minimizes the effects of photobleaching, variable dye loading, and cell morphology on the final measurement.[5]
Q2: What are the common sources of high background fluorescence in BCECF-AM experiments?
A2: High background fluorescence in BCECF-AM assays can originate from several sources:
-
Extracellular Hydrolysis of BCECF-AM: The AM ester form can be hydrolyzed extracellularly, leading to fluorescent BCECF in the loading medium.[3]
-
Incomplete Washing: Residual extracellular BCECF-AM or hydrolyzed BCECF after cell loading will contribute to background fluorescence.[1][7]
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin) or the culture medium can interfere with the BCECF signal.[8]
-
Dye Leakage: Over time, the cleaved BCECF can leak out of the cells, increasing the fluorescence of the extracellular medium.[9]
-
Improper Dye Concentration or Loading Time: Using an excessive concentration of BCECF-AM or incubating for too long can lead to dye compartmentalization within organelles or high background.[2]
Q3: How can I correct for background fluorescence?
A3: Several methods can be employed to correct for background fluorescence:
-
Background Subtraction: Measure the fluorescence of a cell-free region in your sample and subtract this value from the fluorescence of your cells.
-
Control Wells: Use control wells containing cells that have not been loaded with BCECF-AM to measure and subtract the autofluorescence.[8]
-
Extracellular Quenching: Add a membrane-impermeant quenching agent, such as Trypan Blue, to the extracellular medium to quench the fluorescence of any leaked or extracellular BCECF.
-
Ratiometric Measurement: BCECF allows for ratiometric measurements by exciting at two different wavelengths (e.g., 490 nm, which is pH-sensitive, and ~440 nm, the isosbestic point) and measuring the emission at a single wavelength (~535 nm).[1][2] The ratio of the fluorescence intensities is less affected by background fluorescence and variations in dye concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye.[1] 2. Hydrolysis of BCECF-AM in the loading buffer.[3] 3. Autofluorescence from cells or medium.[8] 4. Excessive dye concentration.[2] | 1. Wash cells thoroughly (at least 3 times) with fresh, pre-warmed buffer after loading.[1][10] 2. Prepare fresh BCECF-AM working solution immediately before use. Avoid serum in the loading medium as it may contain esterases.[3] 3. Measure and subtract autofluorescence using an unstained cell control.[8] 4. Optimize the BCECF-AM concentration by performing a titration (a common starting range is 2-5 µM).[2] |
| Low Signal-to-Noise Ratio | 1. Inefficient dye loading. 2. Incomplete de-esterification of BCECF-AM.[1] 3. Photobleaching.[1] | 1. Optimize loading time (typically 30-60 minutes) and temperature (37°C).[1] 2. Allow for a de-esterification period (e.g., 15 minutes) in fresh buffer after loading to ensure complete cleavage of the AM esters.[1][2] 3. Minimize exposure of cells to the excitation light. Use an electronic shutter if available.[1] |
| Uneven or Patchy Staining | 1. Dye compartmentalization into organelles. 2. Uneven dye loading across the cell population. | 1. Reduce the loading temperature or incubation time. Lower temperatures can sometimes reduce compartmentalization.[2] 2. Ensure a homogenous cell suspension during loading. For adherent cells, ensure the loading solution covers the cells evenly. |
| Signal Decreases Over Time | 1. Dye leakage from the cells.[9] 2. Photobleaching.[1] | 1. Perform measurements as soon as possible after loading and de-esterification. 2. Reduce the intensity and duration of light exposure. |
Experimental Protocols
Protocol 1: Standard BCECF-AM Loading and Background Correction
This protocol provides a general procedure for loading cells with BCECF-AM and includes steps for minimizing and correcting for background fluorescence.
Materials:
-
BCECF-AM (stock solution of 1-5 mM in anhydrous DMSO)[1][10]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Preparation: Plate adherent cells on coverslips or in a microplate and allow them to attach overnight. For suspension cells, wash and resuspend them in the desired buffer.
-
Prepare Loading Solution: Prepare a fresh working solution of BCECF-AM at a final concentration of 2-5 µM in HBSS.[10] It is crucial to prepare this solution immediately before use to minimize hydrolysis.
-
Cell Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[1]
-
Washing: After incubation, aspirate the loading solution and wash the cells thoroughly three times with pre-warmed HBSS to remove any extracellular dye.[1][10]
-
De-esterification: Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the BCECF-AM.[1]
-
Background Measurement (Autofluorescence): In a parallel well/sample of unstained cells, measure the fluorescence at the same excitation and emission wavelengths to determine the autofluorescence background.
-
Fluorescence Measurement: Measure the fluorescence intensity of the BCECF-loaded cells. For ratiometric measurements, excite at approximately 490 nm and 440 nm and record the emission at ~535 nm.[1]
-
Data Correction: Subtract the autofluorescence background from the BCECF fluorescence measurements. For single-wavelength measurements, you can also subtract the background from a cell-free region.
Protocol 2: In Situ pH Calibration
To convert fluorescence ratios to absolute pHi values, an in situ calibration is necessary.
Materials:
-
BCECF-loaded cells (from Protocol 1)
-
Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0) containing high K+ (e.g., 130 mM KCl)[1][10]
Procedure:
-
After loading and washing the cells as described in Protocol 1, replace the buffer with the first calibration buffer (e.g., pH 6.5) containing nigericin.
-
Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.[10]
-
Measure the fluorescence ratio (F490/F440).
-
Repeat steps 1-3 for each of the remaining calibration buffers.
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios of your samples to pHi values.[1][10]
Quantitative Data Summary
The following table summarizes key spectral properties and experimental parameters for BCECF-AM.
| Parameter | Value | Reference |
| BCECF-AM Molecular Weight | ~688 g/mol | [4] |
| BCECF (hydrolyzed) pKa | ~6.97 - 7.0 | [4][5][6] |
| Excitation Wavelengths (Ratiometric) | ~490 nm (pH-sensitive) and ~440 nm (isosbestic) | [1][2] |
| Emission Wavelength | ~535 nm | [1] |
| Stock Solution Concentration | 1-20 mM in anhydrous DMSO | [2] |
| Working Concentration | 2-50 µM | [2] |
| Loading Time | 15-60 minutes | [2] |
| Loading Temperature | Room Temperature to 37°C | [2] |
Visualizations
BCECF-AM Mechanism of Action
Caption: Mechanism of BCECF-AM uptake and activation within a cell.
Troubleshooting Logic for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
BCECF-AM Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls to avoid when using the fluorescent intracellular pH indicator, BCECF-AM.
Frequently Asked Questions (FAQs)
Q1: What is BCECF-AM and how does it work to measure intracellular pH?
A1: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeable fluorescent dye used to measure intracellular pH (pHi).[1][2][3] Its acetoxymethyl ester (AM) groups render the molecule uncharged and membrane-permeant, allowing it to passively diffuse across the cell membrane.[2][4] Once inside the cell, intracellular esterases cleave the AM groups, converting the molecule into the fluorescent, membrane-impermeant form, BCECF.[1][2][4] The fluorescence intensity of BCECF is pH-sensitive, making it an excellent indicator for the physiological pH range of 6.5-7.5.[2]
Mechanism of BCECF-AM Action
Caption: Mechanism of BCECF-AM loading and activation.
Q2: Why are my cells not loading with BCECF-AM, resulting in a weak fluorescent signal?
A2: Several factors can contribute to poor dye loading:
-
Improper Dye Preparation: BCECF-AM is sensitive to moisture and can hydrolyze over time.[5] Ensure that the BCECF-AM stock solution is prepared in high-quality, anhydrous DMSO and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][7]
-
Suboptimal Loading Conditions: The concentration of BCECF-AM, incubation time, and temperature may need to be optimized for your specific cell type.[5] A typical starting point is 1-10 µM BCECF-AM for 30-60 minutes at 37°C.[1][3]
-
Low Esterase Activity: Different cell types exhibit varying levels of intracellular esterase activity.[8] Insufficient esterase activity will lead to incomplete cleavage of the AM esters and thus, a weaker fluorescent signal.
-
Presence of Serum: Serum in the loading buffer can contain esterases that prematurely hydrolyze BCECF-AM extracellularly.[4] It is recommended to load cells in a serum-free medium or buffer like Hanks' Balanced Salt Solution (HBSS).[6]
Q3: I am observing high background fluorescence. What could be the cause?
A3: High background fluorescence is often due to:
-
Extracellular Dye: Incomplete washing after the loading step can leave residual BCECF-AM in the medium, which can be hydrolyzed by extracellular esterases or adhere to the plate/coverslip. Ensure to wash the cells thoroughly (at least 2-3 times) with fresh, warm buffer after incubation with the dye.[1]
-
Hydrolyzed BCECF-AM in Stock Solution: If the BCECF-AM stock solution has been improperly stored or exposed to moisture, it may contain the hydrolyzed, fluorescent form of the dye (BCECF), which is membrane-impermeant and will contribute to background fluorescence.[5] The color of the DMSO stock solution changing from pale yellow to dark orange can indicate decomposition.[5]
Q4: The fluorescence signal is fading quickly, and my pH readings are unstable. What is happening?
A4: Rapid signal loss can be attributed to:
-
Dye Leakage: The negatively charged BCECF molecule is generally well-retained within cells.[2][5] However, some cell types have active organic anion transporters that can extrude the dye over time.[9] To mitigate this, you can lower the experimental temperature or use probenecid, an inhibitor of some organic anion transporters.
-
Photobleaching: BCECF, like many fluorophores, is susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[10] To minimize photobleaching, reduce the intensity of the excitation light using neutral density filters and minimize the duration of light exposure.[10] It can also be beneficial to use mounting media with antifade reagents for fixed-cell imaging.[10]
-
Phototoxicity: Intense or prolonged illumination can induce the formation of reactive oxygen species (ROS), which can damage cells and affect their physiological processes, including intracellular pH regulation.[11] This can lead to unstable pH readings. The principles of minimizing photobleaching also apply to reducing phototoxicity.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Fluorescence | 1. Improperly prepared or stored BCECF-AM stock solution. | 1. Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[6][7] |
| 2. Suboptimal loading conditions (concentration, time, temperature). | 2. Optimize loading parameters for your specific cell type. Titrate BCECF-AM concentration (1-10 µM) and incubation time (15-60 min).[1][3][4] | |
| 3. Low intracellular esterase activity. | 3. Increase incubation time or temperature (within physiological limits). | |
| 4. Presence of serum in loading buffer. | 4. Load cells in serum-free medium or a balanced salt solution like HBSS.[4][6] | |
| High Background | 1. Incomplete washing of extracellular dye. | 1. Wash cells 2-3 times with warm, fresh buffer after loading.[1] |
| 2. Hydrolyzed BCECF in stock solution. | 2. Prepare a fresh stock solution. A color change to dark orange indicates degradation.[5] | |
| Rapid Signal Loss | 1. Dye leakage via organic anion transporters. | 1. Lower the experimental temperature. Consider adding probenecid to the medium. |
| 2. Photobleaching. | 2. Reduce excitation light intensity and exposure time. Use antifade reagents for fixed samples.[10] | |
| Inaccurate pH Readings | 1. Incorrect calibration. | 1. Perform an in situ calibration for each cell type and experimental setup using an ionophore like nigericin.[4] |
| 2. BCECF is a mixture of isomers. | 2. For highly reproducible measurements, consider using a single-isomer alternative like BCFL-AM.[6][12] | |
| 3. Phototoxicity affecting cell health. | 3. Minimize light exposure. Monitor cell morphology and viability.[11] | |
| Cell Death/Toxicity | 1. High concentration of BCECF-AM or DMSO. | 1. Use the lowest effective concentration of BCECF-AM. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| 2. Phototoxicity. | 2. Reduce light intensity and exposure.[11] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common BCECF-AM issues.
Experimental Protocols
1. Preparation of BCECF-AM Stock Solution
-
Reagents: BCECF-AM powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Bring the vial of BCECF-AM powder to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution by dissolving the BCECF-AM in anhydrous DMSO.[1] For example, to make a 1 mM solution from 1 mg of BCECF-AM (MW ~880.7 g/mol ), add approximately 1.14 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped tubes.
-
Store aliquots at -20°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.[6]
-
2. Cell Loading with BCECF-AM
-
Reagents: BCECF-AM stock solution, serum-free cell culture medium or a physiological buffer (e.g., HBSS or HEPES-buffered saline).[5][6]
-
Procedure:
-
Culture cells to the desired confluency on coverslips or in microplates.
-
Prepare a working solution of BCECF-AM by diluting the stock solution in serum-free medium or buffer to a final concentration of 1-10 µM.[3] For example, add 1-10 µL of a 1 mM stock solution to 1 mL of buffer.
-
Remove the culture medium from the cells and wash once with the serum-free buffer.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1]
-
After incubation, wash the cells 2-3 times with the warm buffer to remove any extracellular dye.[1]
-
The cells are now loaded and ready for fluorescence measurement.
-
3. In Situ pH Calibration
-
Reagents: Calibration buffers of known pH (ranging from ~6.0 to 8.0), Nigericin (a K+/H+ ionophore).
-
Procedure:
-
Load the cells with BCECF-AM as described above.
-
Prepare high K+ calibration buffers at various pH values (e.g., 6.5, 7.0, 7.5, 8.0).[1] These buffers should contain a high concentration of potassium (100-150 mM) to clamp the intracellular K+ concentration to the extracellular level.
-
Add nigericin (typically 10-50 µM) to each calibration buffer.[4] Nigericin will equilibrate the intracellular pH with the pH of the extracellular buffer.
-
Replace the buffer on the loaded cells with the first pH calibration buffer containing nigericin and incubate for 5-10 minutes.
-
Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm).[1]
-
Repeat steps 4 and 5 for each of the different pH calibration buffers.
-
Plot the ratio of the fluorescence intensities (e.g., F490/F440) against the corresponding pH values to generate a calibration curve.[1] This curve can then be used to convert the fluorescence ratios from your experimental samples into intracellular pH values.
-
Ratiometric Measurement Principle
Caption: The principle of ratiometric pH measurement using BCECF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad.com [bio-rad.com]
- 3. biocompare.com [biocompare.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 8. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
improving signal-to-noise ratio in BCECF-AM experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their BCECF-AM experiments for intracellular pH (pHi) measurements.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful changes in intracellular pH. The following guide addresses common issues and provides actionable solutions.
Issue 1: Low or No Fluorescence Signal
Q: My cells show very weak or no fluorescence after loading with BCECF-AM. What could be the problem?
A: A weak or absent signal is a common issue that can stem from several factors, from reagent quality to cellular health.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded BCECF-AM | BCECF-AM is sensitive to moisture and light. Ensure it is stored desiccated at -20°C. Prepare fresh stock solutions in anhydrous DMSO and use them promptly. Avoid repeated freeze-thaw cycles.[1] The color of the DMSO stock solution can indicate hydrolysis; a change from pale yellow to dark orange suggests decomposition.[1] |
| Inefficient Dye Loading | Optimize the BCECF-AM concentration (typically 2-10 µM) and incubation time (usually 30-60 minutes at 37°C).[2][3][4] These parameters are cell-type dependent and may require empirical optimization.[4][5] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Low viability (<90%) will result in reduced esterase activity, which is necessary to convert non-fluorescent BCECF-AM to its fluorescent form.[6] |
| Incomplete De-esterification | After loading, allow for a de-esterification period of at least 15-30 minutes in a dye-free buffer at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[2][3] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for BCECF (ratiometric: Ex1 ~490 nm, Ex2 ~440 nm, Em ~535 nm).[2][3] Ensure the gain settings are appropriate to amplify the signal without introducing excessive noise.[6] |
| Low Receptor Expression (if applicable) | If studying GPCRs, confirm that your cell line expresses the receptor of interest at sufficient levels.[6] |
Issue 2: High Background Fluorescence
Q: I'm observing high background fluorescence, which is masking the specific signal from my cells. How can I reduce it?
A: High background can significantly decrease the signal-to-noise ratio. It often originates from extracellular dye or autofluorescence.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Extracellular BCECF-AM Hydrolysis | Prepare the BCECF-AM working solution immediately before use. Avoid storing it in aqueous media, as hydrolysis can release the fluorescent BCECF free acid into the buffer.[7] |
| Insufficient Washing | After loading, wash the cells thoroughly (at least 2-3 times) with a fresh, serum-free buffer like Hanks' Balanced Salt Solution (HBSS) to remove any extracellular dye.[1][7][8] |
| Cellular Autofluorescence | Some cell types and media components are inherently fluorescent.[9][10] To correct for this, acquire a background image of mock-treated (unloaded) cells and subtract this from your experimental images.[7] When possible, use imaging media designed to reduce background fluorescence, such as Gibco FluoroBrite DMEM.[8] |
| Non-optimal Imaging Vessel | Plastic-bottom dishes can exhibit high autofluorescence. Switching to glass-bottom imaging plates or coverslips can significantly reduce background noise.[8] |
Issue 3: Rapid Signal Fading (Photobleaching)
Q: The fluorescence signal from my BCECF-loaded cells fades quickly during imaging. What can I do to minimize this?
A: Photobleaching is the irreversible photodegradation of a fluorophore, leading to signal loss. It is a significant issue in fluorescence microscopy.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal.[11] Use an electronic shutter to block the light path when not acquiring images.[2] |
| High Oxygen Concentration | The presence of molecular oxygen can accelerate photobleaching.[11] While challenging to control in live-cell imaging, using antifade mounting media (for fixed cells) containing oxygen scavengers can be effective. |
| Inherent Photostability of the Dye | While BCECF is a widely used dye, newer generation dyes may offer higher photostability.[11] However, for pH measurements, BCECF remains a standard choice. |
Issue 4: Uneven or Patchy Staining
Q: The fluorescence intensity is not uniform across the cell population. Some cells are bright while others are dim. Why is this happening?
A: Heterogeneous staining can lead to variability in your data and make interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Loading Conditions | Ensure a uniform cell monolayer. Optimize the loading temperature and time for your specific cell type to ensure consistent dye uptake. |
| Dye Compartmentalization | AM ester dyes can sometimes be sequestered into organelles, leading to a non-cytosolic signal.[3] Lowering the incubation temperature (e.g., to room temperature) may help reduce this effect. |
| Cell Clumping | Ensure you have a single-cell suspension before loading and imaging to avoid clumps that can lead to uneven dye access and imaging artifacts. |
BCECF-AM Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for BCECF-AM and a logical approach to troubleshooting common signal-to-noise issues.
Mechanism of BCECF-AM Action
Understanding how BCECF-AM works is crucial for troubleshooting. The dye relies on passive diffusion across the cell membrane and subsequent enzymatic conversion to become active and trapped within the cell.
Experimental Protocols
Standard BCECF-AM Loading Protocol
This protocol provides a general guideline for loading mammalian cells with BCECF-AM.
-
Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and grow to the desired confluency. For suspension cells, harvest and resuspend in a suitable buffer.
-
Prepare BCECF-AM Stock Solution: Prepare a 1-10 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.[5]
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a serum-free physiological buffer (e.g., HBSS) to a final working concentration of 2-10 µM.[3][4]
-
Cell Loading: Remove the culture medium, wash cells once with the physiological buffer, and then incubate the cells in the loading buffer for 30-60 minutes at 37°C, protected from light.[2][5]
-
Wash: Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.[1]
-
De-esterification: Incubate the cells in the physiological buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye.[2]
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for ratiometric measurement (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).
In Situ Calibration Protocol (Nigericin/High K⁺ Method)
Accurate conversion of fluorescence ratios to pHi values requires in situ calibration.
-
Prepare High K⁺ Calibration Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 130 mM KCl) and varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).[2] These buffers should also contain a K⁺/H⁺ ionophore like Nigericin (typically 10 µM).[2]
-
Equilibration: After acquiring experimental data, perfuse the BCECF-loaded cells with the high K⁺/Nigericin buffer at a specific pH.
-
Record Ratios: Allow the intracellular and extracellular pH to equilibrate (typically a few minutes) and record the stable fluorescence ratio at that pH.
-
Generate Calibration Curve: Repeat step 3 for each of the calibration buffers to obtain fluorescence ratios for a range of known pH values.
-
Curve Fitting: Plot the fluorescence ratio as a function of pH. The resulting data can be fit to a sigmoidal curve to generate a calibration curve.
-
Calculate Experimental pHi: Use the calibration curve to convert the fluorescence ratios from your experimental conditions into absolute pHi values.[2]
Frequently Asked Questions (FAQs)
Q1: Why is a ratiometric measurement important for BCECF? A1: Ratiometric measurement, which uses the ratio of fluorescence intensities from two different excitation wavelengths, helps to correct for variations in dye concentration, cell path length, photobleaching, and instrument sensitivity.[3] This leads to more accurate and stable pHi measurements.
Q2: What is the pKa of BCECF and why is it important? A2: The pKa of BCECF is approximately 6.97.[1] This is the pH at which the protonated and deprotonated forms of the dye are in equal concentration. Because this value is close to the typical physiological intracellular pH of many mammalian cells (~7.2), it makes BCECF a highly sensitive indicator for detecting small changes in pHi within this range.[3]
Q3: Can I use serum in my loading buffer? A3: It is generally recommended to avoid serum in the loading buffer because it may contain esterases that can cleave BCECF-AM extracellularly, leading to high background fluorescence.[7]
Q4: My cells are extruding the dye after loading. What can I do? A4: Some cell types actively extrude BCECF via multidrug resistance-associated proteins (MRPs).[12] While this can be an indicator of MRP1 function, if it interferes with your pHi measurement, you may need to acquire data quickly after loading or investigate cell lines with lower efflux pump activity.
Q5: Are there alternatives to the Nigericin calibration method? A5: Yes, alternative methods exist, such as using a combination of a protonophore (like FCCP or CCCP) and titrating the extracellular medium with acid and base to clamp the intracellular pH.[13] However, the high K⁺/Nigericin method remains one of the most common techniques.[14][15]
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Challenges with Background Fluorescence [visikol.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quick and accurate method to convert BCECF fluorescence to pHi: calibration in three different types of cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: BCECF-AM Loading Efficiency and the Impact of Serum
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BCECF-AM, with a specific focus on how serum can impact loading efficiency in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during BCECF-AM loading, particularly when suboptimal fluorescence signals are observed.
Issue: Low or No Intracellular Fluorescence Signal
If you are experiencing weak or absent fluorescence after loading your cells with BCECF-AM, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Extracellular Hydrolysis of BCECF-AM by Serum Esterases | The most common cause of poor loading is the presence of serum in the loading buffer. Serum contains esterases that cleave the AM group from BCECF-AM extracellularly.[1][2] This prevents the dye from crossing the cell membrane. Always perform the loading step in a serum-free medium or a physiological buffer such as Hanks' Balanced Salt Solution (HBSS). [2][3] After loading, you can return the cells to a serum-containing medium. |
| Incomplete Intracellular Hydrolysis | The conversion of non-fluorescent BCECF-AM to fluorescent BCECF relies on intracellular esterases.[1][2] If cells have low esterase activity, hydrolysis may be incomplete. Allow for a sufficient de-esterification period of at least 30 minutes at 37°C after loading and washing.[3] |
| Dye Extrusion | Some cell types actively pump out the fluorescent BCECF dye after it has been successfully loaded and hydrolyzed. This can be mitigated by adding an organic anion-transport inhibitor, such as probenecid, to the dye working solution. |
| Inadequate Dye Concentration or Incubation Time | The optimal concentration and incubation time can vary between cell lines.[4] If the signal is weak, consider titrating the BCECF-AM concentration (typically in the range of 1-20 µM) and extending the incubation period (usually 15-60 minutes).[2][3] |
| Improper Reagent Preparation or Storage | BCECF-AM is sensitive to moisture and light.[5][6] Ensure your DMSO stock solution is anhydrous and stored properly at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4] The color of the DMSO stock solution can indicate hydrolysis; a change from pale yellow to dark orange suggests decomposition of the AM ester.[5] |
| Cell Health | Only viable cells with active esterases and intact membranes will effectively load and retain BCECF. Ensure your cells are healthy and within a suitable passage number. |
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using serum in my BCECF-AM loading buffer?
A1: Serum contains endogenous esterases that can hydrolyze the acetoxymethyl (AM) ester of BCECF-AM in the extracellular medium.[1][2] The hydrolyzed form of BCECF is negatively charged and cannot passively diffuse across the cell membrane. This extracellular cleavage significantly reduces the amount of BCECF-AM available to enter the cells, leading to low loading efficiency and a weak or non-existent intracellular fluorescence signal.[2]
Q2: What type of buffer should I use for BCECF-AM loading?
A2: It is highly recommended to use a serum-free physiological buffer for loading BCECF-AM. Hanks' Balanced Salt Solution (HBSS) with a physiological pH, often supplemented with HEPES, is a common choice.[2][4] Ensure the buffer is also free of amino acids or primary/secondary amines, as these can also cleave the AM esters.[2]
Q3: Can I add serum back to my cells after the loading and washing steps?
A3: Yes. Once the BCECF-AM has been loaded into the cells and the extracellular dye has been washed away, you can replace the serum-free buffer with your normal serum-containing culture medium for subsequent experiments.[2]
Q4: My signal is still weak even when using a serum-free buffer. What else could be wrong?
A4: If you have eliminated serum from the loading step and are still experiencing a weak signal, other factors could be at play. These include low intracellular esterase activity, dye leakage from the cells, suboptimal dye concentration or incubation time, or issues with the BCECF-AM stock solution's integrity.[2][4] Please refer to the troubleshooting guide above for detailed solutions.
Q5: What is the purpose of Pluronic® F-127 in the loading buffer?
A5: Pluronic® F-127 is a non-ionic detergent that can be added to the loading buffer (typically at a final concentration of around 0.02%) to aid in the dispersion of the hydrophobic BCECF-AM in the aqueous loading buffer.[7] This can help to increase the effective concentration of the dye available to the cells and improve loading efficiency.
Impact of Serum on BCECF-AM Loading Efficiency
The presence of serum in the loading buffer has a significant negative impact on the final intracellular fluorescence intensity. The following table summarizes the expected outcomes:
| Loading Condition | Mechanism | Expected Loading Efficiency | Expected Intracellular Fluorescence |
| Serum-Free Buffer | BCECF-AM passively diffuses across the cell membrane and is then hydrolyzed by intracellular esterases, trapping the fluorescent BCECF inside the cell. | High | Strong and uniform |
| Serum-Containing Buffer | Extracellular esterases in the serum prematurely hydrolyze BCECF-AM, preventing it from entering the cells. | Low to negligible | Weak, absent, or high background |
Experimental Protocols
Standard BCECF-AM Loading Protocol (Serum-Free)
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[4][8]
Materials:
-
BCECF-AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Cells plated in a suitable format (e.g., 96-well plate)
-
(Optional) Pluronic® F-127
-
(Optional) Probenecid
Procedure:
-
Prepare BCECF-AM Stock Solution: Prepare a 2 to 20 mM stock solution of BCECF-AM in anhydrous DMSO.[4] Aliquot into single-use volumes and store at -20°C, protected from light.[4]
-
Prepare BCECF-AM Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in the serum-free physiological buffer to a final working concentration of 2-10 µM. If using Pluronic® F-127, it can be added to the working solution at this stage.
-
Cell Preparation: Aspirate the culture medium (containing serum) from your plated cells. Wash the cells once with the serum-free physiological buffer.
-
Loading: Add the BCECF-AM working solution to the cells. For a 96-well plate, this is typically 100 µL per well.[4]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[4][8]
-
Washing: Aspirate the loading solution and wash the cells two to three times with the warm, serum-free buffer to remove any extracellular dye.[8]
-
De-esterification: Add fresh, warm buffer (this can be your experimental buffer, with or without serum) and incubate for at least 30 minutes at 37°C to allow for complete de-esterification of the BCECF-AM by intracellular esterases.[3]
-
Measurement: Measure the intracellular fluorescence at the appropriate excitation and emission wavelengths (for ratiometric measurements, typically Ex/Em = 490/535 nm and 440/535 nm).[8]
Visual Guides
Experimental Workflow for BCECF-AM Loading
Caption: Standard experimental workflow for loading cells with BCECF-AM.
Impact of Serum on BCECF-AM Loading
Caption: Serum esterases hydrolyze BCECF-AM extracellularly, preventing cell entry.
Troubleshooting Logic for Low Fluorescence
Caption: A logical guide for troubleshooting low BCECF-AM fluorescence signals.
References
- 1. biotium.com [biotium.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 5. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 6. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating Long-Term Intracellular pH Studies: A Technical Guide to Minimizing BCECF-AM Cytotoxicity
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may encounter when using BCECF-AM in studies extending over several hours or days.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased cell viability or proliferation over time. | 1. BCECF-AM Concentration: Higher concentrations increase the cytotoxic load. 2. Hydrolysis Byproducts: Intracellular esterases cleave BCECF-AM, releasing cytotoxic formaldehyde and acetic acid.[1] 3. Phototoxicity: Repeated exposure to excitation light can generate reactive oxygen species (ROS), leading to cellular damage.[2] | 1. Optimize Concentration: Determine the lowest effective concentration (typically 2-5 µM) that provides a stable fluorescent signal for your cell type.[3][4] 2. Minimize Incubation Time: Use the shortest incubation period (15-30 minutes) necessary for adequate dye loading.[5] 3. Limit Light Exposure: Use neutral density filters, reduce excitation intensity, and minimize the frequency of image acquisition. |
| High background fluorescence or poor signal-to-noise ratio. | 1. Incomplete Washout: Residual extracellular BCECF-AM can be hydrolyzed by serum esterases, contributing to background noise. 2. Dye Leakage: The active form of BCECF can be extruded from cells by organic anion transporters.[6] | 1. Thorough Washing: Wash cells 2-3 times with a serum-free buffer (e.g., HBSS) after loading.[7] 2. Use of Probenecid: Co-incubate with probenecid (1-2.5 mM) to inhibit organic anion transporters and improve dye retention. |
| Inconsistent or variable fluorescence between cells. | 1. Heterogeneous Dye Loading: Differences in cell health or esterase activity can lead to uneven BCECF-AM uptake and hydrolysis. 2. Dye Compartmentalization: BCECF may accumulate in organelles, leading to inaccurate cytosolic pH readings. | 1. Healthy Cell Culture: Ensure cells are in a logarithmic growth phase and have high viability before loading. 2. Lower Incubation Temperature: Loading at room temperature or 4°C may reduce compartmentalization in some cell types. |
| Apparent shift in intracellular pH over time unrelated to experimental conditions. | 1. Phototoxicity-induced pH changes: Cellular stress from light exposure can alter intracellular pH.[8] 2. Cytotoxicity-induced acidosis: As cells become unhealthy, their intracellular pH may decrease. | 1. Implement Phototoxicity Controls: Image a control group of BCECF-AM loaded cells that are not subjected to the experimental treatment to monitor for phototoxicity-induced pH changes. 2. Correlate with Viability Assays: Perform parallel viability assays (e.g., trypan blue exclusion, Annexin V/PI staining) to ensure observed pH changes are not due to cell death. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of BCECF-AM cytotoxicity in long-term studies?
A1: The main contributors to BCECF-AM cytotoxicity over extended periods are the byproducts of its intracellular hydrolysis: formaldehyde and acetic acid. Formaldehyde can induce DNA damage and activate stress-related signaling pathways, such as YAP and NF-κB, leading to oxidative stress and potentially apoptosis.[1][9] Additionally, phototoxicity from repeated exposure to excitation light can generate reactive oxygen species, causing cellular damage.[2]
Q2: How can I optimize the BCECF-AM loading protocol to minimize toxicity?
A2: To reduce cytotoxicity, it is crucial to use the lowest possible concentration of BCECF-AM that yields a satisfactory signal, typically in the range of 2-5 µM.[3][4] The incubation time should also be minimized to the shortest duration necessary for sufficient dye uptake, generally between 15 and 30 minutes.[5] Performing a concentration and time-course optimization for your specific cell line is highly recommended.
Q3: Are there less toxic alternatives to BCECF-AM for long-term pH measurements?
A3: Yes, several alternatives with potentially lower long-term cytotoxicity are available:
-
SNARF (Seminaphthorhodafluor) Dyes: Dyes like SNARF-1 and SNARF-5F have shown lower phototoxicity compared to BCECF in some studies.[2][10]
-
Genetically Encoded pH Sensors: Fluorescent proteins such as pHluorin and mOrange2 are expressed by the cells themselves, eliminating the need for chemical loading and the associated cytotoxic byproducts.[1][11] This makes them particularly well-suited for long-term, continuous monitoring.
-
Improved Retention Dyes: Derivatives like CytoFix™ BCECF are designed for better intracellular retention, reducing dye leakage and the need for repeated loading, which can minimize cumulative toxicity.[6]
Q4: How do I perform a proper calibration for intracellular pH measurements with BCECF?
A4: In situ calibration is essential for accurate pH measurements. A common method involves using a buffer containing high potassium and a protonophore, such as nigericin. This equilibrates the intracellular and extracellular pH, allowing you to generate a calibration curve by exposing the cells to a series of buffers with known pH values.
Experimental Protocols
Standard BCECF-AM Loading Protocol
-
Prepare Stock Solution: Dissolve BCECF-AM in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 2-5 µM.
-
Cell Preparation:
-
Adherent Cells: Plate cells on coverslips or in appropriate imaging dishes. Before loading, wash the cells once with warm HBSS.
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in warm HBSS.
-
-
Dye Loading: Incubate the cells with the BCECF-AM loading buffer for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the loading buffer and wash the cells twice with warm HBSS to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS or culture medium for at least 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Proceed with fluorescence imaging, using excitation wavelengths of approximately 490 nm (pH-sensitive) and 440 nm (isosbestic) and an emission wavelength of ~535 nm.
In Situ pH Calibration Protocol
-
Prepare Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from 6.0 to 8.0 in 0.2 pH unit increments) containing high potassium (typically 120-140 mM KCl) to clamp the membrane potential.
-
Add Protonophore: To each calibration buffer, add a protonophore such as nigericin (5-10 µM) to equilibrate the intracellular and extracellular pH.
-
Perform Calibration:
-
Load cells with BCECF-AM as described above.
-
Replace the medium with the first calibration buffer and incubate for 5-10 minutes.
-
Measure the ratio of fluorescence intensities (F490/F440).
-
Repeat this process for each calibration buffer.
-
-
Generate Calibration Curve: Plot the fluorescence ratio against the corresponding pH value to generate a standard curve. This curve can then be used to convert the fluorescence ratios from your experimental samples into intracellular pH values.
Visualizing Experimental and Cellular Pathways
To aid in understanding the experimental process and the underlying cellular mechanisms of cytotoxicity, the following diagrams are provided.
References
- 1. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 6. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 7. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 8. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetically encoded fluorescent indicators for live cell pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Intracellular pH Measurement: BCECF-AM vs. SNARF-1
The precise measurement of intracellular pH (pHi) is fundamental to understanding a myriad of cellular functions, including metabolic activity, signal transduction, ion transport, and apoptosis. Fluorescent indicators are powerful tools for monitoring pHi in living cells with high spatial and temporal resolution. For decades, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), has been the most widely used fluorescent probe for this purpose. However, alternative dyes, such as those from the seminaphthorhodafluor (SNARF) family, offer distinct characteristics that may be advantageous for specific experimental contexts.
This guide provides an objective, data-driven comparison between BCECF-AM and a primary alternative, carboxy SNARF-1, to assist researchers, scientists, and drug development professionals in selecting the optimal indicator for their pHi measurement needs.
Quantitative Performance Comparison
The choice of a pHi indicator hinges on its spectral properties, pH sensitivity (pKa), and performance within the complex cellular environment. The following table summarizes the key quantitative parameters for BCECF and carboxy SNARF-1.
| Parameter | BCECF | Carboxy SNARF-1 |
| Ratiometric Method | Dual-Excitation | Dual-Emission |
| Excitation Wavelengths | ~490 nm (pH-sensitive) / ~440 nm (isosbestic)[1][2] | ~514 nm or ~568 nm[3][4][5] |
| Emission Wavelengths | ~535 nm[1][2] | Ratio of ~640 nm / ~585 nm[3][5][6] |
| pKa | ~6.98 - 7.0[7] | ~7.5 (room temp), ~7.3-7.4 (37°C)[3][4] |
| Optimal pH Range | 6.5 - 7.5[8] | 7.0 - 8.0[4][9] |
| Intracellular Retention | Moderate to Poor[7][9] | Good[9][10] |
| Phototoxicity | Can be high[9][11][12] | Lower than BCECF[9] |
| Signal-to-Noise Ratio | Can be low due to weak absorption at isosbestic point[7] | Generally Good[9] |
Key Distinctions and Experimental Considerations
BCECF-AM has a pKa of approximately 7.0, making it highly sensitive to pH changes within the typical physiological range of the cytosol (pH 6.8-7.4).[8][7] Its ratiometric nature, derived from dual-excitation, effectively normalizes for variables like dye concentration, cell path length, and photobleaching.[4] However, BCECF suffers from some notable drawbacks. It has a tendency to leak from cells, and its weak fluorescence at the isosbestic wavelength (~440 nm) can lead to poor signal-to-noise ratios.[7] Furthermore, it has been reported to be phototoxic, which can be a concern in long-term imaging experiments.[11][12]
Carboxy SNARF-1 operates via a dual-emission ratiometric mechanism, where the ratio of fluorescence intensity at two different emission wavelengths is measured following excitation at a single wavelength.[4][5] This method is particularly well-suited for confocal microscopy, which often utilizes fixed laser lines (e.g., 488 nm or 514 nm).[5] SNARF-1 generally exhibits better intracellular retention and lower phototoxicity compared to BCECF.[9][10] A primary consideration for SNARF-1 is its higher pKa of ~7.5, which makes it optimal for measuring pH in slightly more alkaline environments or for tracking cellular alkalinization.[4][9] For measurements centered around the typical cytosolic pH, newer variants like SNARF-5F (pKa ~7.2) may be more suitable.[4][5][11] It is also critical to note that the spectral properties of SNARF dyes can be influenced by the intracellular environment, making in situ calibration essential for accurate pH quantification.[5][6]
Experimental Workflow
The general workflow for measuring intracellular pH with either BCECF-AM or SNARF-1-AM is similar, involving dye loading, hydrolysis of the AM ester by intracellular esterases to trap the active dye, and fluorescence measurement.
Detailed Experimental Protocols
The following protocols provide a generalized methodology for using BCECF-AM and SNARF-1-AM. The optimal dye concentration and incubation time should be empirically determined for each cell type.
Reagent Preparation
-
Dye Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM or Carboxy SNARF-1-AM acetate in the appropriate volume of high-quality, anhydrous DMSO (e.g., ~1.22 mL for BCECF-AM).[13] Aliquot into small volumes and store at -20°C, protected from light and moisture. AM esters are highly susceptible to hydrolysis.[5][14]
-
Loading Buffer: A common buffer is Hanks' Balanced Salt Solution (HBSS) or a simple saline solution containing HEPES (e.g., 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4).[13][14]
-
Calibration Buffers: Prepare a high-K+ buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[1] Adjust aliquots of this buffer to a range of pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).
-
Ionophore Stock: Prepare a 10 mM stock of nigericin in ethanol.[5][15]
Cell Loading Protocol
-
Culture cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.
-
On the day of the experiment, prepare a working solution of the dye by diluting the 1 mM stock solution into the Loading Buffer to a final concentration of 2-10 µM. For example, add 5 µL of 1 mM stock to 1 mL of buffer for a 5 µM solution.[1][3][13] Vortex immediately to prevent dye aggregation.
-
Remove the culture medium from the cells and wash once with Loading Buffer.
-
Add the dye working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1][3][14][16]
-
After incubation, wash the cells three times with warm Loading Buffer to remove any extracellular dye.[1][14]
-
Add fresh buffer to the cells. Allow an additional 15-30 minutes at room temperature or 37°C for complete de-esterification of the AM ester by intracellular esterases.[1][13]
Fluorescence Measurement
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped with the appropriate filters or monochromators.
-
For BCECF: Measure the fluorescence emission at ~535 nm while alternating the excitation between the pH-sensitive wavelength (~490 nm) and the isosbestic wavelength (~440 nm).[1][4] The ratio of the fluorescence intensities (F490/F440) is calculated.
-
For SNARF-1: Excite the cells at a single wavelength (e.g., 514 nm or 568 nm) and simultaneously or sequentially collect the emission at two wavelengths, typically ~585 nm and ~640 nm.[3][5] The ratio of the fluorescence intensities (F640/F585) is calculated.
In Situ pH Calibration
Accurate conversion of fluorescence ratios to absolute pH values requires in situ calibration.
-
After experimental measurements, perfuse the cells with the high-K+ calibration buffers of varying known pH values.
-
To each calibration buffer, add an ionophore like nigericin (final concentration 5-10 µM). Nigericin is a K+/H+ antiporter that equilibrates the intracellular pH with the extracellular pH in the presence of high extracellular K+.[1][5][15]
-
Incubate for 5-10 minutes with each buffer and record the fluorescence ratio at each pH point.[1]
-
Plot the measured ratios against the corresponding buffer pH values to generate a calibration curve. This curve can then be used to convert the experimental ratios from your cells into absolute pHi values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 3. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F [frontiersin.org]
- 12. Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 15. rsc.org [rsc.org]
- 16. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
BCECF-AM: A Superior Choice for Intracellular pH Measurement
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular physiology, the precise measurement of intracellular pH (pHi) is paramount to understanding a vast array of biological processes, from enzyme kinetics and signal transduction to apoptosis and drug resistance. Among the arsenal of fluorescent indicators available for this purpose, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has long been a cornerstone for researchers. This guide provides an in-depth comparison of BCECF-AM with its main alternatives, namely Seminaphthorhodafluors (SNARFs) and pHrodo dyes, supported by experimental data and detailed protocols to inform the selection of the most suitable tool for your research endeavors.
Key Advantages of BCECF-AM
BCECF-AM stands out for its ratiometric measurement capability, a feature that significantly enhances the accuracy and reliability of pHi determination. Unlike single-wavelength indicators, BCECF-AM is a dual-excitation probe. The ratio of fluorescence intensity at the pH-sensitive wavelength (~490 nm) to that at the isosbestic point (~440 nm), where fluorescence is independent of pH, effectively cancels out confounding variables such as dye concentration, photobleaching, and cell path length. This ratiometric nature provides a more robust and reproducible measurement of pHi.[1]
Furthermore, with a pKa of approximately 7.0, BCECF-AM is ideally suited for monitoring pH changes within the physiological range of most mammalian cells (pH 6.8-7.4).[1][2] This makes it an excellent tool for studying subtle shifts in cytoplasmic pH that are often associated with cellular signaling events and metabolic changes.
Performance Comparison: BCECF-AM vs. Alternatives
While BCECF-AM is a powerful tool, a new generation of fluorescent pH indicators, including SNARF and pHrodo dyes, offer distinct advantages in specific experimental contexts. The selection of the optimal indicator depends on a careful consideration of their photophysical properties and performance within the cellular environment.
| Parameter | BCECF-AM | Carboxy SNARF-1 | pHrodo Red AM |
| Ratiometric Method | Dual-Excitation | Dual-Emission | Non-Ratiometric (Intensity-based) |
| pKa | ~7.0[1][2] | ~7.5[3] | ~6.8 |
| Optimal pH Range | 6.5 - 7.5[2] | 7.0 - 8.5[3] | 4.0 - 7.0 |
| Phototoxicity | High | Lower than BCECF | Negligible |
| Intracellular Retention | Moderate to Poor | Good | Good |
| Signal in Acidic Environment | Decreases | Shifts Emission | Increases |
| Signal-to-Noise Ratio | Can be low | Generally good | Good |
Experimental Protocols
Achieving reliable and reproducible pHi measurements is critically dependent on meticulous experimental execution. Below are detailed protocols for cell loading and in situ calibration for BCECF-AM.
BCECF-AM Cell Loading and In Situ Calibration Protocol
Materials:
-
BCECF-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Nigericin (10 mM stock in ethanol)
-
High Potassium (High K+) Calibration Buffers (various pH values)
Procedure:
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash once with HBSS.
-
For suspension cells, centrifuge the cells and resuspend in HBSS.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Wash the cells twice with HBSS to remove any extracellular dye.
-
De-esterification: Allow the cells to incubate for at least 30 minutes at 37°C to permit intracellular esterases to cleave the AM ester, trapping the fluorescent BCECF indicator inside the cell.
-
In Situ Calibration:
-
Expose the loaded cells to a series of High K+ calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Add 10 µM nigericin to each calibration buffer immediately before use. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Measure the fluorescence ratio (F490/F440) for each pH point.
-
Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.
-
-
Experimental Measurement: Measure the fluorescence ratio of the experimental samples and determine the intracellular pH using the calibration curve.
Visualizing the Advantages and Workflow
To further elucidate the principles and procedures discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of BCECF-AM and the experimental workflow.
References
A Head-to-Head Battle of Intracellular pH Sensors: BCECF-AM vs. mOrange2
A comprehensive guide for researchers navigating the choice between the classic chemical dye BCECF-AM and the genetically encoded biosensor mOrange2 for precise intracellular pH measurements.
In the dynamic world of cellular physiology and drug discovery, the accurate measurement of intracellular pH (pHi) is paramount. It serves as a critical indicator of cellular health, metabolic activity, and response to therapeutic interventions. For decades, the fluorescent dye BCECF-AM has been a stalwart in the researcher's toolkit. However, the advent of genetically encoded biosensors, such as mOrange2, presents a compelling alternative. This guide provides an in-depth, objective comparison of these two powerful tools, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Quantitative Differences
A clear understanding of the fundamental properties of each sensor is crucial for experimental design. The following table summarizes the key quantitative parameters of BCECF-AM and mOrange2.
| Parameter | BCECF-AM | mOrange2 |
| Sensor Type | Chemical Dye | Genetically Encoded Protein |
| pKa | ~6.97[1][2] | ~6.5[3] |
| Optimal pH Range | 6.0 - 8.0[4][5] | 6.0 - >7.0[3] |
| Excitation Wavelength(s) | Ratiometric: 490 nm / 440 nm[4][5] | 549 nm[6] (recommended 520 nm for imaging)[3][7] |
| Emission Wavelength | 535 nm[4][5] | 565 nm[6] (recommended 563 nm for imaging)[3][7] |
| Photostability | Generally lower | Over 25-fold greater than mOrange[6][8][9] |
| Uniformity of Loading | Can be non-uniform, especially in epithelial cells[3][7] | Uniform expression[3][7] |
| Toxicity | Potential for cytotoxicity at higher concentrations | Generally considered non-toxic |
How They Work: A Tale of Two Mechanisms
The fundamental difference between BCECF-AM and mOrange2 lies in their mechanism of action and delivery into the cell.
BCECF-AM: This small molecule is a cell-permeant acetoxymethyl (AM) ester. Once it crosses the cell membrane, intracellular esterases cleave the AM groups, trapping the now fluorescent and membrane-impermeant BCECF molecule within the cytoplasm.[4][5][10] The fluorescence intensity of BCECF is pH-dependent, allowing for ratiometric measurements that minimize the impact of dye concentration and cell path length variations.[5]
mOrange2: As a genetically encoded sensor, mOrange2 is a fluorescent protein that is introduced into cells via transfection or viral transduction of its corresponding DNA plasmid. The cell's own machinery then synthesizes the mOrange2 protein, which exhibits pH-sensitive fluorescence.[3][7] This approach allows for targeted expression in specific cell populations or even subcellular compartments.
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 3. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
A Comparative Guide to Intracellular pH Measurement: Validating BCECF-AM with Nigericin Calibration
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of intracellular pH (pHi) is fundamental to understanding a myriad of cellular processes, from enzymatic activity and signal transduction to drug efficacy and apoptosis. Among the various tools available, the fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), has long been a staple for pHi measurement. This guide provides an objective comparison of BCECF-AM, validated with the widely used nigericin calibration method, against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Intracellular pH Indicators
The selection of an appropriate pHi indicator hinges on its photophysical properties, its behavior within the cellular environment, and the specific experimental requirements. While BCECF is a robust and widely cited probe, alternatives such as the seminaphthorhodafluor (SNARF) family of dyes and genetically encoded sensors offer distinct advantages.
| Parameter | BCECF | Carboxy SNARF-1 | mOrange2 (Genetically Encoded) |
| Method | Dual-Excitation Ratiometric | Dual-Emission Ratiometric | Single Wavelength Intensity |
| pKa | ~6.98 - 7.0[1][2][3] | ~7.5[4] | ~6.5[5] |
| Optimal pH Range | 6.5 - 7.5[4] | 7.0 - 8.0[4] | Active range includes that of NHE3 and DRA exchangers[5] |
| Phototoxicity | Can be high[4][6] | Lower than BCECF[4] | Negligible[6] |
| Intracellular Retention | Moderate to Poor[4] | Good[4] | Excellent (genetically expressed)[7] |
| Susceptibility to Environment | Minimal effect on pKa and spectra[4] | Significant quenching and pKa shift can occur[4] | Stable within the cellular environment[7] |
| Signal-to-Noise Ratio | Can be low due to weak absorption at the isosbestic point[4] | Generally good[4] | Good |
| Calibration Requirement | In situ calibration (e.g., with nigericin) is essential for each experiment.[8] | In situ calibration is crucial.[4] | In situ calibration with K+/Nigericin is used for standardization.[5][7] |
Experimental Protocols
Reproducible and reliable pHi measurements are contingent on meticulous experimental execution. Below are detailed protocols for cell loading with BCECF-AM and the subsequent in situ calibration using nigericin.
BCECF-AM Loading Protocol
-
Cell Preparation: Plate adherent cells on coverslips or in imaging-specific dishes to allow for adherence overnight in a CO2 incubator at 37°C. For suspension cells, prepare them in a suitable buffer.
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous dimethyl sulfoxide (DMSO).[4] Store in aliquots at -20°C and protect from light and moisture.[1]
-
Loading Solution Preparation: Dilute the BCECF-AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 2-5 µM.[4]
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C, protected from light.[4][9]
-
Washing: Wash the cells at least twice with the physiological buffer to remove any extracellular dye.[4][9]
-
De-esterification: Allow the cells to rest for a minimum of 30 minutes at 37°C to ensure complete hydrolysis of the AM ester by intracellular esterases, trapping the fluorescent BCECF inside the cells.[2][4]
Nigericin Calibration Protocol
In situ calibration is a critical step to convert the measured fluorescence ratios into absolute pHi values.[8] This is achieved by equilibrating the intracellular and extracellular pH using the K+/H+ ionophore, nigericin, in a high potassium buffer.
-
Prepare High Potassium Calibration Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 120-130 mM KCl) and varying pH values that span the expected physiological range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).[4] These buffers should also contain a low concentration of other salts like NaCl and MgCl2, and a buffering agent such as HEPES or MES.[9]
-
Add Nigericin: Immediately before use, add nigericin to each calibration buffer to a final concentration of 10 µM.
-
Equilibration and Measurement: After the experimental measurements are complete, sequentially perfuse the BCECF-loaded cells with each of the calibration buffers. Allow the cells to equilibrate for 5-10 minutes in each buffer before measuring the fluorescence ratio (Excitation at ~490nm and ~440nm, Emission at ~535nm).[8][9]
-
Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers. This curve can then be used to convert the experimental fluorescence ratios to intracellular pH values.
Visualizing the Workflow and Concepts
To further clarify the processes involved in BCECF-AM based pHi measurement and its validation, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of BCECF-AM loading and activation within a cell.
Caption: Experimental workflow for in situ nigericin calibration.
Caption: Logical flow for selecting and validating an intracellular pH indicator.
Limitations and Considerations
While the BCECF-AM with nigericin calibration method is robust, it is not without potential pitfalls. Studies have indicated that this calibration technique can introduce systematic errors, potentially underestimating the true intracellular pH.[10][11][12] Factors such as the precise external K+ concentration used and the cell's own buffering capacity can influence the accuracy of the calibration.[10][11] Furthermore, leakage of the dye from the cells can bias measurements if not properly accounted for.[13] Therefore, it is imperative that researchers are aware of these limitations and, where possible, validate their findings with alternative methods. Alternative calibration techniques using other protonophores like FCCP or CCCP also exist.[14]
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. benchchem.com [benchchem.com]
- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Inadequacy of high K+/nigericin for calibrating BCECF. II. Intracellular pH dependence of the correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calibration methods and avoidance of errors in measurement of intracellular pH (pHcyt) using the indicator bis(carboxyethyl)-5(6)-carboxyfluorescein (BCECF) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quick and accurate method to convert BCECF fluorescence to pHi: calibration in three different types of cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BCECF-AM for Intracellular pH Measurement: A Comparative Guide to Alternative Probes
For researchers, scientists, and drug development professionals, accurate measurement of intracellular pH (pHi) is critical for understanding a myriad of cellular processes, from enzyme activity and signal transduction to drug efficacy and cytotoxicity. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has long been a staple for pHi determination. However, the emergence of alternative pH-sensitive probes necessitates a thorough cross-validation to ensure data accuracy and select the optimal tool for specific experimental needs. This guide provides a comprehensive comparison of BCECF-AM with other commonly used pH indicators, supported by experimental data and detailed protocols.
Comparative Analysis of Key Performance Metrics
The selection of an appropriate pH-sensitive probe is contingent on various factors, including the specific pH range of interest, the imaging modality, and the experimental duration. The following table summarizes the key quantitative data for BCECF-AM and its alternatives, offering a clear comparison to guide your choice.
| Property | BCECF[1][2][3][4][5] | Carboxy SNARF-1[6][7][8] | HPTS (Pyranine)[9][10][11][12] | pHrodo Red & Green[13] |
| pKa | ~6.98 | ~7.5 | ~7.3 | ~6.8 |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.0[14] | 5.5 - 8.5 | 4.0 - 8.0[13] |
| Measurement Type | Ratiometric (Dual-Excitation) | Ratiometric (Dual-Emission) | Ratiometric (Dual-Excitation) | Intensity-Based |
| Excitation Maxima (nm) | ~440 (pH-insensitive), ~490 (pH-sensitive) | ~488, 514, 530 | ~405, ~450 | ~566 (Red), ~505 (Green)[13] |
| Emission Maxima (nm) | ~535 | ~580 (acidic), ~640 (basic) | ~510 | ~590 (Red), ~520 (Green)[13] |
| Photostability | Moderate (prone to photobleaching)[13] | Generally higher than BCECF | High | High (significant advantage)[13][15] |
| Cellular Leakage | Moderate | Can be an issue[16] | High (cell-impermeant acid form often used) | Good retention |
| Signal Change with Acidification | Decreases[13] | Emission shift | Fluorescence change | Increases (advantage for acidic compartments)[13][17] |
Experimental Protocols
Accurate and reproducible pHi measurements hinge on meticulous experimental execution. Below are detailed protocols for cell loading and in situ calibration for the compared probes.
Cell Loading with AM Ester Probes (BCECF-AM, SNARF-1-AM, pHrodo AM)
The acetoxymethyl (AM) ester forms of these dyes are membrane-permeant and are cleaved by intracellular esterases, trapping the fluorescent probe inside the cell.[1][2][4]
Materials:
-
BCECF-AM, Carboxy SNARF-1 AM, or pHrodo Red/Green AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or HEPES-buffered saline)
-
Pluronic F-127 (optional, to aid dye solubilization)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of the AM ester probe in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[3]
-
Loading Solution Preparation: On the day of the experiment, dilute the stock solution in a physiological buffer to a final working concentration. Typical concentrations are 1-10 µM for BCECF-AM and SNARF-1 AM, and 5-10 µM for pHrodo AMs.[13][18] If the dye precipitates, a small amount of Pluronic F-127 (final concentration 0.02-0.04%) can be added.
-
Cell Incubation:
-
For adherent cells, remove the culture medium, wash once with the physiological buffer, and then add the loading solution.
-
For suspension cells, pellet the cells and resuspend them in the loading solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[19]
-
Washing: After incubation, wash the cells at least twice with the physiological buffer to remove any extracellular dye.
-
De-esterification: Allow the cells to rest for an additional 30 minutes at 37°C to ensure complete cleavage of the AM ester groups by intracellular esterases.[19]
In Situ Calibration
To obtain quantitative pHi values, it is crucial to perform an in situ calibration for each experiment. This process equilibrates the intracellular and extracellular pH, allowing for the generation of a standard curve.[20]
Materials:
-
High-potassium calibration buffers (e.g., 120-150 mM KCl, with varying pH values ranging from 5.5 to 8.5)
-
Ionophores: Nigericin (10 µM) and Valinomycin (10 µM). These are used to clamp the intracellular pH to the extracellular pH.[21][13][17]
Procedure:
-
After loading and de-esterification, replace the physiological buffer with the first high-potassium calibration buffer containing nigericin and valinomycin.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence measurements (ratiometric or intensity-based, depending on the probe).
-
Repeat steps 1-3 for each of the calibration buffers with different pH values.
-
Plot the fluorescence ratio or intensity against the corresponding pH of the calibration buffer to generate a standard curve.
-
Use this standard curve to convert the experimental fluorescence data into pHi values.
Mandatory Visualizations
To further clarify the experimental workflow and the context of pHi measurements, the following diagrams are provided.
Caption: A typical experimental workflow for measuring intracellular pH using fluorescent probes.
Caption: A generalized signaling pathway where growth factor stimulation leads to intracellular alkalinization, impacting key cellular functions.
References
- 1. bio-rad.com [bio-rad.com]
- 2. benchchem.com [benchchem.com]
- 3. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. biotium.com [biotium.com]
- 6. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]
- 7. 5-(and-6)-Carboxy SNARF™-1 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arxiv.org [arxiv.org]
- 10. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]
- 13. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular pH measurement with BCECF or pHrodo™ Red AM | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Intracellular pH Measurement: Assessing the Accuracy and Reliability of BCECF-AM
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is paramount for unraveling a multitude of cellular processes, from enzymatic activity and signal transduction to drug efficacy and cytotoxicity. For decades, the fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), has been a cornerstone for pHi determination. This guide provides an objective comparison of BCECF-AM's performance against contemporary alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable tool for your research endeavors.
BCECF-AM: The Established Standard
BCECF-AM is a cell-permeant compound that, once inside the cell, is cleaved by intracellular esterases to the fluorescent, membrane-impermeable BCECF.[1][2] The fluorescence intensity of BCECF is pH-dependent, with a pKa of approximately 6.97-7.0, making it well-suited for measuring pHi within the physiological range of 6.0 to 8.0.[1][3][4] A key advantage of BCECF is its utility as a ratiometric indicator. By measuring the ratio of fluorescence emission at a single wavelength (typically around 535 nm) following excitation at two different wavelengths—one pH-sensitive (~490 nm) and one isosbestic (~440 nm)—pHi can be determined with greater accuracy, minimizing confounding factors like dye concentration, photobleaching, and cell path length.[2][5][6]
Performance Comparison of Intracellular pH Indicators
While widely adopted, BCECF-AM is not without its limitations. Issues such as dye leakage, potential phototoxicity, and the fact that it is often supplied as a mixture of isomers can impact the reproducibility of results.[7][8][9] In recent years, several alternatives have emerged, offering potential improvements. The following tables summarize the key performance parameters of BCECF-AM and its primary competitors.
| Parameter | BCECF-AM | BCFL AM | Carboxy SNARF-1 | mOrange2 (Genetically Encoded) |
| Ratiometric Method | Dual-Excitation | Dual-Excitation | Dual-Emission | Intensity-Based |
| pKa | ~7.0[3][7] | ~7.0[7] | ~7.5[8] | pH-sensitive fluorescence |
| Optimal pH Range | 6.5 - 7.5[3][8] | Not explicitly stated, but similar to BCECF[7] | 7.0 - 8.0[8] | Not explicitly a ratiometric range |
| Phototoxicity | Can be high[8] | Not extensively reported | Lower than BCECF[8] | Generally lower than chemical dyes |
| Intracellular Retention | Moderate to Poor (leakage can occur)[8][9] | Improved retention over BCECF[10] | Good[8] | Excellent (genetically expressed) |
| Susceptibility to Intracellular Environment | Minimal effect on pKa and spectra[11] | Not extensively reported | Significant quenching and pKa shift may occur[11] | Cellular environment can influence fluorescence |
| Signal-to-Noise Ratio | Can be low due to weak absorption at the isosbestic point[8][10] | Higher than BCECF[10] | Generally good[8] | Dependent on expression levels |
| Key Advantages | Well-established, ratiometric, good for physiological pH[3] | Single isomer for reproducibility, higher signal-to-noise[7][10] | Dual-emission ratiometric, good retention[8] | Uniform expression, no dye loading issues, good for long-term studies[12][13] |
| Key Disadvantages | Isomer mixture, dye leakage, potential phototoxicity[7][8][9] | Newer, less established | pKa shift in intracellular environment[11] | Requires genetic modification of cells |
Experimental Protocols
Achieving reliable and reproducible pHi measurements is critically dependent on meticulous and consistent experimental protocols. Below are detailed methodologies for cell loading and in situ calibration for BCECF-AM.
BCECF-AM Loading and In Situ Calibration Protocol
Materials:
-
BCECF-AM
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Nigericin (10 mM stock in ethanol)
-
High potassium calibration buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES, at various pH values)
Cell Loading Procedure:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.[8]
-
Remove the culture medium from adherent cells and wash once with HBSS. For suspension cells, pellet and resuspend in HBSS.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C, protected from light.[1][8]
-
Wash the cells twice with HBSS to remove extracellular dye.[8]
-
Allow the cells to de-esterify the BCECF-AM for at least 30 minutes at 37°C before measurement to ensure complete cleavage of the AM esters by intracellular esterases.[2][8]
In Situ Calibration Procedure:
-
Following loading and de-esterification, perfuse the cells with the high potassium calibration buffer.
-
Add nigericin to a final concentration of 5-10 µM. This ionophore equilibrates the intracellular and extracellular pH.[1][8]
-
Sequentially perfuse the cells with high potassium calibration buffers of known pH values (e.g., 6.4, 6.8, 7.2, 7.6, 8.0).[8]
-
Measure the fluorescence intensity ratio (e.g., Emission at 535 nm following excitation at ~490 nm and ~440 nm) at each pH point.[1][5][8]
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve.
Visualizing the Process: From Loading to Measurement
To better understand the experimental workflow and the underlying principles, the following diagrams illustrate the key processes.
Caption: Mechanism of BCECF-AM action in mammalian cells.
Caption: Standard experimental workflow for intracellular pH measurement using BCECF-AM.
Signaling Pathways Influenced by Intracellular pH
Intracellular pH is a critical regulator of numerous signaling pathways. For instance, the activity of key enzymes and transporters involved in cell proliferation and metabolism are highly pH-sensitive.
Caption: The influence of intracellular pH on key cellular processes promoting proliferation.
Conclusion
BCECF-AM remains a valuable and widely used tool for the measurement of intracellular pH. Its ratiometric nature provides a robust method for obtaining accurate data. However, researchers should be cognizant of its limitations, including potential dye leakage and the presence of isomers. For studies requiring high reproducibility or long-term imaging, alternatives such as the single-isomer BCFL AM or genetically encoded sensors like mOrange2 may offer significant advantages.[7][12][13] The choice of indicator should be carefully considered based on the specific experimental context, cell type, and instrumentation available. A thorough in situ calibration is crucial for obtaining accurate and reliable intracellular pH measurements, regardless of the chosen probe.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Intracellular pH Measurement: Beyond BCECF-AM
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular pH (pHi) is paramount for unraveling the complexities of cellular function and disease. For many years, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has been the fluorescent probe of choice for monitoring pHi. However, an increasing body of evidence highlights significant limitations of BCECF-AM in various experimental models. This guide provides an objective comparison of BCECF-AM with modern alternatives, supported by experimental data, to empower researchers in selecting the optimal tool for their studies.
The Enduring Workhorse: Understanding BCECF-AM
BCECF-AM is a cell-permeant compound that, once inside the cell, is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. BCECF exhibits a pH-dependent dual-excitation spectrum, allowing for ratiometric measurements that minimize the effects of variable dye concentration, path length, and photobleaching[1][2]. With a pKa of approximately 7.0, it is well-suited for measuring pH changes within the typical physiological range of most cells[3].
The Cracks in the Armor: Limitations of BCECF-AM
Despite its widespread use, BCECF-AM presents several drawbacks that can compromise experimental results, particularly in sensitive or long-term studies.
-
Phototoxicity: BCECF is known to be highly phototoxic, which can induce cellular stress and alter the very physiology being measured, especially under the intense illumination required for imaging[4]. In sensitive cells like spermatozoa, BCECF has been shown to be significantly more phototoxic than alternatives like SNARF-5F[5].
-
Poor Intracellular Retention: The cleaved BCECF molecule is prone to leakage from cells, leading to a gradual loss of signal and a decreasing signal-to-noise ratio over time[6]. This makes it less suitable for long-term experiments.
-
Isomeric Variability: Commercial preparations of BCECF-AM are often a mixture of isomers, which can lead to batch-to-batch variability and a lack of reproducibility in measurements[1][3][6].
-
Low Signal-to-Noise Ratio: The absorption of BCECF at its isosbestic point (~440 nm) is weak, which can result in a poor signal-to-noise ratio, making it difficult to detect small changes in pHi[6].
-
Susceptibility to the Cellular Environment: The fluorescence of BCECF can be influenced by factors other than pH, such as the viscosity of the intracellular milieu[7].
-
Compartmentalization: In some cell types, such as yeast, BCECF has been observed to accumulate in intracellular compartments like the vacuole, which can lead to inaccurate measurements of cytosolic pH.
-
Interaction with Drug Efflux Pumps: The AM ester form of BCECF can be a substrate for multidrug resistance transporters like P-glycoprotein (P-gp), and the free acid form can interact with multidrug resistance-associated proteins (MRPs), complicating studies in cells expressing these transporters.
The Next Generation: Superior Alternatives to BCECF-AM
Fortunately, a new generation of fluorescent probes and genetically encoded sensors offers significant advantages over BCECF-AM, providing more reliable and reproducible data.
Seminaphthorhodafluors (SNARF Dyes)
The SNARF family of dyes, including Carboxy SNARF-1 and SNARF-5F, are dual-emission ratiometric indicators. Unlike BCECF, they are excited at a single wavelength, and the ratio of the fluorescence intensities at two different emission wavelengths is used to determine pHi.
-
Lower Phototoxicity: SNARF dyes are generally less phototoxic than BCECF, making them more suitable for live-cell imaging[4]. SNARF-5F, in particular, has been shown to have negligible phototoxicity compared to BCECF[5].
-
Improved Intracellular Retention: SNARF dyes exhibit better intracellular retention than BCECF, allowing for more stable measurements over longer periods[4].
-
Higher Signal-to-Noise Ratio: SNARF dyes typically provide a better signal-to-noise ratio than BCECF[4].
-
Caveat: It is important to note that the spectral properties and pKa of SNARF-1 can be altered by the intracellular environment, necessitating in situ calibration for accurate pHi measurements[8].
BCFL-AM: The Isomerically Pure Successor
BCFL-AM was specifically designed to address the issue of isomeric variability inherent in BCECF-AM. It is a single isomer with spectral properties and a pKa nearly identical to BCECF[1][3][9].
-
High Reproducibility: As a single isomer, BCFL-AM provides much more reproducible and consistent results between experiments and different batches of the dye[3][9].
-
Improved Signal-to-Noise Ratio: BCFL has a red-shifted isosbestic point compared to BCECF, which contributes to a significantly higher signal-to-noise ratio[6].
-
Excellent Cellular Retention: BCFL demonstrates improved cellular retention compared to BCECF[6].
mOrange2: The Genetically Encoded Advantage
mOrange2 is a pH-sensitive fluorescent protein that can be genetically expressed in cells of interest. This approach offers several unique advantages over chemical dyes.
-
Uniform and Stable Expression: Genetic expression ensures uniform and stable probe concentration throughout the cell population, eliminating variability in loading efficiency.
-
Targeted Localization: mOrange2 can be targeted to specific subcellular compartments, allowing for precise pH measurements in organelles.
-
Ideal for Long-Term Studies: As the probe is continuously expressed by the cells, it is ideal for long-term experiments without the issue of dye leakage or phototoxicity from repeated loading.
-
Consideration: The pKa of mOrange2 is around 6.5, which should be considered when planning experiments in the higher physiological pH range.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of BCECF-AM and its alternatives.
| Parameter | BCECF-AM | Carboxy SNARF-1 | SNARF-5F | BCFL-AM | mOrange2 |
| Ratiometric Method | Dual-Excitation | Dual-Emission | Dual-Emission | Dual-Excitation | Intensity-based |
| pKa | ~7.0[3] | ~7.5[4] | ~7.2[5] | ~7.0[3] | ~6.5 |
| Optimal pH Range | 6.5 - 7.5[4] | 7.0 - 8.0[4] | 6.8 - 7.8[4] | 6.5 - 7.5[3] | 6.0 - 7.5 |
| Phototoxicity | High[4] | Lower than BCECF[4] | Negligible[4][5] | Not extensively reported | Low |
| Intracellular Retention | Moderate to Poor[4][6] | Good[4] | Good[4] | Improved[6] | Excellent (expressed) |
| Signal-to-Noise Ratio | Low[6] | Good[4] | Good[5] | Higher than BCECF[6] | Good |
| Isomeric Purity | Mixture[1][3][6] | Single Isomer | Single Isomer | Single Isomer | N/A (protein) |
| Susceptibility to Environment | Minimal effect on pKa[8] | Significant quenching and pKa shift[8] | In situ calibration crucial[4] | Similar to BCECF[9] | Environment dependent |
Visualizing the Workflow and Challenges
To better understand the practical aspects of intracellular pH measurement and the specific limitations of BCECF-AM, the following diagrams illustrate a typical experimental workflow and the factors that can influence the accuracy of BCECF-AM measurements.
Detailed Experimental Protocols
Protocol 1: Intracellular pH Measurement with BCECF-AM
Materials:
-
BCECF-AM (e.g., 1 mM stock in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Nigericin (e.g., 10 mM stock in ethanol)
-
High potassium calibration buffers (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, adjusted to various pH values)
Procedure:
-
Cell Preparation: Plate cells on coverslips or in a multi-well plate to achieve the desired confluence.
-
Dye Loading: a. Prepare a fresh working solution of 2-5 µM BCECF-AM in HBSS. b. Wash cells once with HBSS. c. Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C, protected from light. d. Wash cells twice with HBSS to remove extracellular dye. e. Allow cells to de-esterify the dye for at least 30 minutes at 37°C.
-
Fluorescence Measurement: a. Mount the coverslip on a fluorescence microscope or place the plate in a plate reader. b. Excite the cells alternately at ~490 nm and ~440 nm, and record the emission at ~535 nm.
-
In Situ Calibration: a. Perfuse the cells with high potassium calibration buffer containing 5-10 µM nigericin. b. Sequentially perfuse with calibration buffers of known pH values (e.g., 6.5, 7.0, 7.5, 8.0). c. Record the fluorescence ratio at each pH to generate a calibration curve.
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Protocol 2: Intracellular pH Measurement with Carboxy SNARF-1-AM
Materials:
-
Carboxy SNARF-1-AM (e.g., 1-10 mM stock in anhydrous DMSO)
-
Serum-free medium or physiological buffer
-
Nigericin (e.g., 10 mM stock in ethanol)
-
High potassium calibration buffers
Procedure:
-
Cell Preparation: Prepare cells as in Protocol 1.
-
Dye Loading: a. Prepare a working solution of 1-20 µM Carboxy SNARF-1-AM in serum-free medium. b. Incubate cells with the loading solution for 15-60 minutes at 37°C, protected from light. c. Wash cells twice with buffer to remove unloaded dye. d. Allow for a de-esterification period of at least 30 minutes at 37°C.
-
Fluorescence Measurement: a. Excite the cells at a single wavelength (e.g., 514 nm or 532 nm). b. Simultaneously record the emission at two wavelengths (e.g., ~580 nm and ~640 nm).
-
In Situ Calibration: Follow the same procedure as for BCECF-AM (Protocol 1, step 4).
-
Data Analysis: Calculate the ratio of the two emission intensities and convert to pHi using the calibration curve.
Protocol 3: Intracellular pH Measurement with BCFL-AM
Materials:
-
BCFL-AM (e.g., 10-20 mM stock in anhydrous DMSO)[1]
-
Hanks' and HEPES buffer (HHBS)[1]
-
Nigericin and Valinomycin for calibration[9]
-
Intracellular pH calibration buffers[9]
Procedure:
-
Cell Preparation: Plate cells as described previously.
-
Dye Loading: a. Prepare a 5-50 µM working solution of BCFL-AM in HHBS[1]. The addition of Pluronic® F-127 (to a final concentration of ~0.02%) can aid in solubilizing the AM ester[1]. b. Incubate cells with the dye-loading solution for 30-60 minutes at 37°C[10]. c. Wash and replace the loading solution with HHBS[10].
-
Fluorescence Measurement: a. Excite the cells alternately at ~430 nm and ~505 nm, and record the emission at ~535 nm[1].
-
In Situ Calibration: a. Use an intracellular pH calibration buffer kit containing nigericin and valinomycin to equilibrate intracellular and extracellular pH[9]. b. Perfuse with buffers of known pH and record the fluorescence ratios to generate a standard curve[9].
-
Data Analysis: Convert the fluorescence ratios to pHi values using the generated calibration curve.
Protocol 4: Intracellular pH Measurement with mOrange2
Materials:
-
mOrange2 expression vector
-
Transfection reagent
-
Cell culture medium
-
High potassium/nigericin solutions of varying pH for calibration
Procedure:
-
Cell Transfection: a. Transfect the target cells with the mOrange2 expression vector using a suitable transfection reagent. b. Select for stably expressing cells or perform experiments with transiently transfected cells.
-
Cell Preparation: Plate the mOrange2-expressing cells on a suitable imaging dish or plate.
-
Fluorescence Measurement: a. Excite the cells at ~520 nm and record the emission at ~563 nm.
-
In Situ Calibration: a. Perfuse the cells with high potassium/nigericin solutions of known pH to equilibrate the intracellular and extracellular pH. b. Record the fluorescence intensity at each pH to generate a calibration curve.
-
Data Analysis: Correlate the measured fluorescence intensity of the experimental cells to the calibration curve to determine the intracellular pH.
Conclusion: Making an Informed Choice
The selection of an intracellular pH indicator is a critical decision that can significantly impact the quality and reliability of experimental data. While BCECF-AM has been a valuable tool, its limitations, particularly in terms of phototoxicity, leakage, and reproducibility, necessitate a careful consideration of more advanced alternatives. For most live-cell imaging applications, SNARF dyes and BCFL-AM offer superior performance with lower phototoxicity and better signal stability. For long-term studies or experiments requiring targeted pH measurements, the genetically encoded sensor mOrange2 presents an excellent option. By understanding the strengths and weaknesses of each probe and following rigorous experimental protocols, researchers can ensure the accuracy and reproducibility of their intracellular pH measurements, leading to more robust and impactful scientific discoveries.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F [frontiersin.org]
- 6. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
A Comparative Guide to Intracellular pH Measurement: BCECF-AM and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular pH (pHi) is fundamental to understanding a multitude of cellular processes, from metabolic regulation and signal transduction to the efficacy and mechanisms of therapeutic agents. For decades, the fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has been the cornerstone of pHi determination. However, a growing arsenal of alternative probes offers distinct advantages in various experimental contexts. This guide provides an objective comparison of BCECF-AM with its primary competitors, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their specific research needs.
Performance Comparison of Intracellular pH Indicators
The selection of a fluorescent pHi indicator is a critical decision that hinges on the specific experimental requirements, including the cellular model, the expected pH range, and the imaging modality. While BCECF-AM remains a widely used and effective probe, alternatives such as the seminaphthorhodafluors (SNARFs), genetically encoded sensors like mOrange2, and improved formulations like BCFL AM present compelling features. The following table summarizes key performance parameters to facilitate a direct comparison.
| Parameter | BCECF-AM | Carboxy SNARF-1 | mOrange2 | BCFL AM | HPTS (Pyranine) |
| Ratiometric Method | Dual-Excitation | Dual-Emission | Intensity-Based | Dual-Excitation | Dual-Excitation |
| pKa | ~6.97 - 7.0[1][2][3][4] | ~7.5[5][6] | ~6.5 - 6.7[7] | ~6.8 - 7.0[2][8][9] | ~7.3 (in vitro), 7.5-7.8 (in situ)[5] |
| Excitation Max (nm) | ~440 (pH-insens.), ~490-504 (pH-sens.)[3][10][11] | ~547-561 (pH-dependent)[12] | ~549[13][14] | ~454 (pH-insens.), ~503 (pH-sens.)[2] | ~405 (pH-insens.), ~450-452 (pH-sens.)[5][15] |
| Emission Max (nm) | ~524-535[11][16] | ~580 (acidic), ~640 (basic)[6][12] | ~565[13][14] | ~528[2] | ~512[15] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~90,000[17] | ~35,000 (at pH 6) | ~58,000[13][14] | ~90,000[8] | N/A |
| Quantum Yield | N/A | N/A | 0.60[13][14] | N/A | 0.82 - 1.00[18] |
| Photostability | Moderate | Generally higher than BCECF-AM | High (over 25-fold more stable than mOrange)[14][19] | N/A | N/A |
| Cytotoxicity | Generally low, but can be concentration-dependent[10] | Low[20] | Low (genetically encoded) | N/A | Generally low toxicity[21] |
| Key Advantages | Well-established, ratiometric (dual-excitation) | Ratiometric (dual-emission), suitable for single excitation, spectrally distinct from GFP | Genetically encoded (uniform expression), high photostability | Single isomer (high reproducibility), spectrally similar to BCECF-AM | Highly water-soluble, ratiometric (dual-excitation) |
| Key Disadvantages | Mixture of isomers (batch-to-batch variability), moderate photobleaching[2] | pKa may be high for some cytosolic measurements | Requires transfection, pKa is on the acidic side of neutral | Newer probe, less literature available | Membrane impermeant (requires microinjection or other loading methods)[5] |
Experimental Protocols
Accurate and reproducible pHi measurements rely on meticulous experimental execution. Below are detailed protocols for the loading and calibration of BCECF-AM and its key alternatives.
BCECF-AM Loading and Calibration
1. Reagent Preparation:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous dimethyl sulfoxide (DMSO).[14][16] Store desiccated at -20°C.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)[22].
2. Cell Loading:
-
Dilute the BCECF-AM stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[16][22]
-
Incubate the cells with the BCECF-AM loading solution for 20-60 minutes at 37°C.[16]
-
Wash the cells 2-3 times with fresh loading buffer to remove extracellular dye.[22]
-
Allow for a de-esterification period of at least 15-30 minutes at 37°C to ensure complete cleavage of the AM ester by intracellular esterases.[16]
3. In Situ Calibration (Nigericin/High K+ Method):
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.5 to 7.5). These buffers should contain a high concentration of potassium (e.g., 120-140 mM KCl) to clamp the intracellular K+ concentration to the extracellular concentration.
-
Add the ionophore nigericin (5-10 µM) to the calibration buffers. Nigericin is a K+/H+ antiporter that equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.
-
Sequentially perfuse the BCECF-loaded cells with the different pH calibration buffers and record the fluorescence ratio (F490/F440) at each pH.
-
Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve. This curve can then be used to convert the fluorescence ratios of experimental samples to pHi values.
Carboxy SNARF-1-AM Loading and Calibration
1. Reagent Preparation:
-
Prepare a 1-10 mM stock solution of Carboxy SNARF-1-AM acetate in high-quality anhydrous DMSO.[23] Store desiccated at -20°C and protected from light.
2. Cell Loading:
-
Dilute the stock solution into a suitable buffer to a final concentration of 1-20 µM.
-
Incubate cells for 15-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
3. In Situ Calibration:
-
The nigericin/high K+ method described for BCECF-AM is also applicable to SNARF-1.
-
Perfuse the SNARF-1-loaded cells with calibration buffers of known pH containing nigericin.
-
Record the ratio of fluorescence emission at two wavelengths (typically ~580 nm and ~640 nm) with a single excitation wavelength (e.g., 488 nm or 514 nm).[6]
-
Generate a calibration curve by plotting the emission ratio against pH.
mOrange2 Expression and pH Measurement
1. Gene Expression:
-
Transfect cells with a plasmid encoding the mOrange2 protein. Stable cell lines expressing mOrange2 can also be generated for long-term studies.[1]
2. pH Measurement:
-
No dye loading is required.
-
Monitor the fluorescence intensity of mOrange2 at its emission maximum (~565 nm) using an appropriate excitation wavelength (~549 nm).[13][14]
3. In Situ Calibration:
-
The nigericin/high K+ method can be used to calibrate the mOrange2 fluorescence signal to pHi.[1]
-
Perfuse the mOrange2-expressing cells with calibration buffers of known pH containing nigericin and record the fluorescence intensity at each pH to generate a calibration curve.[1]
Signaling Pathways and Experimental Workflows
Intracellular pH is a critical regulator of numerous signaling pathways. BCECF-AM and its alternatives have been instrumental in elucidating the role of pHi in these processes.
Na+/H+ Exchanger (NHE) Signaling in Cancer and Cardiovascular Disease
The Na+/H+ exchanger, particularly the NHE1 isoform, is a key regulator of pHi in mammalian cells. Its activity is implicated in cancer cell proliferation and survival, as well as in the cellular response to ischemia-reperfusion injury in the heart.
This diagram illustrates how extracellular signals like growth factors and angiotensin II, as well as pathological conditions like ischemia, can activate NHE1.[24] This leads to an increase in intracellular pH, which in cancer cells promotes proliferation and survival.[25] In the heart, NHE1 activation during ischemia contributes to sodium and subsequent calcium overload, exacerbating cellular injury.
Lactate Transport and pH Regulation in the Tumor Microenvironment
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, leading to increased production of lactic acid. The transport of lactate and protons out of the cell is crucial for maintaining a favorable intracellular pH for proliferation and for creating an acidic tumor microenvironment that promotes invasion and suppresses the immune response.
This workflow shows the process of lactate production via aerobic glycolysis in cancer cells and its subsequent transport out of the cell by monocarboxylate transporters (MCTs).[18] This efflux of lactate and protons contributes to the acidification of the tumor microenvironment, which in turn facilitates tumor invasion and suppresses the anti-tumor immune response.[5][18]
General Experimental Workflow for Intracellular pH Measurement
The following diagram outlines a generalized workflow for conducting intracellular pH experiments using fluorescent probes.
This workflow provides a step-by-step guide for researchers, from initial cell preparation to final data analysis, ensuring a systematic and reproducible approach to intracellular pH measurement.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. RatioWorks™ BCFL, AM *Superior replacement for BCECF* | AAT Bioquest [aatbio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes [pubmed.ncbi.nlm.nih.gov]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 9. RatioWorks(TM) BCFL, AM *Superior replacement for BCECF* | AAT Bioquest | Biomol.com [biomol.com]
- 10. pH Probes | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Spectrum [HPTS] | AAT Bioquest [aatbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BCECF, AM *UltraPure grade* | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SNARF™-1 Carboxylic Acid, Acetate, Succinimidyl Ester | AAT Bioquest [aatbio.com]
- 21. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence quantum yield and photochemistry of bacteriophytochrome constructs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. BCECF-AM, intracellular ratiometric pH indicator (CAS 117464-70-7) | Abcam [abcam.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Orange Fluorescent Proteins: Structural Studies of LSSmOrange, PSmOrange and PSmOrange2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular pH Measurement: Analyzing the Performance of BCECF-AM Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular pH (pHi) is paramount for dissecting a multitude of cellular processes, from metabolic activity and signal transduction to apoptosis and multidrug resistance. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has long been a staple for monitoring pHi. This guide provides an objective comparative analysis of BCECF-AM's performance in various cell lines, alongside a discussion of alternative probes, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research.
Mechanism of Action
BCECF-AM is a cell-permeant compound that passively diffuses across the plasma membrane. Once inside the cell, non-specific intracellular esterases cleave the acetoxymethyl (AM) esters, liberating the fluorescent, membrane-impermeant BCECF molecule.[1][2] The fluorescence of BCECF is highly dependent on the surrounding pH, with its pKa of approximately 6.97 making it an excellent indicator within the physiological pH range.[3] Ratiometric measurement, which involves calculating the ratio of fluorescence intensities at two different excitation wavelengths (typically ~490 nm, the pH-sensitive wavelength, and ~440 nm, the isosbestic point) while monitoring emission at a single wavelength (~535 nm), provides a robust method for quantifying pHi that minimizes variability due to dye concentration, cell thickness, or instrument settings.[4]
Performance Comparison of BCECF-AM in Different Cell Lines
The efficacy of BCECF-AM can vary significantly between cell lines due to differences in esterase activity, dye retention capabilities, and inherent cellular characteristics. While comprehensive, directly comparative quantitative data is sparse in the literature, the following tables summarize typical performance parameters and highlight cell line-specific considerations.
Table 1: General Performance Parameters of BCECF-AM
| Parameter | Typical Value/Range | Notes |
| pKa | ~6.97 - 7.0 | Ideal for physiological pH measurements.[3] The intracellular environment has been shown to have minimal effect on the pKa of BCECF. |
| Optimal pH Range | 6.5 - 7.5 | Provides the most sensitive response within this range. |
| Excitation Wavelengths | ~490 nm (pH-sensitive) / ~440 nm (isosbestic) | Allows for ratiometric measurements to correct for variations in dye concentration. |
| Emission Wavelength | ~535 nm | Compatible with standard fluorescein filter sets. |
| Intracellular Retention | Variable (minutes to hours) | Highly dependent on cell type and the expression of organic anion transporters. |
| Phototoxicity | Moderate to High | Can be an issue with prolonged or intense excitation. |
Table 2: Cell Line-Specific Considerations for BCECF-AM Performance
| Cell Line Type | Key Performance Considerations | Reported Observations & Recommendations |
| Adherent (e.g., HeLa, CHO, PASMCs) | Loading Efficiency: Generally high. | Optimal loading concentrations are cell-density dependent and should be determined empirically. A typical starting range is 2-5 µM for 30-60 minutes at 37°C.[1][5] |
| Retention: Can be variable. | CHO cells have been used successfully in BCECF-AM assays. PASMCs required a 60-minute incubation followed by a 15-minute wash and de-esterification period.[1] | |
| Suspension (e.g., Jurkat, K562, Human Neutrophils) | Loading Efficiency: Can be lower or require optimization compared to adherent cells. | For human neutrophils, a concentration of 3 µM for 30 minutes at 37°C has been used.[3] |
| Retention: Often a significant challenge due to active efflux. | Jurkat cells are known to express ABC transporters which can actively efflux BCECF. This can lead to a shorter retention time and lower signal-to-noise ratio. | |
| Cancer Cell Lines (General) | Dye Efflux: Many cancer cell lines overexpress ATP-binding cassette (ABC) transporters (e.g., P-gp, MRP, BCRP), which can actively pump out both BCECF-AM and its hydrolyzed form, BCECF.[2][6] | The use of efflux inhibitors like probenecid or verapamil may be necessary to improve dye retention, but their potential effects on pHi must be considered. |
| Specialized Cells (e.g., Trichomonas vaginalis) | Compartmentalization: The dye may accumulate in organelles, leading to inaccurate cytosolic pH measurements. | In Trichomonas vaginalis, BCECF has been observed to localize to hydrogenosomes, highlighting the importance of validating the dye's subcellular distribution in non-mammalian or specialized cell types.[7] |
Comparison with Alternative Intracellular pH Probes
Several alternatives to BCECF-AM are available, each with its own set of advantages and disadvantages. The choice of probe should be guided by the specific experimental requirements.
Table 3: Comparative Overview of BCECF-AM and Alternative pH Indicators
| Feature | BCECF-AM | Carboxy SNARF-1 | pHrodo™ Red AM |
| Ratiometric Method | Dual-Excitation | Dual-Emission | Non-Ratiometric (Intensity-based) |
| pKa | ~7.0 | ~7.5 | N/A (signal increases with acidity) |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.0 | Optimized for acidic environments |
| Intracellular Milieu Effects | Minimal effect on pKa and spectra. | Significant quenching and pKa shift observed, necessitating in situ calibration. | Signal is dependent on the acidic environment of endosomes and lysosomes. |
| Signal Response to Acidity | Signal decreases with decreasing pH. | Ratiometric shift in emission spectra. | Signal increases with decreasing pH. |
| Photostability | Moderate | Generally considered more photostable than BCECF. | Reported to have high photostability. |
Experimental Protocols
Achieving reliable and reproducible pHi measurements is critically dependent on consistent and well-validated experimental protocols.
BCECF-AM Loading Protocol
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, dilute the BCECF-AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS) to a final working concentration of 2-5 µM. The optimal concentration should be determined for each cell line.
-
Cell Preparation:
-
Adherent Cells: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight. Before loading, remove the culture medium and wash the cells once with the physiological buffer.
-
Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in the physiological buffer at the desired density.
-
-
Dye Loading: Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash and De-esterification: Remove the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye. Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
Measurement: Proceed with fluorescence measurement using appropriate excitation and emission wavelengths for ratiometric analysis.
In Situ Calibration Protocol
-
Prepare Calibration Buffers: Prepare a high-potassium calibration buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) and adjust the pH to several known values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using NaOH or HCl.[1]
-
Equilibrate pHi: After loading the cells with BCECF-AM as described above, add the high-potassium calibration buffer containing a protonophore like nigericin (5-10 µM) and a potassium ionophore like valinomycin (10 µM).[1] This will equilibrate the intracellular pH with the extracellular pH of the buffer.
-
Generate Calibration Curve: Sequentially perfuse the cells with the different pH calibration buffers and record the fluorescence ratio at each pH value.
-
Data Analysis: Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the fluorescence ratios of experimental samples into pHi values.
Conclusion
BCECF-AM remains a valuable and widely used tool for the measurement of intracellular pH. Its favorable pKa and the robustness of ratiometric analysis are significant advantages. However, its performance is not uniform across all cell lines. Factors such as dye loading efficiency, intracellular retention due to efflux pump activity, and potential compartmentalization must be carefully considered and optimized for each specific cell type. For cell lines with high ABC transporter expression, alternatives like the SNARF dyes or the use of efflux inhibitors may be necessary to obtain reliable data. By understanding the nuances of BCECF-AM performance and following rigorous experimental protocols, researchers can continue to leverage this probe to gain critical insights into the role of pH dynamics in cellular health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 6. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the uptake of the fluorescent marker 2',7'-bis-(2-carboxyethyl)-5(and-6)-carboxyfluorescein (BCECF) by hydrogenosomes in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Stability: Evaluating BCECF-AM Against Newer Intracellular pH Dyes
For decades, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has been a cornerstone for researchers measuring intracellular pH (pHi). However, the advent of novel fluorescent dyes prompts a critical re-evaluation of this classic probe's performance, particularly concerning its photostability. This guide provides an objective comparison of BCECF-AM against newer alternatives, supported by experimental methodologies to empower researchers in selecting the optimal tool for their studies.
In the realm of live-cell imaging, particularly for dynamic processes such as drug screening and monitoring signaling pathways, the photostability of a fluorescent probe is paramount. Photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to a diminished signal-to-noise ratio and introduce artifacts, thereby compromising the integrity of experimental data. While BCECF-AM has been instrumental in numerous discoveries, its susceptibility to photobleaching has been a persistent limitation. Newer generations of pH-sensitive dyes, such as the pHrodo™ and SNARF® series, have been engineered to overcome this challenge, offering enhanced photostability and other advantageous properties.
Performance Comparison of Intracellular pH Indicators
| Indicator | Photostability | pKa | Spectral Properties (Ex/Em) | Key Advantages | Potential Disadvantages |
| BCECF-AM | Moderate to Low[1] | ~7.0[2] | Dual-excitation ratiometric (490/440 nm / 535 nm)[3][4][5][6][7] | Ratiometric measurement minimizes effects of dye concentration and cell path length.[3] | Susceptible to photobleaching and leakage from cells.[1] |
| pHrodo™ Green AM | High | ~6.5 | Single-wavelength (509 nm / 533 nm) | Becomes more fluorescent in acidic environments, improving signal-to-noise; extremely photostable. | Non-ratiometric, making it sensitive to dye concentration. |
| pHrodo™ Red AM | High[1] | ~6.5 | Single-wavelength (560 nm / 585 nm) | Excellent for multiplexing with green fluorophores; highly photostable.[1] | Non-ratiometric; fluorescence is dependent on acidic conditions. |
| SNARF®-1 AM | Moderate to High | ~7.5 | Dual-emission ratiometric (514 nm / 580 nm & 640 nm) | Ratiometric measurements are possible, reducing artifacts.[8] | Spectral properties can be influenced by the intracellular environment. |
Experimental Protocol: Quantitative Assessment of Photostability
To facilitate a direct and quantitative comparison of photostability between BCECF-AM and newer dyes, the following experimental protocol is provided. This method is designed to measure the rate of photobleaching under controlled conditions using confocal microscopy.
Objective: To quantify and compare the photobleaching rates of BCECF-AM, pHrodo Green AM, and SNARF-1 AM in live cells.
Materials:
-
Live cells (e.g., HeLa, CHO) cultured on glass-bottom imaging dishes.
-
BCECF-AM (e.g., 1 mM stock in DMSO).
-
pHrodo™ Green AM (e.g., 1 mM stock in DMSO).
-
SNARF®-1 AM (e.g., 1 mM stock in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Confocal laser scanning microscope with appropriate laser lines and emission filters.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Prepare loading solutions for each dye. For a final concentration of 5 µM, dilute the 1 mM stock solution in HBSS. It is recommended to add Pluronic F-127 (final concentration 0.02-0.04%) to the loading solution to aid in dye solubilization and cellular uptake.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the respective dye-loading solution at 37°C for 30-60 minutes.
-
After incubation, wash the cells twice with fresh HBSS to remove any extracellular dye. Add fresh HBSS to the dish for imaging.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the confocal microscope and allow the laser to stabilize.
-
Place the dish with the loaded cells on the microscope stage.
-
Select appropriate laser lines and emission filters for each dye (e.g., 488 nm excitation for BCECF-AM and pHrodo Green AM, 514 nm for SNARF-1 AM).
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio, ensuring the initial fluorescence intensity is below saturation. Crucially, use the same acquisition settings (laser power, gain, pinhole size, etc.) for all dyes being compared.
-
Define a region of interest (ROI) within a single, healthy-looking cell for each dye.
-
-
Photobleaching Experiment:
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination.
-
Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region outside the cell and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Calculate the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Experimental and Biological Processes
To further aid in the understanding of the experimental workflow and a relevant biological application, the following diagrams are provided.
Conclusion
The landscape of fluorescent probes for intracellular pH measurement is evolving, with newer dyes demonstrating significant improvements in photostability over the classic BCECF-AM. While BCECF-AM remains a valuable tool, particularly due to its ratiometric nature, researchers conducting long-term imaging experiments or those working with low-abundance targets would benefit from considering more photostable alternatives like the pHrodo series. The provided experimental protocol offers a framework for researchers to quantitatively assess the photostability of these dyes within their specific experimental context, ensuring the selection of the most appropriate probe for generating reliable and reproducible data. As drug discovery and cell biology continue to push the boundaries of live-cell imaging, the adoption of more robust and photostable fluorescent indicators will be crucial for advancing our understanding of cellular physiology and disease.
References
- 1. Intracellular pH measurement with BCECF or pHrodo™ Red AM | Thermo Fisher Scientific - US [thermofisher.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCECF-AM, intracellular ratiometric pH indicator (CAS 117464-70-7) | Abcam [abcam.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 8. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of BCECF-AM
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical reagents. This guide provides essential safety and logistical information for the proper disposal of BCECF-acetoxymethyl (BCECF-AM), a widely used fluorescent indicator for intracellular pH.[1][2][3] Adherence to these procedures is crucial for minimizing environmental impact and ensuring regulatory compliance.
Immediate Safety and Handling
Before handling BCECF-AM, it is imperative to consult the product's Safety Data Sheet (SDS) for specific hazard information.[4] As a general best practice when working with any chemical, appropriate personal protective equipment (PPE) should be worn.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect from spills.
Work with BCECF-AM, especially the solid form, should be conducted in a well-ventilated area to avoid inhalation of any dust particles.
Disposal Plan: A Step-by-Step Guide
Given the lack of specific disposal guidelines for BCECF-AM, a cautious approach is necessary. It should be treated as a chemical waste product. Do not dispose of BCECF-AM solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6][7]
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste: Unused or expired solid BCECF-AM, along with any contaminated items like weighing paper or pipette tips, should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing BCECF-AM, including experimental residues and rinsates, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Disposable labware (e.g., centrifuge tubes, pipette tips) that has come into contact with BCECF-AM should be disposed of as solid chemical waste. Reusable glassware must be decontaminated.
Step 2: Decontamination of Reusable Labware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining BCECF-AM. This initial rinsate is considered hazardous and must be collected in the designated liquid chemical waste container.[8]
-
Secondary Wash: After the solvent rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
Step 3: Waste Collection and Storage
All waste containers must be in good condition, compatible with the chemical, and have a securely fitting lid.[9] Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound". Store the sealed waste containers in a designated, secondary containment area away from general laboratory traffic until collection.
Step 4: Institutional Waste Pickup
Contact your institution's EHS department to schedule a pickup for the collected chemical waste. Follow their specific procedures for waste manifest and pickup.
Quantitative Data Summary
For safe handling and solution preparation, refer to the following information.
| Property | Value | Source |
| Molecular Weight | ~880.7 g/mol | [1] |
| Solubility | Soluble in DMSO, DMF, and Acetonitrile | [1] |
| Storage (Solid) | Store at -20°C, protected from light. | [10] |
| Storage (Solutions) | Prepare fresh daily. If storage is necessary, store at -20°C for up to one month. | [2] |
BCECF-AM Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of BCECF-AM waste.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institutional guidelines for specific requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. biotium.com [biotium.com]
Safeguarding Your Research: A Comprehensive Guide to Handling BCECF-Acetoxymethyl
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides essential, immediate safety and logistical information for handling BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), a widely used fluorescent indicator for intracellular pH. Adherence to these procedures is critical for operational success and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Hazard Information
BCECF-AM should be handled with care, as it is considered potentially harmful.[1] Direct contact, inhalation, and ingestion must be avoided. The following table summarizes the required personal protective equipment and hazard information.
| PPE/Hazard | Description | Recommendations & Precautions |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Essential to prevent eye irritation or injury from splashes of BCECF-AM solutions or contact with the powder. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). | DMSO, a common solvent for BCECF-AM, can penetrate nitrile gloves, so butyl rubber gloves are recommended for prolonged contact.[1] Always inspect gloves for tears or holes before use. |
| Body Protection | A fully buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced. | Particularly important when handling the solid form to avoid inhaling dust particles.[2] |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion of the chemical.[2] |
| Primary Hazards | May cause eye and skin irritation. Potentially harmful if inhaled or ingested. | Avoid creating dust when handling the solid form.[1] Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling of BCECF-AM
Following a clear, procedural workflow is crucial for the safe and effective use of BCECF-AM.
Preparation of Stock and Working Solutions
-
Preparation of Stock Solution :
-
Work in a chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare a 2 to 20 mM stock solution of BCECF-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[3]
-
The stock solution should be used promptly. If storage is necessary, aliquot into single-use volumes and store at ≤-20°C, protected from light.[3] Avoid repeated freeze-thaw cycles.[3]
-
-
Preparation of Working Solution :
-
On the day of the experiment, thaw an aliquot of the BCECF-AM stock solution to room temperature.
-
Prepare a 5-50 µM working solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer - HHBS).[3]
-
Cell Loading Procedure
-
Cell Preparation : Prepare cells as required for your specific experiment.
-
Dye Loading : Add the BCECF-AM working solution to the cells and incubate for 30 to 60 minutes at 37°C.[3]
-
Washing : After incubation, wash the cells to remove the dye-loading solution and replace it with fresh buffer.[3]
Disposal Plan
Proper disposal of BCECF-AM and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste :
-
Place all materials that have come into contact with BCECF-AM, such as pipette tips, gloves, and weighing papers, into a designated and clearly labeled hazardous waste container.[1]
-
For unused or expired solid BCECF-AM, transfer the powder directly into the designated waste container, avoiding dust generation.
-
-
Liquid Waste :
-
Collect all BCECF-AM solutions, including stock solutions, working solutions, and experimental supernatants, in a designated, sealed, and compatible hazardous waste container.[1]
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "BCECF-Acetoxymethyl," and the solvent used (e.g., DMSO).
-
Do not pour BCECF-AM solutions down the drain.[1]
-
Storage and Final Disposal
-
Store sealed hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Spill Management
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and contamination.
Solid Spills
-
Control and Contain : Carefully scoop the spilled material into a designated hazardous waste container, taking care not to create dust.[2][4]
-
Decontaminate : Wet a spill pad or paper towel with an appropriate solvent (e.g., ethanol or water) and wipe the area down. Place the used cleaning materials into the hazardous waste container.[2][4]
-
Final Cleaning : Wipe the area again with a wet paper towel and dispose of it as hazardous waste.[2][4]
Liquid Spills
-
Contain : Use an absorbent material, such as chemical spill powder or pads, to cover the spill, starting from the edges and working inwards.[2][4]
-
Absorb : Ensure all the liquid is absorbed.
-
Collect : Scoop the absorbent material and place it into a designated hazardous waste container.[2][4]
-
Decontaminate : Wipe the area with a wet paper towel and dispose of it as hazardous waste.[2][4]
-
Final Steps : Seal the waste container, label it appropriately, and decontaminate all tools used in the cleanup process.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of BCECF-AM.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
